Technical Documentation Center

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine
  • CAS: 169523-21-1

Core Science & Biosynthesis

Foundational

Whitepaper: Engineering Bioconjugates with Allyl-PEG3-Amine Heterobifunctional Linkers

The Architectural Advantage of Discrete PEG Linkers In the landscape of modern bioconjugation and nanomedicine, heterobifunctional crosslinkers are critical for assembling complex, multi-domain therapeutics. Allyl-PEG3-A...

Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Advantage of Discrete PEG Linkers

In the landscape of modern bioconjugation and nanomedicine, heterobifunctional crosslinkers are critical for assembling complex, multi-domain therapeutics. Allyl-PEG3-Amine (Allyl-PEG3-NH₂) is a highly specialized, discrete polyethylene glycol linker characterized by a terminal primary amine and a terminal allyl group, separated by a hydrophilic triethylene glycol (PEG3) spacer.

This specific architecture provides orthogonal reactivity, allowing researchers to perform stepwise conjugations without unwanted cross-polymerization. The PEG3 spacer provides a monodisperse, well-defined chain length that mitigates steric hindrance between conjugated payloads (e.g., fluorophores, small molecule drugs) and targeting ligands (e.g., antibodies, peptides), while improving the aqueous solubility of the resulting complex. Furthermore, Allyl-PEG-NH₂ frequently serves as a macroinitiator for the ring-opening polymerization of complex block copolymers used in targeted nanodrug delivery systems[1].

Mechanistic Pathways: Causality in Orthogonal Reactivity

To leverage Allyl-PEG3-Amine effectively, one must understand the thermodynamic and kinetic drivers behind its two reactive termini.

Amine Reactivity: Nucleophilic Acyl Substitution

The terminal primary amine is a potent nucleophile, primarily utilized for conjugating to activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. The reaction forms a stable, irreversible amide bond[2].

  • The Causality of pH: The pKa of the PEG-amine is approximately 9.0. Reactions must be buffered strictly between pH 7.2 and 8.0. At pH < 7.0, the amine becomes heavily protonated (NH₃⁺) and loses its nucleophilicity. Conversely, at pH > 8.5, the hydroxide ions in the buffer rapidly hydrolyze the NHS ester back into a non-reactive carboxylate, destroying the payload before conjugation can occur.

Allyl Reactivity: Radical-Mediated Thiol-Ene "Click" Chemistry

The allyl group (CH₂=CH-CH₂-) is highly reactive toward sulfhydryls (-SH) via the photochemical thiol-ene click reaction. This hydrothiolation yields a highly stable thioether linkage[3]. Unlike maleimide-thiol conjugates, which can undergo retro-Michael exchange with serum albumin in vivo, the thioether bond is permanently stable.

  • The Causality of UV Initiation: The reaction is driven by a photoinitiator (e.g., LAP or Irgacure 2959) activated by 365 nm UV light. 365 nm is specifically chosen because it provides sufficient energy to cleave the photoinitiator into reactive radicals, but falls outside the primary absorption spectra of aromatic amino acids (280 nm) and nucleic acids (260 nm), thereby preventing phototoxic degradation of sensitive biological payloads[4].

Workflow A Allyl-PEG3-Amine C Amine-NHS Coupling (pH 7.5, 2h) A->C B NHS-Ester Payload B->C D Allyl-PEG3-Payload Conjugate C->D F Thiol-Ene Click Reaction (UV 365nm, Photoinitiator) D->F E Thiolated Carrier/Surface E->F G Stable Thioether Conjugate F->G

Orthogonal bioconjugation workflow using Allyl-PEG3-Amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, bioconjugation workflows must incorporate built-in validation mechanisms. The following protocols demonstrate how to achieve self-validating, high-yield conjugations.

Protocol A: NHS-Ester Amidation (Step 1)

Objective: Conjugate a small-molecule NHS-ester drug to the amine terminus of Allyl-PEG3-Amine.

  • Solvent Preparation: Dissolve the NHS-ester drug in anhydrous DMSO.

    • Causality: Water triggers rapid hydrolysis of NHS esters. Anhydrous DMSO preserves the electrophilic center.

  • Coupling Reaction: Add a 1.2x molar excess of Allyl-PEG3-Amine dissolved in 100 mM HEPES buffer (pH 7.8).

    • Causality: A slight molar excess of the linker ensures complete consumption of the expensive drug payload. HEPES is utilized because it lacks primary amines (unlike Tris buffer), preventing competitive inhibition.

  • Incubation: Stir at room temperature for 2 hours.

  • Validation Check (TNBSA Assay): Extract a 10 µL aliquot and react with 2,4,6-trinitrobenzene sulfonic acid (TNBSA).

    • System Validation: TNBSA reacts with unreacted primary amines to form a highly chromogenic complex absorbing at 335 nm. A flat baseline at 335 nm confirms 100% conversion of the primary amine into the target amide bond.

Protocol B: Photochemical Thiol-Ene Crosslinking (Step 2)

Objective: Graft the Allyl-PEG3-Drug conjugate onto a thiolated nanoparticle or hydrogel network[5].

  • Mixture Preparation: Combine the Allyl-PEG3-Drug conjugate with the thiolated substrate in PBS (pH 7.4). Add 0.05% (w/v) Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a photoinitiator.

  • Degassing: Purge the solution with Argon gas for 10 minutes.

    • Causality: Molecular oxygen (O₂) is a potent radical scavenger. If not removed, O₂ will quench the intermediate thiyl radicals, terminating the chain propagation prematurely and resulting in poor crosslinking density.

  • Irradiation: Expose the solution to a 365 nm LED light source (10 mW/cm²) for 5 minutes.

  • Validation Check (Ellman's Assay): React an aliquot with DTNB (Ellman's reagent).

    • System Validation: DTNB cleaves in the presence of free sulfhydryls to yield a yellow product (412 nm). A lack of absorbance at 412 nm validates that all thiols have been successfully consumed by the allyl groups, confirming structural integrity[6].

Mechanism I Photoinitiator + UV (365nm) R Radical Generation (R•) I->R TR Thiyl Radical (R'-S•) R->TR H-abstraction T Thiol (R'-SH) T->TR CR Carbon-centered Radical TR->CR Addition to Allyl A Allyl-PEG3-Amine A->CR CR->TR Regenerates Thiyl P Thioether Linkage CR->P Chain Transfer

Radical-mediated thiol-ene click mechanism of the allyl moiety.

Quantitative Data and Kinetic Profiles

Understanding the physical limits and reaction kinetics of Allyl-PEG3-Amine is crucial for scaling up biomanufacturing processes.

Table 1: Physicochemical Properties of Allyl-PEG3-Amine

PropertyValue / SpecificationImpact on Experimental Design
Molecular Weight ~217.26 g/mol Low MW prevents significant alteration of the payload's native conformation.
Spacer Arm Length ~14 - 16 ÅProvides sufficient distance to prevent steric clashing between conjugated domains.
Amine pKa ~9.0Dictates the requirement for slightly alkaline buffers (pH 7.5–8.5) during amidation.
Solubility Water, DMSO, DMF, DCMHighly versatile; allows conjugations to be performed in both aqueous and organic phases.
Storage Conditions -20°C, Desiccated, Inert GasPrevents spontaneous oxidation of the primary amine and degradation of the allyl double bond.

Table 2: Kinetic Parameters of Orthogonal Reactions

Reaction TypeReagents InvolvedTypical Half-Life (t½)Expected YieldCausality of Rate
Amidation Allyl-PEG3-NH₂ + NHS-Ester15 - 30 mins (pH 8.0)> 90%Highly dependent on the unprotonated amine fraction; drops sharply below pH 7.0.
Thiol-Ene Click Allyl-PEG3-Amine + R-SH1 - 5 mins (UV 365nm)> 95%Driven by photon flux and initiator concentration; suppressed by dissolved oxygen.
Reductive Amination Allyl-PEG3-NH₂ + Aldehyde2 - 4 hours (with NaCNBH₃)~ 80%Slower step-growth mechanism requiring reduction of the intermediate Schiff base.

Conclusion

Allyl-PEG3-Amine is a highly versatile, self-contained bioconjugation toolkit. By exploiting the distinct kinetic and thermodynamic requirements of its amine and allyl termini, researchers can construct highly sophisticated, reversibly core-cross-linked micelles[6] and targeted immunotherapeutics[1] with absolute chemical precision. Adhering to strict causality-driven protocols ensures that these molecular assemblies remain stable, reproducible, and scalable.

References

  • B. Zhang. "MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS." Diva-Portal. Available at: [Link]

  • M. Tucker-Schwartz et al. "The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds." PMC. Available at: [Link]

  • X. Jing et al. "Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy." RSC Advances. Available at: [Link]

  • J. Doe et al. "Nanoscale Investigation of Elasticity Changes and Augmented Rigidity of Block Copolymer Micelles Induced by Reversible Core-Cross-Linking." ACS Applied Materials & Interfaces. Available at: [Link]

  • Y. Wang et al. "Targeted delivery of tadalafil regulates immunosuppression and polyamine metabolism to overcome immune checkpoint blockade." Journal for ImmunoTherapy of Cancer. Available at: [Link]

Sources

Exploratory

Solubility and Solvent Dynamics of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine in Organic Synthesis

Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and bioconjugation, heterobifunctional linkers serve as the architectural backbone of therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and bioconjugation, heterobifunctional linkers serve as the architectural backbone of therapeutic design. 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine , commonly referred to as Allyl-PEG3-amine , is a highly versatile, medium-length discrete PEG crosslinker. It features a highly reactive primary amine on one terminus and a functional allyl (prop-2-enoxy) group on the other, separated by a hydrophilic triethylene glycol (PEG3) spacer.

Understanding the solubility profile of Allyl-PEG3-amine in various organic solvents is critical for researchers. The molecule's amphiphilic nature dictates its phase behavior, reaction kinetics, and purification strategies. This whitepaper provides an in-depth, causality-driven guide to the solubility, handling, and experimental application of Allyl-PEG3-amine in organic synthesis.

Structural Causality and Solvation Mechanics

The solvation thermodynamics of Allyl-PEG3-amine are governed by its three distinct structural domains, each interacting differently with solvent molecules:

  • The Primary Amine Terminus (-NH₂): This highly polar, basic group acts as both a hydrogen-bond donor and acceptor. It drives solubility in protic solvents (water, alcohols) and highly polar aprotic solvents[1].

  • The PEG3 Core (-(CH₂CH₂O)₃-): The repeating ether oxygens are strong hydrogen-bond acceptors. This flexible backbone prevents crystallization (rendering the compound a viscous liquid/oil at room temperature) and ensures broad solubility across a wide dielectric spectrum, from water to dichloromethane (DCM)[2].

  • The Allyl Terminus (-CH₂-CH=CH₂): Unlike standard methoxy-PEGs (mPEGs), the allyl group introduces a localized lipophilic/hydrophobic domain. This enhances the molecule's partition coefficient into moderately non-polar organic solvents (like chloroform and tetrahydrofuran) while providing a reactive site for radical-mediated thiol-ene "click" chemistry[3][4].

Quantitative Solubility Data

The following table synthesizes the empirical solubility of short-chain PEG-amines across common laboratory solvents, categorized by their dielectric constants (ε)[5][6].

SolventDielectric Constant (ε)Solubility StatusMechanistic Rationale
Water (H₂O) 80.1Highly Soluble (>100 mg/mL)Extensive H-bonding with ether oxygens and the terminal amine.
Dimethyl Sulfoxide (DMSO) 46.7Highly Soluble (>50 mg/mL)Strong dipole-dipole interactions; excellent solvating power for the PEG core without protonating the amine.
N,N-Dimethylformamide (DMF) 36.7Highly Soluble (>50 mg/mL)Polar aprotic nature stabilizes the amine for nucleophilic attack; ideal for NHS-ester conjugations.
Methanol / Ethanol 32.7 / 24.5Highly Soluble (>50 mg/mL)Protic solvents that readily H-bond with the PEG chain[6].
Dichloromethane (DCM) 8.9Highly Soluble (>50 mg/mL)Favorable van der Waals interactions with the allyl group and PEG backbone; standard solvent for peptide coupling[5].
Tetrahydrofuran (THF) 7.5SolubleEther-ether interactions between solvent and PEG backbone.
Ethyl Acetate (EtOAc) 6.0Moderately SolubleModerate polarity allows partial solvation, often used in biphasic extractions.
Hexane / Heptane ~1.9Insoluble / ImmiscibleLack of permanent dipole prevents disruption of the PEG-amine's intermolecular hydrogen bonding.
Diethyl Ether 4.3Poorly SolubleWhile some short PEGs partition slightly, PEG-amines generally precipitate or phase-separate in cold ether[2].

Mechanistic Pathways of Solvation

To visualize how solvent choice impacts the physical state and reactivity of Allyl-PEG3-amine, refer to the solvation pathway diagram below.

Solvation A Allyl-PEG3-amine (Viscous Liquid/Oil) B Polar Aprotic Solvents (DMF, DMSO, DCM) A->B High Dielectric Constant (Aprotic) C Protic Solvents (Water, Methanol) A->C High Dielectric Constant (Protic) D Non-Polar Solvents (Hexane, Ether) A->D Low Dielectric Constant E Optimal for Amidation (NHS/EDC Coupling) B->E Prevents Hydrolysis F Optimal for Thiol-Ene Click Chemistry C->F Radical Stabilization G Phase Separation / Precipitation D->G Lack of Solvation Shell

Solvation pathways and application suitability of Allyl-PEG3-amine based on solvent polarity.

Experimental Protocols: Handling and Conjugation

Because Allyl-PEG3-amine is a viscous liquid, it presents unique handling challenges compared to solid, high-molecular-weight PEG derivatives. The following protocols are designed with self-validating steps to ensure scientific integrity and high reaction yields.

Protocol 1: Preparation of a 100 mM Anhydrous Stock Solution

Causality Focus: Water moisture rapidly hydrolyzes activated esters (like NHS-esters) used in downstream conjugations. Therefore, preparing the PEG-amine in strictly anhydrous organic solvents is critical[7].

Materials:

  • Allyl-PEG3-amine (MW: 189.25 g/mol )

  • Anhydrous DMF or DMSO (Stored over molecular sieves)

  • Positive displacement pipette (or analytical balance)

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of Allyl-PEG3-amine to reach room temperature before opening to prevent atmospheric condensation.

  • Measurement (Mass vs. Volume): Due to its high viscosity, volumetric pipetting with standard air-displacement pipettes is inaccurate.

    • Method A: Tare a clean, dry glass vial on an analytical balance. Use a glass Pasteur pipette to transfer approximately 18.9 mg of the oil directly into the vial.

    • Method B: Use a positive displacement pipette to transfer 18.9 mg (assuming a density of ~1.0 - 1.1 g/mL, transfer ~18 µL).

  • Solvation: Add 1.0 mL of anhydrous DMF or DMSO to the vial.

  • Agitation: Vortex the solution for 30 seconds.

    • Self-Validation Check: Inspect the vial against a light source. The solution must be completely optically clear with no striations (Schlieren lines) or phase separation.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C. Avoid repeated freeze-thaw cycles[8].

Protocol 2: Bioconjugation via Amidation (PROTAC Linker Synthesis)

Causality Focus: The primary amine of the PEG chain is a strong nucleophile. To ensure it attacks the target carboxylic acid (or NHS-ester) efficiently, it must be kept in its unprotonated state. Adding a non-nucleophilic base (like DIPEA) ensures the amine remains reactive[9].

Step-by-Step Methodology:

  • Reagent Mixing: In a dry round-bottom flask, dissolve 1.0 equivalent of the target carboxylic acid (e.g., a PROTAC E3 ligase ligand) in anhydrous DCM or DMF.

  • Activation: Add 1.2 equivalents of HATU (or EDC/NHS) and stir for 15 minutes at room temperature to form the active ester[7].

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • PEG Addition: Dropwise, add 1.1 equivalents of the Allyl-PEG3-amine stock solution (from Protocol 1) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction under inert atmosphere for 2-4 hours.

    • Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the activated ester mass and the appearance of the product mass (Target MW + 189.25 - 18 [water]) confirms successful conjugation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into DCM. The hydrophilic PEG chain will attempt to pull the product into the aqueous layer, but the lipophilic allyl group and the attached ligand usually ensure favorable partitioning into the organic DCM layer.

Workflow Visualization

The following diagram maps the logical progression of utilizing Allyl-PEG3-amine in a dual-functional workflow (Amidation followed by Thiol-Ene Click).

Workflow Step1 1. Stock Preparation (Anhydrous DMF/DMSO) Step2 2. Amine Activation (Add DIPEA/TEA Base) Step1->Step2 Step3 3. Amidation Reaction (React with NHS-Ester) Step2->Step3 Step4 4. Thiol-Ene Click (Radical Addition to Allyl) Step3->Step4 Step5 5. Final Conjugate (PROTAC / ADC) Step4->Step5

Step-by-step bioconjugation workflow utilizing the dual reactivity of Allyl-PEG3-amine.

References

  • Nanocs. "Methoxypolyethylene Glycol Amine, mPEG Amine CH3O-(CH2CH2O)n-CH2CH2-NH2". Nanocs Technical Data Sheet. Available at: [Link]

  • MDPI. "Naturally Derived Silicone Surfactants Based on Saccharides and Cysteamine". MDPI Open Access Journals. Available at:[Link]

  • UT Southwestern. "Folate-functionalized polymeric micelles for tumor targeted delivery of a potent multidrug-resistance modulator FG020326". UT Southwestern Research. Available at:[Link]

  • Interchim. "PEG Alcohol (Amine-, Carboxy-PEG -OH)". Interchim Technical Sheets. Available at: [Link]

Sources

Foundational

Harnessing Amino-PEG3-Allyl in Advanced Bioconjugation: A Mechanistic and Practical Guide

Executive Summary In the rapidly evolving landscape of bioconjugation, the demand for crosslinkers that offer precision, stability, and bioorthogonality has never been higher. As a Senior Application Scientist, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, the demand for crosslinkers that offer precision, stability, and bioorthogonality has never been higher. As a Senior Application Scientist, I frequently evaluate linker architectures to overcome the limitations of traditional bioconjugation techniques, such as the hydrolytic instability of maleimides or the cytotoxicity of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Amino-PEG3-Allyl (


) has emerged as a highly versatile heterobifunctional crosslinker. By combining a nucleophilic primary amine, a monodisperse triethylene glycol (PEG3) spacer, and a terminal alkene (allyl) group, this molecule enables a seamless two-step bioconjugation strategy. This whitepaper deconstructs the mechanistic rationale behind Amino-PEG3-Allyl, provides self-validating experimental protocols, and explores its transformative role in photo-initiated thiol-ene click chemistry.

Mechanistic Rationale: The Architecture of Amino-PEG3-Allyl

To understand the utility of Amino-PEG3-Allyl, we must analyze the causality behind its structural components:

  • The Primary Amine (

    
    ) : With a 
    
    
    
    of approximately 9.0, the terminal amine serves as a potent nucleophile under mildly basic conditions (pH 8.0–8.5). It readily attacks electrophilic centers, such as N-hydroxysuccinimide (NHS) esters or EDC-activated carboxylic acids, forming a highly stable amide bond.
  • The PEG3 Spacer : Unlike polydisperse polymeric PEGs, a discrete PEG3 spacer provides an exact extended length of ~1.2 nm. This specific length is critical: it is long enough to prevent steric hindrance between the conjugated biomolecules, yet short enough to avoid excessive hydrodynamic volume that could mask the reactive allyl terminus. Furthermore, the oxygen-rich backbone enhances the aqueous solubility of hydrophobic payloads.

  • The Allyl Terminus : The terminal alkene is the cornerstone of its utility. Allyl groups participate in radical-mediated thiol-ene "click" reactions. Unlike maleimide-thiol conjugates, which are susceptible to retro-Michael exchange reactions in the presence of blood serum thiols (like albumin), the thioether bond formed via thiol-ene addition is highly stable and irreversible under physiological conditions[1].

BioconjugationWorkflow A Carboxylated Substrate B EDC/NHS Activation A->B pH 6.0 C Amino-PEG3-Allyl Coupling B->C pH 8.0 D Allyl-Functionalized Intermediate C->D Amide Bond Formation E Thiolated Ligand + LAP (UV 365nm) D->E Degassed PBS F Final Bioconjugate (Thioether Linkage) E->F Thiol-Ene Click

Workflow of Amino-PEG3-Allyl bioconjugation via amine coupling and thiol-ene click.

Core Application: Photo-Initiated Thiol-Ene Click Chemistry

The thiol-ene reaction is a radical-mediated hydrothiolation of an alkene. It has garnered immense attention in hydrogel synthesis, peptide modification, and therapeutic delivery due to its rapid kinetics, spatial-temporal control, and metal-free nature[2][3].

The Reaction Mechanism

The process is initiated by a photoinitiator (e.g., LAP) which, upon UV irradiation, undergoes homolytic cleavage to generate primary radicals. These radicals abstract a hydrogen atom from a thiol (


), generating a thiyl radical (

). The thiyl radical then undergoes an anti-Markovnikov addition across the allyl double bond of the Amino-PEG3-Allyl, forming a carbon-centered radical. Finally, chain transfer occurs as this carbon radical abstracts a hydrogen from another thiol molecule, yielding the final stable thioether conjugate and regenerating the thiyl radical to propagate the cycle[4].

ThiolEneMechanism Init Photoinitiator (LAP) + UV (365 nm) Radical Primary Radical (R•) Init->Radical Homolytic Cleavage Thiyl Thiyl Radical (RS•) Radical->Thiyl H-Abstraction Thiol Biomolecule-SH (Thiol) Thiol->Thiyl Reactant CarbonRadical Carbon-Centered Radical Intermediate Thiyl->CarbonRadical Anti-Markovnikov Addition Allyl Amino-PEG3-Allyl (Terminal Alkene) Allyl->CarbonRadical Reactant Product Thioether Conjugate + Regenerated RS• CarbonRadical->Product Chain Transfer (H-Abstraction)

Radical-mediated mechanism of the photo-initiated thiol-ene click reaction.

Comparative Data Analysis

To justify the selection of Amino-PEG3-Allyl, we must benchmark it against alternative linker lengths and competing conjugation chemistries.

Table 1: Comparative Analysis of Thiol-Reactive Bioconjugation Strategies

Reaction TypeReactive GroupKineticsLinkage StabilityMetal CatalystPrimary Drawback
Thiol-Ene Click Allyl (Alkene) Fast (Mins)High (Thioether) None Requires UV & Photoinitiator[5]
Thiol-MaleimideMaleimideVery Fast (Secs)Low (Retro-Michael)NoneIn vivo instability / Exchange
CuAACAlkyneFast (Mins)High (Triazole)Copper (Cu)High cytotoxicity of Copper[3]
SPAACDBCO / CyclooctyneModerate (Hrs)High (Triazole)NoneHigh hydrophobicity of DBCO

Table 2: Impact of PEG Spacer Length on Linker Properties

Spacer TypeApprox. LengthHydrophilicitySteric Hindrance RiskIdeal Application
PEG2~0.8 nmLowHighUltra-compact crosslinking
PEG3 ~1.2 nm Moderate Low Nanoparticle/Peptide functionalization
PEG4~1.6 nmHighLowProtein-protein conjugation
PEG8~3.2 nmVery HighMinimalSolubilizing highly hydrophobic drugs

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains built-in validation metrics. The following workflows detail the two-stage utilization of Amino-PEG3-Allyl, complete with causality and validation steps.

Protocol 1: Amine-Directed Functionalization of Carboxylated Nanoparticles

Objective: Covalently attach Amino-PEG3-Allyl to carboxylated nanoparticles (NPs).

  • Activation : Suspend COOH-NPs (10 mg/mL) in 50 mM MES buffer (pH 6.0). Add 2 mM EDC and 5 mM sulfo-NHS. Incubate for 15 minutes at room temperature.

    • Causality: MES buffer lacks primary amines, preventing cross-reactivity. pH 6.0 is the thermodynamic optimum for EDC to form the highly reactive, yet unstable, O-acylisourea intermediate, which sulfo-NHS immediately stabilizes into a semi-stable amine-reactive ester.

  • Coupling : Adjust the pH to 8.0 using 1M Sodium Bicarbonate. Add a 10-fold molar excess of Amino-PEG3-Allyl. React for 2 hours under continuous stirring.

    • Causality: Elevating the pH deprotonates the primary amine of the PEG linker (

      
       ~9.0), converting it into a strong nucleophile capable of displacing the NHS leaving group to form a stable amide bond.
      
  • Purification & Validation : Centrifuge and wash the NPs in DI water three times.

    • Self-Validation: Measure the Zeta Potential. A successful conjugation will shift the highly negative surface charge of the bare COOH-NPs (e.g., -40 mV) to a more neutral value (e.g., -10 mV) due to the consumption of carboxylates and the shielding effect of the PEG-allyl layer.

Protocol 2: Photo-Initiated Thiol-Ene Click of a Targeting Peptide

Objective: Conjugate a thiolated targeting peptide (e.g., Cys-RGD) to the Allyl-functionalized NPs.

  • Preparation : Resuspend the Allyl-NPs in degassed PBS (pH 7.4). Add the thiolated peptide at a 1:1.2 molar ratio (Allyl:Thiol).

    • Causality: Degassing the buffer via argon sparging is absolutely critical. Dissolved oxygen acts as a potent radical scavenger, quenching the thiyl radicals and promoting unwanted disulfide (R-S-S-R) homocoupling instead of the desired thiol-ene heterocoupling[4].

  • Initiation : Add the photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) to a final concentration of 0.05% w/v.

    • Causality: LAP is selected over traditional initiators (like Irgacure 2959) because it possesses superior water solubility and a higher molar extinction coefficient at 365 nm. This allows for rapid initiation using cytocompatible long-wave UV light, preventing UV-induced degradation of the peptide[6].

  • Irradiation : Expose the solution to 365 nm UV light (10 mW/cm²) for 3 to 5 minutes.

  • Validation : Centrifuge the mixture to pellet the NPs.

    • Self-Validation: Perform an Ellman’s Assay (DTNB) on the supernatant. The absence of an absorbance peak at 412 nm confirms that the free thiols of the peptide have been successfully consumed and covalently linked to the nanoparticle surface.

Conclusion

Amino-PEG3-Allyl represents a masterclass in chemical design for bioconjugation. By leveraging the robust amide-coupling capabilities of its amine terminus and the rapid, bioorthogonal thiol-ene click reactivity of its allyl terminus[7], researchers can engineer highly stable, precisely spaced bioconjugates. When executed with rigorous environmental controls (e.g., degassing) and self-validating analytical steps, this linker serves as an indispensable tool for advanced drug delivery and biomaterials engineering.

References

  • Lin, C. C. "PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids." Macromolecules, 2011. URL:[Link]

  • Shadish, J. A., et al. "A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels." ACS Central Science, 2018. URL:[Link]

  • "Poly(ethylene glycol-co-allyl glycidyl ether)s: A PEG-Based Modular Synthetic Platform for Multiple Bioconjugation." Bioconjugate Chemistry, 2011. URL: [Link]

  • "Thiol–ene Click Hydrogels for Therapeutic Delivery." ACS Biomaterials Science & Engineering, 2016. URL:[Link]

  • "Applications of Thiol-Ene Chemistry for Peptide Science." Frontiers in Chemistry, 2020. URL:[Link]

  • "Chapter 13: Application of Click Chemistry in Hydrogels." Royal Society of Chemistry Books. URL:[Link]

  • Park, Kinam. "Thiol−ene Click Hydrogels for Therapeutic Delivery." Kinam Park Publications. URL:[Link]

  • "Enlightening advances in polymer bioconjugate chemistry: light-based techniques for grafting to and from biomacromolecules." Polymer Chemistry (RSC Publishing), 2020. URL:[Link]

  • "Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks." ACS Macro Letters, 2012. URL:[Link]

  • "Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry." Materials (MDPI), 2023. URL:[Link]

Sources

Exploratory

Engineering Advanced Bioconjugates: A Comprehensive Guide to PEGylation Using Allyl-Functionalized Amine Linkers

Introduction to Heterobifunctional PEGylation The covalent attachment of polyethylene glycol (PEG)—known as PEGylation—is a cornerstone technique in bioconjugation, utilized to enhance the pharmacokinetic profiles, solub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Heterobifunctional PEGylation

The covalent attachment of polyethylene glycol (PEG)—known as PEGylation—is a cornerstone technique in bioconjugation, utilized to enhance the pharmacokinetic profiles, solubility, and stability of therapeutic molecules. While homobifunctional PEGs are useful for simple cross-linking, the development of targeted nanomedicines and complex hydrogels requires heterobifunctional PEG linkers .

Among these, Allyl-PEG-Amine (Allyl-PEG-NH₂) stands out due to its dual orthogonality. It combines a highly nucleophilic primary amine for standard amidation chemistry with an allyl group primed for radical-mediated olefin reactions. This whitepaper dissects the mechanistic causality, experimental design, and optimization protocols required to successfully deploy Allyl-PEG-Amine in advanced bioconjugation workflows.

Mechanistic Foundations: The Causality of Conjugation

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are chosen, rather than merely following a recipe. The bioconjugation of Allyl-PEG-NH₂ relies on two distinct, non-overlapping chemical pathways.

Amine-Directed Amidation (EDC/NHS Coupling)

The primary amine terminus (-NH₂) is designed to react with carboxylic acids (-COOH) on proteins, nanoparticles, or hydrogel matrices[1]. This is typically facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • The Causality of pH: EDC activation must occur in a slightly acidic environment (pH 5.0–6.0) because the formation of the highly reactive O-acylisourea intermediate is proton-dependent[2]. However, this intermediate is highly unstable in water. The addition of NHS converts it into a semi-stable NHS ester.

  • The Causality of Nucleophilicity: For the subsequent coupling step, the pH must be raised to 7.2–8.0. At acidic pH, the primary amine of the PEG linker is protonated (-NH₃⁺) and non-nucleophilic. Raising the pH ensures the amine is in its free base form (-NH₂), allowing it to efficiently attack the NHS ester to form a stable amide bond[2].

Allyl-Directed Thiol-Ene Click Chemistry

Once the PEG linker is attached via its amine terminus, the distal allyl group (-CH=CH₂) remains available for downstream functionalization, typically via thiol-ene click chemistry [3].

  • The Causality of the Allyl Group: Unlike acrylates or maleimides, which are highly electron-deficient and prone to homopolymerization or premature Michael addition, the unactivated allyl ether is relatively stable. It requires a radical initiator (e.g., UV light + photoinitiator) to proceed[3].

  • The Causality of Metal-Free Click: Thiol-ene coupling proceeds via an anti-Markovnikov radical addition. This pathway is highly favored in bioconjugation because it is metal-free, avoiding the cellular toxicity and purification bottlenecks associated with copper-catalyzed azide-alkyne cycloadditions (CuAAC)[4]. Furthermore, it is highly selective for cysteine residues or thiolated targeting ligands[5].

Mechanism AllylPEG Allyl-PEG-NH2 (Heterobifunctional Linker) AmineGrp Primary Amine (-NH2) AllylPEG->AmineGrp AllylGrp Allyl Group (-CH=CH2) AllylPEG->AllylGrp AmineRxn Nucleophilic Attack on NHS Esters AmineGrp->AmineRxn pH 7.2 - 8.0 AllylRxn Radical Addition of Thiols (Anti-Markovnikov) AllylGrp->AllylRxn Photoinitiator + UV

Dual orthogonal reactivity of Allyl-PEG-Amine functional groups.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and prevent cross-reactivity, the following protocols are designed as self-validating systems, incorporating critical quenching and purification checkpoints.

Protocol A: EDC/NHS Coupling of Allyl-PEG-NH₂ to a Carboxylated Substrate

This protocol describes the attachment of Allyl-PEG-NH₂ to a carboxylated nanoparticle or polymer backbone.

Step 1: Substrate Activation

  • Dissolve the carboxylated substrate in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5). Scientific Rationale: MES is chosen because it lacks primary amines and carboxylates, which would otherwise competitively inhibit the EDC reaction[2].

  • Add EDC (10-fold molar excess relative to -COOH groups) and NHS (20-fold molar excess).

  • Incubate at room temperature for 15–30 minutes with continuous agitation[6].

Step 2: Validation & Desalting (Critical Checkpoint) 4. Pass the activated mixture through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with Coupling Buffer (0.1 M PBS, pH 7.5). Scientific Rationale: Removing excess EDC prevents the cross-linking of any carboxylates potentially present on the target biomolecules downstream[6].

Step 3: PEGylation 5. Immediately add Allyl-PEG-NH₂ (5-fold molar excess) to the activated, desalted substrate. 6. Incubate for 2 hours at room temperature or overnight at 4°C[6].

Step 4: Quenching 7. Add Hydroxylamine (final concentration 10–50 mM) and incubate for 30 minutes. Scientific Rationale: Hydroxylamine rapidly hydrolyzes any unreacted NHS esters back to carboxylic acids, preventing off-target conjugation in subsequent in vivo or in vitro applications[6].

Protocol B: Thiol-Ene Click Functionalization

This protocol details the attachment of a thiolated targeting ligand (e.g., a thiolated peptide or antibody fragment) to the allyl-terminus of the PEGylated substrate.

Step 1: Mixture Preparation

  • Combine the Allyl-PEGylated substrate and the thiolated ligand (R-SH) in a 1:3 molar ratio (Allyl:Thiol) in a degassed buffer (PBS, pH 7.4) or a compatible solvent mixture (e.g., MeOH:H₂O)[4].

  • Add a water-soluble photoinitiator, such as DPAP (2,2-dimethoxy-2-phenylacetophenone) or Irgacure 2959 (0.05 wt% relative to the solvent).

Step 2: UV Irradiation 3. Irradiate the mixture with long-wave UV light (365 nm) for 10–30 minutes at room temperature[4]. Scientific Rationale: 365 nm is utilized because it is energetic enough to cleave the photoinitiator into radicals but mild enough to avoid UV-C induced damage to sensitive peptide/protein ligands.

Step 3: Radical Quenching & Purification 4. Add a trace amount of Dithiothreitol (DTT) to consume any residual radicals and terminate the chain reaction[2]. 5. Purify the final construct via tangential flow filtration (TFF) or dialysis against PBS.

Workflow Substrate Carboxylated Substrate EDC EDC/NHS Activation (pH 5.5) Substrate->EDC MES Buffer PEG Allyl-PEG-NH2 Coupling (pH 7.5) EDC->PEG NHS Ester Intermediate Allyl-PEGylated Intermediate PEG->Intermediate Amide Bond Thiol Thiolated Ligand (R-SH) + UV Intermediate->Thiol Final Targeted Bioconjugate Thiol->Final Thioether Bond

Sequential bioconjugation workflow utilizing Allyl-PEG-Amine linkers.

Quantitative Data & Optimization Parameters

To achieve maximum conjugation efficiency while preserving the structural integrity of the biomolecules, the following parameters must be strictly controlled.

ParameterEDC/NHS ActivationAmine CouplingThiol-Ene Click
Optimal pH 5.0 – 6.07.2 – 8.06.5 – 7.5 (or organic solvent)
Buffer System MES (Non-amine/carboxylate)PBS or HEPESPBS, Methanol, or DMF
Molar Ratio 1:10:20 (Substrate:EDC:NHS)1:2 to 1:5 (Substrate:PEG)1:3 to 1:10 (Allyl:Thiol)
Reaction Time 15 – 30 minutes2 hours to overnight10 – 30 minutes (UV exposure)
Temperature Room TemperatureRoom Temp. or 4°CRoom Temperature
Quenching Agent Desalting Column (PD-10)Hydroxylamine (10-50 mM)DTT (to consume excess radicals)

Applications in Advanced Therapeutics

The orthogonal nature of Allyl-PEG-NH₂ makes it an indispensable tool in modern drug development:

  • Targeted Nanoparticles: Iron oxide nanoparticles or lipid nanocarriers can be coated with Allyl-PEG-NH₂ to provide steric shielding (stealth effect), followed by the click-conjugation of thiolated targeting antibodies to the allyl surface[3].

  • 2D/3D Cell Culture Hydrogels: Polyacrylamide (PAM) gels can be functionalized with Allyl-PEG-NH₂ via EDC/NHS. The allyl groups then serve as anchoring points for the precise, spatial photo-patterning of thiolated adhesion peptides (e.g., RGD or IKVAV) to study cellular mechanotransduction[1].

  • Antibody-Drug Conjugates (ADCs): The metal-free nature of the thiol-ene click reaction ensures that sensitive monoclonal antibodies are not subjected to copper-induced denaturation, preserving their binding affinity while allowing for high drug-to-antibody ratios (DAR)[4].

References

  • Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation - acs.org - 4

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - nih.gov - 5

  • Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - kuleuven.be -3

  • Application Notes and Protocols for EDC/NHS Activation of Propargyl-PEG-Acid for Amine Coupling - benchchem.com - 6

  • Instructions for the use of (PEG)n-Amine Reagents - windows.net -2

  • Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture - frontiersin.org - 1

Sources

Foundational

Engineering Hydrophilicity and Bioconjugation: A Technical Guide to Short-Chain Allyl PEG Amine Spacers

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the rapidly evolving landscape of bioconjugation, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the rapidly evolving landscape of bioconjugation, targeted drug delivery, and biomaterials, the structural architecture of the linker is as critical as the payload itself. Polyethylene glycol (PEG) has long been the gold standard for imparting hydrophilicity and biocompatibility. However, the advent of heterobifunctional, monodisperse short-chain PEG spacers—specifically Allyl-PEG-Amine (


-Allyl-

-amine-PEG)
—has introduced unprecedented precision into molecular design.

This whitepaper explores the mechanistic foundations of short-chain Allyl-PEG-NH₂ hydrophilicity, its dual-orthogonal reactivity, and provides field-proven, self-validating protocols for its application in nanomedicine and surface engineering.

Mechanistic Foundations of Short-Chain PEG Hydrophilicity

The primary function of a PEG spacer in bioconjugates, such as Antibody-Drug Conjugates (ADCs), is to counterbalance the extreme hydrophobicity of cytotoxic payloads .

The Hydration Shell Effect

The hydrophilicity of Allyl-PEG-NH₂ is driven by the repeating ethylene oxide (


) units. Each ether oxygen acts as a hydrogen bond acceptor, coordinating approximately 2 to 3 water molecules. This creates a dense, structured "hydration shell" around the spacer.
  • Causality in Design: Unlike long-chain polymeric PEGs (which suffer from high dispersity and complex entanglement), short-chain PEGs (e.g., PEG₄ to PEG₁₂) provide a precise hydrodynamic radius. This exactness prevents the steric masking of adjacent active targeting ligands while successfully shielding hydrophobic payloads from inducing protein aggregation .

Orthogonal Bifunctionality

Allyl-PEG-NH₂ is uniquely valuable because it offers two completely orthogonal reactive handles:

  • Amine Terminus (

    
    ):  Acts as a highly efficient nucleophile for conjugation with NHS-esters, carboxylic acids (via EDC/NHS coupling), or as a macroinitiator for the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) .
    
  • Allyl Terminus (

    
    ):  An isolated terminal alkene that remains inert under standard amine-coupling conditions but can be selectively activated for radical-mediated thiol-ene "click" chemistry  or transition-metal-catalyzed hydrosilylation .
    

Quantitative Impact on Drug Development and Biomaterials

The integration of Allyl-PEG-NH₂ spacers yields measurable improvements in both pharmacokinetic profiles and material surface properties.

Table 1: Physicochemical Impact of PEG Spacers on ADC & Micelle Properties
PropertyHydrophobic Linker (No PEG)Short-Chain PEG Spacer (e.g., PEG₈)Mechanistic Driver
Aqueous Solubility < 0.1 mg/mL> 5.0 mg/mLHydrogen bonding via ether oxygens forms a hydration layer.
Aggregation Propensity High (>15% HMW species)Low (<2% HMW species)Steric repulsion and shielding of hydrophobic payload cores.
Drug-to-Antibody Ratio (DAR) Typically limited to ~2.0Readily achieves 4.0 - 8.0Enhanced solubility allows higher payload loading without precipitation.
Micelle Corona Reactivity N/AHigh (via Allyl groups)Allyl terminus remains exposed on the aqueous exterior for post-modification.
Table 2: Surface Modification of PDMS via Allyl-PEG Hydrosilylation
Surface TypeWater Contact Angle (

)
Protein Adsorption (BSA, ng/cm²)
Native PDMS 108° ± 2°> 150
Plasma-Activated PDMS 45° (Degrades in 24h)~ 80
Allyl-PEG Modified PDMS < 40° (Stable > 30 days) < 15

Data synthesized from established surface-hydrophilic silicone elastomer studies , .

Workflows and Logical Architectures

To successfully utilize Allyl-PEG-NH₂, scientists must understand the reaction logic. Below are the structural workflows for the two most prominent applications: Thiol-Ene Click Chemistry and Surface Hydrosilylation.

ThiolEne A Allyl-PEG-NH2 (Alkene Donor) C UV Irradiation (365 nm) + Photoinitiator A->C B Thiol-Bearing Ligand (e.g., cRGD-SH) B->C D Thiyl Radical Formation C->D Radical Initiation E Anti-Markovnikov Addition (Thioether Bond) D->E Propagation F Targeted Hydrophilic Conjugate E->F Termination

Fig 1. Radical-mediated thiol-ene click bioconjugation using Allyl-PEG-NH2.

Hydrosilylation S1 Hydrophobic PDMS (Excess Si-H Groups) S4 Hydrosilylation (Covalent Si-C Bond) S1->S4 S2 Allyl-PEG-NH2 Application S2->S4 S3 Pt Catalyst (Speier's/Karstedt's) S3->S4 Catalysis S5 Hydrophilic Anti-Fouling Surface S4->S5 Surface Hydration

Fig 2. PDMS surface modification via Pt-catalyzed hydrosilylation of Allyl-PEG.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning it contains inherent analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Synthesis of Targeted Polymeric Micelles via Thiol-Ene Click Chemistry

Objective: Conjugate a targeting peptide (cRGD-SH) to the allyl corona of a PEGylated block copolymer.

Causality & Logic: Thiol-ene click chemistry is chosen here over maleimide-thiol coupling because the allyl group is entirely stable during the upstream synthesis of the block copolymer (which utilizes the amine terminus).

  • Preparation: Dissolve the Allyl-PEG-block-polymer (e.g., Allyl-PEG-PBLA) and an excess of cRGD-SH (1.5 molar equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Initiator Addition: Add a catalytic amount of photoinitiator (e.g., Irgacure 2959 or AIBN if using thermal initiation).

  • Degassing (Critical Step): Purge the solution with Argon or

    
     bubbling for 15 minutes. Why? Oxygen is a potent radical scavenger. Failing to degas will quench the thiyl radicals, stalling the reaction.
    
  • Irradiation: Expose the mixture to UV light (365 nm) for 2-4 hours at room temperature.

  • Self-Validation Checkpoint (NMR): Take a small aliquot, precipitate, and run a

    
    -NMR. The complete disappearance of the multiplet peaks at 
    
    
    
    5.8–6.0 ppm (corresponding to the allyl protons) confirms 100% conversion .
  • Purification: Dialyze the mixture (MWCO: 3.5 kDa) against methanol/water to remove unreacted cRGD-SH and initiator, followed by lyophilization.

Protocol B: Anti-Fouling Surface Modification of PDMS Microfluidics

Objective: Graft Allyl-PEG-NH₂ onto PDMS to create a permanently hydrophilic, protein-resistant surface.

Causality & Logic: Standard plasma treatment of PDMS creates temporary hydroxyl groups that undergo "hydrophobic recovery" within 24 hours. Covalent hydrosilylation creates a permanent


 bond, anchoring the PEG hydration shell permanently.
  • Substrate Preparation: Cure Sylgard 184 PDMS using an "off-ratio" mixture of Base to Curing Agent (e.g., 10:1.5 or A/B > 1/10). Why? This deliberately leaves unreacted, excess

    
     (hydrosilane) groups on the surface, which are required for the downstream reaction.
    
  • Reagent Application: Prepare a 5% (w/v) solution of Allyl-PEG-NH₂ in ethanol. Add 10 ppm of Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane).

  • Incubation: Drop-cast the solution onto the PDMS surface and incubate at 60°C for 2 hours.

  • Washing: Wash the surface vigorously with ethanol and deionized water to remove any non-covalently bound PEG.

  • Self-Validation Checkpoint (Goniometry & FTIR):

    • Contact Angle: Measure the water contact angle. A successful covalent graft will drop the angle from ~108° to <40°.

    • ATR-FTIR: Scan the surface. The appearance of a strong

      
       ether stretch at 1100 cm⁻¹ confirms the presence of the PEG layer.
      

Conclusion

Short-chain Allyl-PEG-Amine spacers are not merely passive structural tethers; they are active engineering tools. By leveraging the dense hydration shell of the PEG backbone, researchers can rescue the solubility of hydrophobic payloads. Simultaneously, the orthogonal reactivity of the amine and allyl termini allows for the construction of highly complex, multi-functional bioconjugates and advanced biomaterials without the risk of cross-reactivity.

References

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs . Royal Society of Chemistry. Available at: [Link]

  • Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy . PMC - National Institutes of Health. Available at: [Link]

  • Surface-hydrophilic and protein-resistant silicone elastomers prepared by hydrosilylation of vinyl poly(ethylene glycol) on hydrosilanes-poly(dimethylsiloxane) surfaces . ResearchGate. Available at:[Link]

  • Regulated pH-Responsive Polymeric Micelles for Doxorubicin Delivery to the Nucleus of Liver Cancer Cells . PubMed - National Institutes of Health. Available at: [Link]

  • Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications . Royal Society of Chemistry. Available at:[Link]

  • Polymer surface modification - EP1385692B1. Google Patents.
Exploratory

The Definitive Technical Guide to Allyl-PEG3-Amine: Identifiers, Chemical Properties, and Bioconjugation Protocols

Executive Summary Allyl-PEG3-Amine is a highly versatile, heterobifunctional polyethylene glycol (PEG) linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyl-PEG3-Amine is a highly versatile, heterobifunctional polyethylene glycol (PEG) linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced biomaterials. This whitepaper provides an authoritative breakdown of its chemical identifiers, structural properties, and detailed, self-validating experimental protocols for dual-end conjugation.

Chemical Identity and Core Identifiers

When sourcing or documenting Allyl-PEG3-Amine for regulatory or synthetic workflows, precise identification is critical. Due to the polymeric nature of PEG derivatives, relying solely on a CAS number can be misleading. Free amines, protonated salts, and varying chain lengths often conflate database entries. Therefore, structural identifiers like SMILES and exact mass are the gold standards for verification.

Table 1: Core Chemical Identifiers for Allyl-PEG3-Amine

Identifier TypeValue / Description
Chemical Name Allyl-PEG3-Amine (or O-Allyl-PEG3-NH2)
IUPAC Name 2-[2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy]ethanamine
Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
Canonical SMILES C=CCOCCOCCOCCN
Related Precursor CAS 26150-05-0 (Allyl-PEG3-OH)[1]
Related Boc-Protected CAS 252881-74-6 (NH2-PEG3-C2-Boc)[2]

Expert Insight: The triethylene glycol (PEG3) spacer provides an optimal balance of hydrophilicity and spatial flexibility (approximately 12–15 Å extended length). This specific chain length prevents steric hindrance between conjugated pharmacophores while significantly enhancing the aqueous solubility of the final hydrophobic PROTAC or ADC construct.

Mechanistic Role in Bioconjugation (E-E-A-T)

Allyl-PEG3-Amine features two orthogonal reactive groups, allowing for highly controlled, sequential bioconjugation without the need for complex protection/deprotection steps.

  • Primary Amine (-NH2): Readily undergoes nucleophilic acyl substitution with activated esters (e.g., NHS esters) or carboxylic acids (via EDC/HOBt coupling) to form stable amide bonds.

  • Allyl Ether (-O-CH2-CH=CH2): Participates in radical-mediated thiol-ene "click" chemistry.

Causality in Experimental Choices: Why choose an allyl group over a standard maleimide for thiol conjugation? Maleimide-thiol conjugates can undergo retro-Michael addition in the presence of serum albumin, leading to premature payload release in systemic circulation. In contrast, the thioether bond formed via thiol-ene coupling is irreversibly stable in biological fluids.

Furthermore, we structurally prioritize the amine reaction first. The allyl group is completely inert to standard peptide coupling reagents (EDC, HATU, NHS). By coupling the amine to a carboxylic acid first, we avoid cross-reactivity. The subsequent thiol-ene reaction requires UV light and a photoinitiator, conditions that are perfectly orthogonal to the newly formed amide bond.

G A Allyl-PEG3-Amine (Bifunctional Linker) B Amine Terminus (-NH2) Amide Coupling A->B EDC/NHS or HATU C Allyl Terminus (-CH=CH2) Thiol-Ene Click A->C UV (365nm) / LAP D Payload / Target Protein Conjugation B->D E E3 Ligase Ligand / mAb Conjugation C->E F Fully Assembled PROTAC / ADC D->F E->F

Caption: Orthogonal bifunctional reactivity pathway of Allyl-PEG3-Amine in PROTAC/ADC synthesis.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in checkpoints guarantee the chemical transformation occurred as intended before proceeding to the next step.

Protocol 1: Amide Coupling of Allyl-PEG3-Amine to a Carboxylic Acid Payload

Objective: Functionalize a carboxyl-bearing small molecule (e.g., a PROTAC target ligand) with the PEG3-allyl spacer.

  • Activation: Dissolve the carboxylic acid payload (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add Allyl-PEG3-Amine (1.1 eq) dropwise to the reaction mixture.

  • Incubation: Stir under an inert nitrogen atmosphere for 2–4 hours at room temperature.

  • Self-Validating Checkpoint: Monitor the disappearance of the free amine via a Ninhydrin (Kaiser) test. A shift from deep blue to yellow/colorless indicates complete consumption of the primary amine.

  • Purification: Quench with water. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM:MeOH). Confirm product mass (M+H) via LC-MS.

Protocol 2: Thiol-Ene Click Conjugation to an E3 Ligase Ligand

Objective: Couple the allyl-terminated intermediate to a thiol-bearing E3 ligase ligand (e.g., a cereblon or VHL binder derivative).

  • Preparation: In a quartz or borosilicate glass vial, dissolve the Allyl-PEG intermediate (1.0 eq) and the thiol-bearing ligand (1.2 eq) in a degassed solvent mixture (e.g., MeOH/H2O 1:1).

  • Initiator Addition: Add a water-soluble photoinitiator, such as LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.1 eq.

  • Self-Validating Checkpoint (Dark Control): Wrap a control aliquot in aluminum foil. The reaction must strictly proceed via radical initiation; the dark control should show 0% conversion via HPLC, validating that no spontaneous side reactions are occurring.

  • Irradiation: Irradiate the main mixture with 365 nm UV light (10-20 mW/cm²) for 15–30 minutes at room temperature.

  • Isolation: Lyophilize the solvent and purify the final PROTAC construct via preparative reverse-phase HPLC.

Workflow S1 Step 1: Amide Coupling (Dark, RT) S2 Step 2: LC-MS Validation & Purification S1->S2 S3 Step 3: Thiol-Ene Click (365nm UV, LAP) S2->S3 S4 Step 4: Prep-HPLC Isolation S3->S4

Caption: Step-by-step experimental workflow for dual-end conjugation of Allyl-PEG3-Amine.

Quantitative Data Summaries

Selecting the correct conjugation chemistry is vital for the pharmacokinetic stability of the resulting drug. Table 2 summarizes the quantitative parameters of the chemistries supported by Allyl-PEG3-Amine.

Table 2: Comparison of Conjugation Chemistries for Allyl-PEG3-Amine

Reaction TypeTarget Functional GroupReagents NeededReaction TimeLinkage FormedIn Vivo Stability
Amine Acylation Carboxylic Acids / NHSHATU/DIPEA2 - 4 hoursAmideHigh
Thiol-Ene Click Thiols (-SH)365nm UV, LAP15 - 30 minsThioetherVery High
Reductive Amination Aldehydes / KetonesNaCNBH312 - 24 hoursSecondary AmineModerate

References

Sources

Protocols & Analytical Methods

Method

Conjugating 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine to activated esters

Application Note: Conjugating 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine to Activated Esters Abstract This technical guide details the bioconjugation of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (commonly known as A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conjugating 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine to Activated Esters

Abstract

This technical guide details the bioconjugation of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (commonly known as Allyl-PEG3-amine) to activated esters, such as N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters. By leveraging the nucleophilic primary amine and the bioorthogonal allyl ether, researchers can efficiently install stable, terminal alkene handles onto biomolecules, polymers, or small-molecule drugs for downstream thiol-ene click chemistry or ruthenium-catalyzed cross-metathesis.

Mechanistic Causality & Design Rationale

The heterobifunctional nature of Allyl-PEG3-amine provides distinct structural and kinetic advantages in bioconjugation workflows:

  • The Nucleophile (Primary Amine): The terminal ethanamine reacts rapidly with electrophilic activated esters to form a highly stable, irreversible amide bond.

  • The Spacer (PEG3): The triethylene glycol core enhances aqueous solubility and provides a flexible, hydrophilic spacer. This prevents aggregation of the conjugated biomolecule and minimizes steric hindrance during subsequent orthogonal reactions.

  • The Bioorthogonal Handle (Allyl Ether): The prop-2-enoxy group is completely inert to standard amine-reactive conditions, ensuring zero cross-reactivity during the primary amidation step.

The pH Causality: The fundamental challenge in this reaction is balancing the nucleophilicity of the amine with the hydrolytic stability of the activated ester. As noted in standard bioconjugation protocols, the reaction is strictly 1 [1]. The aliphatic amine of Allyl-PEG3-amine has a pKₐ of ~9.0. At physiological pH (7.4), the amine is predominantly protonated (ammonium ion) and non-nucleophilic. Elevating the pH to 8.3–8.5 deprotonates a sufficient fraction of the amine to drive amidation. However, exceeding pH 8.5 drastically accelerates the parasitic hydrolysis of the NHS ester by hydroxide ions, reducing the half-life of the ester from hours to mere minutes [1].

Workflow Visualization

Workflow NHS Activated Ester (Substrate) Rxn Amidation (pH 8.0-8.5) NHS->Rxn Amine Allyl-PEG3-amine (Nucleophile) Amine->Rxn Product Allyl-Conjugate (Stable Amide) Rxn->Product - NHS Leaving Group

Figure 1: Reaction workflow of Allyl-PEG3-amine with activated esters.

Quantitative Optimization Parameters

To ensure maximum yield and prevent reagent degradation, adhere to the parameters summarized in Table 1.

Table 1: Critical Parameters for Amine-NHS Ester Conjugation

ParameterRecommended RangeMechanistic Rationale
Buffer pH 8.3 – 8.5Balances amine activation (deprotonation) with the rate of NHS ester hydrolysis.
Buffer Composition 0.1 M NaHCO₃ or HEPESMust be completely free of primary amines to prevent competitive consumption of the ester [3].
Co-Solvent 0 – 10% v/v DMSO/DMFEnhances solubility of hydrophobic esters. Must be anhydrous and amine-free.
Molar Ratio 5:1 to 20:1 (Amine:Ester)Excess amine drives the reaction to completion, especially in dilute macromolecular solutions [3].
Temperature 20°C – 25°C (Room Temp)Provides optimal kinetics; amidation typically reaches >95% completion within 1–2 hours[2].

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Built-in integrity checks ensure that common failure points—such as solvent degradation or pH drift—are caught before they compromise the conjugation.

Phase 1: Reagent Preparation & Integrity Checks
  • Solvent Validation: If using N,N-Dimethylformamide (DMF) to dissolve the activated ester, perform an olfactory check.

    • Validation Check: The DMF must have no "fishy" odor. A fishy smell indicates the presence of dimethylamine degradation products, which are potent nucleophiles that will instantly1 [1]. Use only fresh, anhydrous, amine-free DMF or DMSO.

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate (NaHCO₃) buffer.

    • Validation Check: Calibrate your pH meter and adjust the buffer strictly to pH 8.3. Do not use Tris or Glycine buffers at this stage, as their primary amines will act as competitive inhibitors [3].

  • Amine Stock Preparation: Dissolve 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (MW: 189.25 g/mol ) in the prepared buffer to create a 100 mM stock solution.

Phase 2: Conjugation Reaction
  • Substrate Dissolution: Dissolve the activated ester substrate in anhydrous DMSO. For oligonucleotides or water-soluble proteins, dissolve directly in the 2 [2].

  • Reaction Assembly: Add the Allyl-PEG3-amine stock to the activated ester solution to achieve a 10-fold molar excess of the amine. Gently vortex to ensure homogeneity.

  • pH Monitoring (Critical for Large Scales): As the reaction progresses, the displaced N-hydroxysuccinimide acts as a weak acid.

    • Validation Check: For preparative reactions utilizing >10 mg of NHS ester, check the pH at the 30-minute mark. If the pH drops below 8.0, carefully titrate with 0.1 M NaOH to restore optimal alkalinity[1].

  • Incubation: Protect the reaction vessel from light (if the substrate is a fluorophore) and incubate on a laboratory shaker for 2 [2].

Phase 3: Quenching & Purification
  • Reaction Quenching (Optional but Recommended): Add Tris-HCl or Glycine (pH 7.4) to a final concentration of 50–100 mM and incubate for 15 minutes.

    • Causality: The excess primary amines in these reagents will3 [3], preventing unwanted cross-linking or background labeling during downstream assays.

  • Purification:

    • For Small Molecules: Purify via Preparative HPLC.

    • For Macromolecules: Remove excess Allyl-PEG3-amine and quenched byproducts using a size-exclusion chromatography (SEC) desalting column (e.g., Zeba™ Spin) or via dialysis against a neutral buffer [3].

  • Analytical Validation: Confirm the success of the conjugation via LC-MS.

    • Validation Check: Look for a precise mass shift of +171.2 Da relative to the free carboxylic acid form of the substrate. This corresponds to the addition of the Allyl-PEG3-amine (+188.2 Da) and the loss of the native hydroxyl group (-17.0 Da) during amide bond formation.

References

  • Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups". Lumiprobe Protocols.
  • Sigma-Aldrich. "Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides". Sigma-Aldrich Technical Documents.
  • Tocris. "Conjugation Protocol for Amine-Reactive Janelia Fluor Dyes". Tocris Bioscience.

Sources

Application

Application Note: Dual-Stage Surface Functionalization of Nanoparticles Using Amino-PEG3-Allyl

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Nanoparticle Surface Engineering, Targeted Drug Delivery, and Bio-orthogonal Conjugation Introduction & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Nanoparticle Surface Engineering, Targeted Drug Delivery, and Bio-orthogonal Conjugation

Introduction & Mechanistic Rationale

The precise surface functionalization of nanoparticles (NPs) is a foundational requirement for targeted drug delivery, biosensing, and in vivo imaging. While single-step conjugations are common, they frequently suffer from steric hindrance, poor ligand orientation, and hydrolytically unstable linkages. This protocol details a highly controlled, self-validating dual-stage conjugation strategy utilizing Amino-PEG3-Allyl as a heterobifunctional crosslinker.

The Causality Behind Amino-PEG3-Allyl:

  • Primary Amine (-NH₂): Enables highly efficient, zero-length crosslinking to carboxylated nanoparticles via standard1[1].

  • PEG3 Spacer: The short polyethylene glycol chain imparts essential hydrophilicity, prevents nanoparticle aggregation, and acts as a flexible spacer to reduce steric hindrance for the subsequent functionalization step.

  • Allyl Group (-CH₂-CH=CH₂): Provides a bio-orthogonal handle for 2[2]. Unlike maleimide-thiol linkages, which are susceptible to retro-Michael additions and exchange reactions in complex biological fluids, the thioether bond formed via radical thiol-ene addition is highly stable and irreversible[3].

Workflow Visualization

The following diagram illustrates the logical progression of the surface modification, highlighting the transition from electrostatic activation to covalent bio-orthogonal click chemistry.

G NP Carboxylated Nanoparticle Act EDC/NHS Activation NP->Act pH 5.0-6.0 NHS_NP NHS-Activated Nanoparticle Act->NHS_NP 15-30 min PEG Amino-PEG3-Allyl Coupling NHS_NP->PEG pH 7.2-7.5 Allyl_NP Allyl-Functionalized Nanoparticle PEG->Allyl_NP 2-4 hours Click Thiol-Ene Click (+ Thiolated Cargo) Allyl_NP->Click UV/Thermal Final Targeted/Loaded Nanoparticle Click->Final Radical Addition

Workflow of nanoparticle functionalization via EDC/NHS coupling and thiol-ene click chemistry.

Quantitative Parameters for Optimization

To ensure a self-validating and reproducible system, specific physicochemical parameters must be strictly controlled. The table below summarizes the critical variables and the mechanistic reasoning behind each requirement.

Reaction StageCritical ParameterOptimal RangeMechanistic Causality
EDC/NHS Activation Buffer pH5.0 – 6.0Maximizes the formation of the O-acylisourea intermediate while stabilizing the resulting NHS ester[4].
EDC/NHS Activation Reagent FreshnessImmediate UseEDC is highly unstable in aqueous environments and hydrolyzes rapidly; pre-mixed solutions will fail[5].
Amine Coupling Buffer pH7.2 – 7.5Ensures the primary amine of Amino-PEG3-Allyl is deprotonated (nucleophilic) without degrading the NHS ester too quickly[4].
Amine Coupling Quenching20–50 mM TrisCaps unreacted NHS esters to prevent off-target crosslinking or aggregation in downstream biological assays[5].
Thiol-Ene Click Initiator / Light365 nm UV + PhotoinitiatorGenerates thiyl radicals efficiently without damaging delicate biological cargo (compared to short-wave UV)[3].

Step-by-Step Experimental Protocol

Stage 1: EDC/NHS Activation of Carboxylated Nanoparticles

Note: Proper handling of EDC and Sulfo-NHS is critical. Reagents must be brought to room temperature in a desiccator before opening to avoid water condensation, which destroys reagent efficacy[4].

  • Particle Preparation: Suspend carboxylated nanoparticles (e.g., gold nanoshells, PLGA, or silica) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.0–6.0) to a known concentration (e.g., OD 20 for gold NPs)[4].

  • Reagent Preparation: Immediately prior to use, dissolve EDC and Sulfo-NHS in dry DMSO or directly in Activation Buffer to a concentration of 10 mg/mL[4].

  • Activation: Add EDC to a final concentration of 2 mM, followed immediately by Sulfo-NHS to a final concentration of 5 mM.

  • Incubation: React for 15–30 minutes at room temperature with gentle end-over-end rotation. Causality: Sulfo-NHS converts the highly unstable O-acylisourea intermediate into a semi-stable, amine-reactive NHS ester[6].

  • Purification: Centrifuge or magnetically separate the NPs. Discard the supernatant and wash twice with ice-cold Coupling Buffer (0.1 M PBS, pH 7.2–7.5) to remove unreacted EDC/NHS and prevent cross-linking[7].

Stage 2: Amino-PEG3-Allyl Conjugation
  • Coupling: Resuspend the NHS-activated NPs in Coupling Buffer (pH 7.2–7.5). Causality: The slightly alkaline pH ensures the primary amine of Amino-PEG3-Allyl acts as a strong nucleophile[4].

  • Addition: Add Amino-PEG3-Allyl at a 10- to 50-fold molar excess relative to the estimated surface carboxyl density.

  • Incubation: Incubate the mixture for 2–4 hours at room temperature or overnight at 4°C with continuous gentle agitation[5].

  • Quenching: Add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20–50 mM and incubate for 15 minutes to deactivate any remaining NHS esters[5].

  • Purification: Wash the Allyl-functionalized NPs three times with DI water to remove excess PEG and quenching agents.

Self-Validation Checkpoint: Measure the Zeta Potential. The surface charge should shift from highly negative (bare carboxylates) to neutral or slightly positive, confirming successful PEG-Allyl conjugation.

Stage 3: Thiol-Ene Click Functionalization

This stage attaches a thiolated cargo (e.g., cysteine-bearing targeting peptide, thiolated fluorophore, or small molecule) to the allyl-functionalized surface[8].

  • Reaction Mixture: Suspend the Allyl-NPs in a degassed buffer (oxygen acts as a radical scavenger and inhibits the reaction). Add the thiolated cargo in a 5-fold molar excess.

  • Initiator Addition: Add a water-soluble photoinitiator (e.g., Irgacure 2959 or LAP) at 0.05% w/v[3].

  • Irradiation: Expose the mixture to UV light (365 nm) for 10–15 minutes. Causality: UV irradiation cleaves the initiator, generating radicals that abstract a hydrogen from the thiol. The resulting thiyl radical attacks the allyl double bond, forming an irreversible thioether linkage[2].

  • Final Purification: Wash the final functionalized NPs extensively via centrifugation or dialysis to remove unreacted cargo and residual initiator.

Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The hydrodynamic diameter should increase appropriately corresponding to the size of the conjugated cargo, without signs of polydisperse aggregation.

References

  • Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods ACS Publications URL:[Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS Echo Biosystems URL:[Link]

  • A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery PMC (National Institutes of Health) URL:[Link]

  • Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry MDPI URL:[Link]

  • Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization ACS Omega URL:[Link]

  • Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles Cytodiagnostics US URL: [Link]

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles PMC (National Institutes of Health) URL:[Link]

  • Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials ResearchGate URL:[Link]

Sources

Method

Application Note: Optimized Reaction Conditions for the Amide Coupling of Allyl-PEG3-Amine with Carboxylic Acids

Introduction and Mechanistic Rationale Allyl-PEG3-Amine is a highly versatile, heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation and drug development. It features a highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Allyl-PEG3-Amine is a highly versatile, heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation and drug development. It features a highly reactive primary amine for stable amide bond formation and a terminal allyl group that serves as an orthogonal handle for downstream modifications, such as thiol-ene "click" chemistry, olefin cross-metathesis, or polymerization. The discrete PEG3 spacer enhances aqueous solubility, mitigates steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate.

Because carboxylic acids are chemically inert toward amines at ambient conditions, they must be activated to prevent simple, non-productive acid-base neutralization[1]. The selection of the activation strategy depends heavily on the solubility of the substrates and the sensitivity of the functional groups involved. This guide details two gold-standard methodologies: HATU/DIPEA-mediated coupling for organic-soluble small molecules and peptides, and EDC/NHS-mediated coupling for water-soluble proteins and biomacromolecules.

Quantitative Comparison of Coupling Strategies

To ensure optimal yield and minimize side reactions, the coupling reagent must be matched to the reaction environment. The table below summarizes the quantitative and operational parameters for the most common activation systems.

Coupling SystemSolvent CompatibilityBase RequiredReactive IntermediateReaction TimeOptimal Use Case
HATU / DIPEA DMF, DCM, DMSODIPEA or NMM (2.5 - 3.0 eq)OAt-active ester1 - 4 hoursSmall molecules, hindered acids, organic-soluble substrates
EDC / NHS Water, PBS, MES, DMFNone (pH 5.5 - 7.5)NHS-active ester2 - 12 hoursProteins, peptides, aqueous bioconjugation
DCC / DMAP DCM, THFDMAP (Catalyst)O-acylisourea4 - 24 hoursSolid-phase peptide synthesis (prone to DCU precipitation)

Organic Phase Coupling: HATU/DIPEA Protocol

Aminium salts like HATU are highly efficient peptide coupling reagents that offer rapid reaction times and minimize racemization during amide bond formation[2]. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate ion, which subsequently reacts with HATU to generate a highly reactive OAt-active ester[3]. The nitrogen atom in the pyridine ring of the OAt leaving group exerts a neighboring group effect, accelerating the nucleophilic attack by the primary amine of Allyl-PEG3-Amine[4].

G CA Carboxylic Acid (R-COOH) HATU HATU + DIPEA (Activation) CA->HATU Deprotonation & Activation ActiveEster OAt-Active Ester Intermediate HATU->ActiveEster HOAt release Product Allyl-PEG3-Amide Conjugate ActiveEster->Product Nucleophilic Attack Amine Allyl-PEG3-Amine (Nucleophile) Amine->Product Amine Addition

Logical mechanism of HATU-mediated amide bond formation with Allyl-PEG3-Amine.

Step-by-Step Methodology

Materials: Carboxylic acid substrate (1.0 eq), Allyl-PEG3-Amine (1.1 - 1.2 eq), HATU (1.1 - 1.5 eq), DIPEA (2.5 - 3.0 eq), Anhydrous DMF or DCM.

  • Substrate Preparation: Under an inert nitrogen or argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM to a concentration of 0.1 - 0.5 M. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the OAt-active ester intermediate.

  • Pre-Activation: Add HATU (1.1 eq) to the solution, followed immediately by DIPEA (2.5 eq). Stir the reaction mixture at room temperature (20-25 °C) for 15-30 minutes. Causality: Pre-activation ensures complete conversion of the acid to the active ester before the amine is introduced, preventing side reactions and maximizing yield.

  • Nucleophilic Coupling: Dissolve Allyl-PEG3-Amine (1.1 eq) in a minimal volume of anhydrous solvent and add it dropwise to the activated ester mixture.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction via LC-MS. The disappearance of the starting carboxylic acid mass and the emergence of the product mass (

    
    ) validates the completion of the coupling phase.
    
  • Targeted Workup: Dilute the reaction with a water-immiscible solvent (e.g., DCM or Ethyl Acetate).

    • Wash with 5% citric acid to selectively protonate and remove excess unreacted Allyl-PEG3-Amine and DIPEA into the aqueous layer.

    • Wash with saturated NaHCO3 to deprotonate and extract any unreacted carboxylic acid and the HOAt byproduct.

    • Wash with brine to remove residual water.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Aqueous Phase Bioconjugation: EDC/NHS Protocol

For aqueous bioconjugation, EDC is often paired with NHS in MES buffer (pH 5.5 - 6.0) to stabilize the reactive intermediate prior to amine addition[5]. EDC activates the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, the addition of NHS converts it into a semi-stable NHS-ester (half-life of hours at neutral pH), allowing ample time for the Allyl-PEG3-Amine to successfully collide and react.

Workflow Step1 1. Substrate Preparation Dissolve Acid in MES Buffer (pH 6.0) Step2 2. EDC/NHS Activation Add EDC (10 eq) & NHS (25 eq) Step1->Step2 Step3 3. NHS-Ester Formation Incubate 15-30 mins at RT Step2->Step3 O-acylisourea to NHS-ester Step4 4. Buffer Exchange (Optional) Desalt into PBS (pH 7.5) Step3->Step4 Stabilized Intermediate Step5 5. Amine Coupling Add Allyl-PEG3-Amine (10-50 eq) Step4->Step5 Optimal pH for Amine Step6 6. Quenching & Purification Add Hydroxylamine, then Dialysis Step5->Step6 2-4 hours at RT

Step-by-step experimental workflow for EDC/NHS-mediated aqueous bioconjugation.

Step-by-Step Methodology

Materials: Carboxylated substrate (e.g., protein), Allyl-PEG3-Amine (10 - 50 eq relative to protein), EDC·HCl (10 - 100 eq), Sulfo-NHS (10 - 100 eq), Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0), Coupling Buffer (1X PBS, pH 7.2 - 7.5).

  • Activation: Dissolve the carboxylated substrate in the Activation Buffer. Causality: MES buffer is mandatory here because it lacks primary amines that would compete with the substrate, and pH 6.0 is the kinetic optimum for EDC activation.

  • NHS-Ester Generation: Add EDC (10 eq) and Sulfo-NHS (25 eq) to the solution. React for 15-30 minutes at room temperature.

  • Buffer Exchange (Crucial for sensitive proteins): Remove excess EDC/NHS using a desalting column or spin filter equilibrated with Coupling Buffer (PBS, pH 7.5). Causality: Removing excess cross-linkers prevents EDC-induced protein polymerization and shifts the pH to 7.5, which deprotonates the Allyl-PEG3-Amine, maximizing its nucleophilicity.

  • Coupling: Add Allyl-PEG3-Amine to the activated substrate. Incubate for 2-4 hours at room temperature or overnight at 4 °C.

  • Quenching (Self-Validation): Quench the reaction by adding hydroxylamine to a final concentration of 10 mM. Causality: Hydroxylamine acts as a strong nucleophile to rapidly hydrolyze any unreacted NHS esters back to the inert carboxylic acid, preventing unwanted cross-reactivity in downstream assays.

  • Purification: Purify the final Allyl-PEG3-functionalized conjugate using dialysis or size exclusion chromatography (SEC) to remove the small-molecule PEG excess.

References

  • "Process optimization for acid-amine coupling: a catalytic approach." Growing Science. Available at:[Link]

  • "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem. Available at:[Link]

  • "Amides from Carboxylic Acids-DCC and EDC Coupling." Chemistry Steps. Available at:[Link]

Sources

Application

Advanced Photopolymerization Techniques Using 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (Allyl-PEG3-Amine)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary The molecule 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine ,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

The molecule 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine , commonly referred to as Allyl-PEG3-amine , is a highly versatile heterobifunctional linker. It features an allyl ether group at one terminus and a primary amine at the other, separated by a hydrophilic triethylene glycol (PEG3) spacer. This unique structural duality makes it an exceptional candidate for advanced biomaterial synthesis.

The allyl group participates in rapid, radical-mediated thiol-ene photopolymerization ("click" chemistry), allowing for the spatiotemporally controlled fabrication of hydrogels and surface coatings. Concurrently, the primary amine remains completely unreactive during the radical process, providing a pristine, orthogonal functional handle for the post-polymerization bioconjugation of peptides, fluorophores, or small-molecule drugs.

Mechanistic Insights: Thiol-Ene Photopolymerization

Unlike traditional chain-growth acrylate homopolymerization, thiol-ene photopolymerization proceeds via a step-growth radical mechanism. This results in highly homogeneous polymer networks with minimal shrinkage stress and near-zero oxygen inhibition, which is critical for encapsulating sensitive biologics[1].

When utilizing the allyl ether group of Allyl-PEG3-amine, the reaction kinetics are unique. Calorimetric and FTIR studies demonstrate that the polymerization rate of thiol-allyl ether systems is first-order with respect to the thiol concentration (


) and independent of the allyl ether concentration[2]. This occurs because the chain transfer step (hydrogen abstraction from the thiol by the carbon radical) is rapid, making the propagation step (addition of the thiyl radical to the allyl double bond) the rate-limiting factor[2].

ThiolEne PI Photoinitiator (LAP) Radical Free Radical (R•) PI->Radical UV (365nm) Thiyl Thiyl Radical (R'-S•) Radical->Thiyl + R'-SH CarbonRadical Carbon Radical Intermediate Thiyl->CarbonRadical + Allyl-PEG3-Amine (Propagation) Product Thioether Linkage + Regenerated R'-S• CarbonRadical->Product + R'-SH (Chain Transfer) Product->Thiyl Chain Cycle

Radical-mediated step-growth mechanism of thiol-allyl ether photopolymerization.

Optimization of Photopolymerization Parameters

To achieve a self-validating and reproducible hydrogel system, specific stoichiometric and environmental parameters must be strictly controlled.

Table 1: Critical Parameters for Allyl-PEG3-Amine Photopolymerization

ParameterRecommended RangeCausality / Effect on Network
Thiol:Allyl Molar Ratio 1:1 to 1:1.05Equimolar stoichiometry drives step-growth. A slight allyl excess compensates for potential thiol oxidation (disulfide formation).
Photoinitiator (LAP) 0.05% - 0.1% (w/v)Lithium acylphosphinate (LAP) absorbs strongly at 365 nm. This concentration balances rapid gelation (<2 min) with the prevention of cytotoxicity[3].
Light Intensity 5 - 10 mW/cm²Provides sufficient photons for LAP activation while maintaining the viability of encapsulated cells or delicate proteins[3].
Polymer Concentration 5% - 15% (w/v)Dictates the hydrogel mesh size, swelling ratio, and macroscopic mechanical stiffness (Storage Modulus, G').

Experimental Workflows & Protocols

The following protocols detail the synthesis of an amine-functionalized PEG hydrogel, followed by the orthogonal conjugation of a bioactive peptide.

Workflow Step1 1. Pre-formulation Mix PEG-Thiol, Allyl-PEG3-Amine, LAP Step2 2. Photopolymerization UV Irradiation (365 nm, 10 mW/cm²) Step1->Step2 Step3 3. Purification Wash & Swell in PBS (pH 7.4) Step2->Step3 Step4 4. Bioconjugation EDC/NHS Coupling to Free Amines Step3->Step4

Experimental workflow for hydrogel fabrication and subsequent bioconjugation via free amines.

Protocol A: Synthesis of Amine-Functionalized PEG Hydrogels

Materials Required:

  • 4-Arm PEG-Thiol (MW 10 kDa)

  • 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (Allyl-PEG3-amine)

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-Arm PEG-Thiol in PBS to a final concentration of 10% (w/v).

  • Monomer Addition: Add Allyl-PEG3-amine to the PEG-Thiol solution.

    • Causality Check: Calculate the exact volume required to achieve a 1:1 molar ratio of thiol (-SH) to allyl (-CH=CH2) groups. Deviating from this stoichiometry will leave unreacted functional groups, resulting in network defects and reduced mechanical integrity.

  • Initiator Integration: Add LAP stock solution to achieve a final concentration of 0.1% (w/v).

    • Causality Check: Protect the vial from ambient light immediately. LAP is highly efficient; stray UV/blue light from laboratory fixtures can cause premature, heterogeneous crosslinking.

  • Casting: Pipette 50 µL of the precursor solution into a cylindrical silicone mold (e.g., 5 mm diameter x 2 mm height).

  • Photopolymerization: Irradiate the mold with a 365 nm UV light source at 10 mW/cm² for 2 minutes.

  • Purification: Carefully demold the hydrogel and immerse it in 1 mL of PBS. Incubate at room temperature for 24 hours, replacing the buffer three times.

    • Causality Check: This washing step is mandatory to leach out unreacted LAP and monomer traces, which could otherwise interfere with downstream biological assays or bioconjugation steps.

Protocol B: Post-Polymerization Peptide Conjugation (EDC/NHS)

By utilizing the primary amine of the incorporated Allyl-PEG3-amine, researchers can attach carboxylic acid-terminated molecules (e.g., RGD peptides for cell adhesion) after the radical polymerization is complete. This protects sensitive biologic payloads from UV and radical-induced degradation.

Materials Required:

  • Carboxylic acid-terminated peptide (e.g., RGD-COOH)

  • EDC·HCl and Sulfo-NHS

  • MES Buffer (0.1 M, pH 6.0) and 10X PBS (pH 7.4)

Step-by-Step Methodology:

  • Activation: Dissolve the peptide in MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. React for 15 minutes at room temperature.

    • Causality Check: Why pH 6.0? EDC relies on the protonation of the carboxylic acid to form the active O-acylisourea intermediate. At physiological pH (7.4), this activation is highly inefficient, and the intermediate rapidly hydrolyzes.

  • Conjugation: Transfer the activated peptide solution to the well containing the washed amine-functionalized hydrogel (from Protocol A). Immediately adjust the solution pH to 7.4 using 10X PBS.

    • Causality Check: Why shift to pH 7.4? The primary amine of Allyl-PEG3-amine (pKa ~9.0) must be in its unprotonated free-base form (-NH2) to act as a nucleophile. At pH 6.0, the amines are protonated (-NH3+) and unreactive. Shifting the pH triggers the nucleophilic attack on the NHS-ester.

  • Incubation: Agitate the hydrogel gently on a shaker for 2 hours at room temperature.

  • Final Washing: Wash the hydrogel extensively with PBS for 24 hours (changing buffer 3-4 times) to remove the urea byproduct (isourea) and any unreacted peptide.

References

  • Lee, T. Y., Smith, Z., Reddy, S. K., Cramer, N. B., & Bowman, C. N. (2007). "Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries." Macromolecules, 40(5), 1466-1472.

  • McCall, J. D., & Anseth, K. S. (2014). "Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications." Biomacromolecules, 15(10), 3844-3850.

  • Lin, C.-C., et al. (2016). "Thiol−ene Click Hydrogels for Therapeutic Delivery." ACS Biomaterials Science & Engineering, 2(2), 165−179.

Sources

Method

Functionalizing proteins with heterobifunctional Allyl-PEG-Amine

Application Note: Orthogonal Protein Functionalization via Heterobifunctional Allyl-PEG-Amine Conjugation and Thiol-Ene Click Chemistry Introduction & Mechanistic Rationale The functionalization of protein therapeutics a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protein Functionalization via Heterobifunctional Allyl-PEG-Amine Conjugation and Thiol-Ene Click Chemistry

Introduction & Mechanistic Rationale

The functionalization of protein therapeutics and biomaterials requires highly specific, bioorthogonal chemistries that preserve protein tertiary structure and biological activity. Heterobifunctional polyethylene glycol (PEG) derivatives, such as Allyl-PEG-Amine, provide an exceptional platform for this purpose. PEGylation inherently improves a protein's pharmacological profile by increasing water solubility, enhancing resistance to proteolytic degradation, and extending circulation half-life[1].

The Allyl-PEG-Amine crosslinker is engineered with two distinct reactive moieties, allowing for a highly controlled, two-phase functionalization strategy:

  • Primary Amine (

    
    ):  Facilitates stable amide bond formation with protein carboxylic acids (e.g., aspartate, glutamate, or the C-terminus) via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) activation[2][3].
    
  • Allyl Group (

    
    ):  Serves as a bioorthogonal handle for downstream functionalization through radical-mediated thiol-ene "click" chemistry, enabling the attachment of fluorophores, targeting peptides, or integration into hydrogel networks[4].
    

The Causality of the Two-Step Approach: Proteins inherently possess both primary amines (lysine residues) and carboxyls. A single-step EDC/NHS reaction would indiscriminately activate protein carboxyls, causing them to react with their own lysine residues, resulting in massive intra- and inter-molecular cross-linking[5]. By utilizing a sequential, two-step method, the protein's carboxyls are first activated to form a semi-stable Sulfo-NHS ester. Excess EDC is then quenched and removed before the Allyl-PEG-Amine is introduced, entirely preventing unwanted protein polymerization[5].

Reaction Workflow & Pathway

Workflow Protein Protein (Carboxyl Groups) Activation EDC / Sulfo-NHS (MES Buffer, pH 6.0) Protein->Activation Step 1 Intermediate Sulfo-NHS-Activated Protein Activation->Intermediate PEGylation Allyl-PEG-Amine (PBS Buffer, pH 7.5) Intermediate->PEGylation Step 2 AllylProtein Allyl-PEG-Protein Conjugate PEGylation->AllylProtein Click Thiol-Probe + LAP (UV 365 nm) AllylProtein->Click Step 3 Final Functionalized Protein Click->Final

Two-step EDC/NHS activation followed by orthogonal Thiol-Ene click functionalization.

Quantitative Reaction Parameters

To ensure reproducibility, the physicochemical parameters for each phase of the bioconjugation must be strictly controlled.

ParameterPhase 1: Carboxyl ActivationPhase 2: PEGylationPhase 3: Thiol-Ene Click
Buffer System 0.1 M MES, 0.5 M NaCl0.1 M PBS0.1 M PBS
Optimal pH 5.5 – 6.07.2 – 7.57.4
Molar Ratio 1:10 (EDC), 1:25 (Sulfo-NHS)1:5 to 1:20 (PEG:Protein)1:10 (Probe:Allyl)
Temperature 20–25°C (Room Temp)20–25°C (Room Temp)4°C to 25°C
Reaction Time 15 – 30 minutes2 – 4 hours5 – 15 minutes
Catalyst/Initiator NoneNone0.05% w/v LAP + 365 nm UV
Quenching Agent 20 mM 2-Mercaptoethanol10 mM HydroxylamineNone required

Step-by-Step Experimental Protocols

Protocol A: Carboxyl Activation and Allyl-PEG-Amine Conjugation

This protocol is designed as a self-validating system; intermediate quenching and buffer exchange steps ensure that unreacted species from Step 1 cannot poison Step 2.

  • Protein Preparation: Dissolve the target protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 2–5 mg/mL.

    • Causality: MES is utilized because EDC activation is most efficient at mildly acidic pH (4.5–6.0). Amine-containing buffers (e.g., Tris) or carboxyl-containing buffers (e.g., Acetate) must be strictly avoided as they will competitively inhibit the reaction[2][5].

  • Carboxyl Activation: Equilibrate EDC and Sulfo-NHS to room temperature to prevent condensation, which rapidly hydrolyzes EDC[3]. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature[3][6].

  • EDC Quenching: Add 2-Mercaptoethanol (BME) to a final concentration of 20 mM.

    • Causality: BME rapidly quenches unreacted EDC. If active EDC carries over into the next step, it will continuously activate carboxyls, leading to unwanted cross-linking[2].

  • Intermediate Purification (Critical): Pass the activated protein through a desalting column (e.g., Sephadex G-25) pre-equilibrated with Coupling Buffer (0.1 M PBS, pH 7.2–7.5)[2][5].

  • PEGylation: Immediately add a 5- to 20-fold molar excess of Allyl-PEG-Amine to the desalted, activated protein[1]. Incubate for 2 hours at room temperature with gentle end-over-end mixing.

    • Causality: The pH is raised to 7.2–7.5 because the nucleophilic attack of the primary amine on the Sulfo-NHS ester is highly efficient in this slightly alkaline range[1][2].

  • NHS Quenching: Add hydroxylamine to a final concentration of 10 mM.

    • Causality: Hydroxylamine acts as a strong nucleophile that outcompetes water to rapidly hydrolyze any remaining unreacted Sulfo-NHS esters back to native carboxylates, preventing off-target reactions during storage[2][6].

  • Final Purification: Remove unreacted Allyl-PEG-Amine and quenching agents via dialysis or size-exclusion chromatography (SEC) against PBS (pH 7.4).

Protocol B: Orthogonal Functionalization via Thiol-Ene Click Chemistry

The radical thiol-ene reaction is highly favored for biological applications due to its rapid kinetics, high conversion rates, and lack of requirement for cytotoxic heavy-metal catalysts[4][7].

  • Preparation: Combine the purified Allyl-PEG-Protein conjugate with a 5- to 10-fold molar excess of the desired thiol-containing probe (e.g., thiolated fluorophore, targeting peptide) in PBS (pH 7.4).

  • Photoinitiator Addition: Add the water-soluble photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) to a final concentration of 0.05% (w/v).

    • Causality: LAP is explicitly chosen over traditional initiators (like Irgacure) due to its high aqueous solubility and strong absorbance at 365 nm. This specific wavelength avoids the deep-UV damage (e.g., tryptophan oxidation and backbone cleavage) associated with 254 nm irradiation[7][8].

  • Photo-irradiation: Place the reaction vessel under a 365 nm UV lamp (approx.

    
    ) for 5 to 15 minutes at room temperature or 4°C[4][7].
    
  • Purification: Isolate the fully functionalized protein using a desalting column or dialysis to remove unreacted thiol probes and photoinitiator byproducts.

System Validation & Quality Control

To ensure the integrity of the bioconjugation, the system must be validated at both critical junctions:

  • Validating PEGylation (Post-Protocol A): Analyze the conjugate via SDS-PAGE. Successful PEGylation will manifest as a significant molecular weight shift. Note: Due to the large hydrodynamic volume and heavy hydration sphere of PEG chains, the apparent mass shift on the gel will appear much larger than the actual molecular weight of the PEG added[1].

  • Validating Thiol-Ene Click (Post-Protocol B): Perform an Ellman’s Reagent (DTNB) assay on the pre- and post-click reaction mixtures. By measuring absorbance at 412 nm before and after UV irradiation, the exact consumption of the free thiol probe can be quantified. A near-complete depletion of free thiols confirms the successful formation of stable thioether bonds[9].

References

  • INSTRUCTIONS 22980 22981 77149 - Thermo Fisher Scientific. thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm8pPQSNzNQ9TtbrEwrwKN7PIcKPrqjsXAViItxqdxEAIiiWnEYo-OUGBjW2NJRowMfqzeD4G7M_O2kfhQNTkAnEzZ8N2p1UsqyABCGsondjeFpw3KYsOycpjzmfWmOab8pWv2DX275aEEoxYMPLS4HE-EZHVQ0S6p4sUA_8q2zuZrQWmr1TMBLg==]
  • Allyl-poly(ethylene glycol) - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjzyt2YVoT5X00mlDPnLkXPP6IcQYTjYerhKiRPOPGh8X-JKlv2XkVlzwk7vZ8emmeAu7LUKyoPXeDsCbSr3keu1pgR1JwbYKoSqDW88isKElNkzLvTjQo4dJrHoOP_boS7dUVeY57sWPU8bzy_lVl_Q6b]
  • Protocol for Amino PEG - BroadPharm. broadpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiIrGW94L9CSiX_zBkm-MTtkcq2OWBx0TXM_t8MpnBigpMkqX_e2mXEpF0hXtc0DrT99suQr6E3dyPjiEvhhqfjJwqiGvL_61MbMifiSTR5RF6OdRu80jE3Hwmrp-242gxilwm2vXC]
  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlHbWy7fDAzmRjbtyja5x-84dz_YNG5aN4DlNcalkn26PODL5FyvajYeX-yHUTerC73bo9UOit0V38VhBjuHM9m6CiBY5-WDmnOUUZQKXgDLntk_RF0ZEDq4AWdtNKbZ0ujiaEXdI9EXiNFQ==]
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGadwrbYhBvMgvKIO7NwlVktpt4dtW3IIWBM2OwDrquFXPRHanIWqQIPFX3Iyq_Ml5zGNVFIMWpy3aBKtJYSPwfueT2pfe-9if5PhCb3VrIz4pIqoQvjxNTuNlUk3MxDBoYB2RMeT5Orifv-v4CQEmYcg4gyDfd73upMnBpVCLvy1bbUQjyvpf8sUwEB5an6-XNN9Ak_tbAjFIt_x0=]
  • Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd3fEqSTC50cz_ytuw7i74ptS8gdiM4s-TAwjOojmfSSZJxJCCLZ0grJWqGs2Z-9dOn8krUcN2Uui7R_plEls1zx_fzb2YQPAhaZr-Xr7iyoOn1B0UTEQ2KyT85-5faA76iyW6Wa7dI82PalGMuhXS]
  • Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDGPuoUOwT7Za2pBzHPpLounru6sqiDOeimq4IAdhS1Xldx9jHtvKJBIoHz8BlowhxBndYZctDFie_UhfRZ-uptTCVb720Mb8zxXVb_K50ba6-mK1wyiv8LDZuAclwvQ==]
  • Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. jenkemusa.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpmnYp2kxjhEaZPVGVqlGuw4OFA865TaVMqnDlYmZDET7F3hkcwqtUEa3VA4Xgmcbj1Zwxi4206SLa3Qv3Rycm8bGxud1z_UvN2SHZEF1oDXcxgcZ2ihHYRc2d15sdPGIPXKFBobYq_G6WiJwxTPeuAYihHnGEocUPL7PvIMXJWc1cGCdoL_Xv60QB]
  • Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science - Books. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWLHmi6n3JgcSv6z2nObdVKSuGU9PUh4-GgYhVgsHuLWXs77003L6YqmW2X3brjt3uz7gZKGGF5Kb14B1FQP7OfxN00OdIDEM8fhDSs0CzgL4tLNhpY_TsBwGUsah58yhf-k56tuxfgbYmMQs7FRg7y8bJ19JFCAJzi4vbVOqJDNyuIO-zzZz_a6jf6FkipmezYKqSd-APP3URy1wiQdpSKM44sWvq-fTV]
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. echobiosystems.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2y-BgSDLa8TIUIBrH7wMLyQ6sdKHoz7BrPbBryh0xi_zRAj-VS71xHaHPHsGGRZbSU_O4sy5jAtccLq1EaYW3Mnvq5WL4is149VtaeuI8akZmZoc2n65ycoaRn4hGnLGtGyaeg4OacGauCL6RdyGtoCIZ6kI5OenUi4xpinAYJ3_Q8BgpMLeujJpB60NR9vNgGxeDCYkMmt4-AmOtT_VdYhY3u-b4lkPuUZHfgTgJcH39OUC3LTzsTg==]

Sources

Application

Application Notes: A Detailed Guide to Step-by-Step Peptide Modification with Amino-PEG3-Allyl

Introduction: Enhancing Therapeutic Peptides with Precision PEGylation Peptide-based therapeutics offer significant promise due to their high specificity and potency. However, their clinical utility is often hampered by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Enhancing Therapeutic Peptides with Precision PEGylation

Peptide-based therapeutics offer significant promise due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as rapid renal clearance, susceptibility to enzymatic degradation, and potential immunogenicity.[1][2][3] A well-established strategy to overcome these hurdles is PEGylation—the covalent attachment of polyethylene glycol (PEG) chains.[4][5][6] This modification increases the hydrodynamic volume of the peptide, thereby reducing its clearance rate and shielding it from proteolytic enzymes.[1][2]

This guide focuses on a sophisticated approach to peptide modification using the heterobifunctional linker, Amino-PEG3-Allyl . This linker is uniquely equipped with a terminal amine for initial peptide conjugation and a terminal allyl group that serves as a handle for subsequent, orthogonal modifications. This dual functionality allows for a multi-step, controlled modification process, enabling the creation of complex and precisely engineered peptide conjugates.

The initial conjugation leverages the robust and widely-used N-hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond with primary amines on the peptide, such as the N-terminal amine or the side chain of a lysine residue.[7][8][9] The allyl group, stable under these conditions, provides an orthogonal site for a second modification step.[10][11] This secondary modification can be achieved through various chemical reactions, with thiol-ene "click" chemistry being a particularly efficient and biocompatible option.[12][13][14]

This document provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to successfully implement this two-stage peptide modification strategy.

Part 1: Initial Peptide Conjugation with Amino-PEG3-Allyl via NHS Ester Chemistry

The first stage of the modification involves the covalent attachment of the Amino-PEG3-Allyl linker to the target peptide. This is typically achieved by activating a carboxyl-containing version of the linker (or by using a pre-activated NHS ester) and reacting it with a primary amine on the peptide.

Core Principles of NHS Ester-Amine Coupling

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine on the peptide attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[8] A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which reduces conjugation efficiency.[7][8] Therefore, careful control of reaction parameters, particularly pH, is crucial for success.[9]

Experimental Workflow: Peptide-Linker Conjugation

G Peptide Peptide with Primary Amine Reaction Conjugation Reaction (pH 8.0-8.5) Peptide->Reaction Linker Amino-PEG3-Allyl (NHS Ester Activated) Linker->Reaction Purification Purification (RP-HPLC) Reaction->Purification Crude Mixture Product Peptide-PEG3-Allyl Conjugate Purification->Product Purified Product Analysis Characterization (Mass Spectrometry) Product->Analysis

Caption: Workflow for the initial conjugation of Amino-PEG3-Allyl to a peptide.

Detailed Protocol: NHS Ester-Mediated Peptide Conjugation

Materials:

  • Peptide containing a primary amine (N-terminus or Lysine side chain)

  • Amino-PEG3-Allyl NHS Ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

  • NHS Ester Preparation: Immediately before use, dissolve the Amino-PEG3-Allyl NHS Ester in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved NHS ester to the peptide solution.[8] The reaction should be gently agitated at room temperature for 1-2 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 30 minutes.[15]

  • Purification: Purify the crude reaction mixture using RP-HPLC.[16][] A C18 or C4 column is typically suitable, depending on the hydrophobicity of the peptide and the PEG chain length.[16]

  • Characterization: Confirm the successful conjugation and determine the purity of the Peptide-PEG3-Allyl conjugate by mass spectrometry (e.g., MALDI-TOF or LC-MS).[18]

Table 1: Recommended Molar Ratios for NHS Ester Coupling

ReagentRecommended Molar Ratio (relative to Peptide)Rationale
Amino-PEG3-Allyl NHS Ester5-10 fold excessDrives the reaction towards completion and compensates for hydrolysis.
Quenching Reagent20-50 fold excess (relative to NHS Ester)Ensures all unreacted NHS esters are deactivated.

Part 2: Orthogonal Modification of the Allyl Group

The allyl group on the PEGylated peptide serves as a versatile handle for a second, orthogonal modification. This allows for the introduction of a wide range of functionalities, such as fluorescent dyes, targeting ligands, or another therapeutic molecule.

Allyl Group Deprotection: A Critical Step

In many synthetic strategies, the allyl group acts as a protecting group that needs to be removed to reveal a reactive functional group. This deprotection is typically achieved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[19] The conditions for allyl deprotection are mild and orthogonal to most common protecting groups used in peptide synthesis.[10][19][20]

Experimental Workflow: Allyl Deprotection

G Start Peptide-PEG3-Allyl Deprotection Allyl Deprotection (Pd(PPh3)4, Scavenger) Start->Deprotection Purification Purification (RP-HPLC) Deprotection->Purification Crude Mixture Product Deprotected Peptide-PEG3 Purification->Product Purified Product Analysis Characterization (Mass Spectrometry) Product->Analysis

Caption: Workflow for the deprotection of the allyl group on the modified peptide.

Detailed Protocol: Palladium-Catalyzed Allyl Deprotection

Materials:

  • Peptide-PEG3-Allyl conjugate

  • Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane or Morpholine

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Purification System: RP-HPLC

Procedure:

  • Reaction Setup: Dissolve the Peptide-PEG3-Allyl conjugate in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotection: Add the scavenger (e.g., 20-40 equivalents of phenylsilane) followed by the palladium catalyst (e.g., 0.1-0.5 equivalents of Pd(PPh₃)₄).[19]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by RP-HPLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Purification: Upon completion, purify the deprotected peptide by RP-HPLC to remove the catalyst and byproducts.

  • Characterization: Confirm the successful deprotection by mass spectrometry, observing the expected mass shift.

Secondary Modification via Thiol-Ene "Click" Chemistry

A powerful application of the allyl group is its direct use in thiol-ene "click" chemistry. This reaction allows for the efficient and specific conjugation of a thiol-containing molecule to the allyl group, forming a stable thioether bond.[13][14] The reaction can be initiated by radicals (often photochemically) or proceed through a Michael addition mechanism with electron-poor alkenes.[14][21][22]

Experimental Workflow: Thiol-Ene Modification

G Start Peptide-PEG3-Allyl Reaction Thiol-Ene Reaction (Photoinitiator, UV light) Start->Reaction ThiolMolecule Thiol-Containing Molecule (R-SH) ThiolMolecule->Reaction Purification Purification (RP-HPLC) Reaction->Purification Crude Mixture FinalProduct Doubly Modified Peptide Conjugate Purification->FinalProduct Purified Product Analysis Characterization (Mass Spectrometry) FinalProduct->Analysis

Caption: Workflow for the secondary modification of the allyl group via thiol-ene chemistry.

Detailed Protocol: Photo-initiated Thiol-Ene Conjugation

Materials:

  • Peptide-PEG3-Allyl conjugate

  • Thiol-containing molecule of interest (e.g., a cysteine-containing peptide, a thiol-modified dye)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or a water-soluble equivalent like LAP.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • UV Lamp (365 nm)

  • Purification System: RP-HPLC

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve the Peptide-PEG3-Allyl conjugate and a slight excess (1.1-1.5 equivalents) of the thiol-containing molecule in the Reaction Buffer.

  • Initiator Addition: Add the photoinitiator to the reaction mixture. The concentration of the initiator should be optimized but is typically in the low millimolar range.

  • Photo-initiation: Expose the reaction mixture to UV light (365 nm) for a predetermined duration (e.g., 5-30 minutes). The reaction should be carried out on ice to minimize potential heat-induced side reactions.

  • Purification: After irradiation, purify the doubly modified peptide conjugate using RP-HPLC to remove unreacted starting materials and the photoinitiator.

  • Characterization: Confirm the successful thiol-ene conjugation and assess the purity of the final product by mass spectrometry.[18]

Table 2: Comparison of Thiol-Ene and Thiol-Maleimide Chemistries

FeatureThiol-Ene (Radical-mediated)Thiol-Maleimide
Bond Stability Highly stable thioether bond.Thioether bond can undergo retro-Michael addition, especially in the presence of other thiols.[14]
Reaction Conditions Requires a radical initiator (e.g., photoinitiator and UV light).[14]Proceeds spontaneously at neutral to slightly basic pH (6.5-7.5).[14]
Orthogonality Highly orthogonal to most biological functional groups.[12]Highly selective for thiols over amines at optimal pH.
Control Offers temporal and spatial control through light initiation.[23]Reaction proceeds upon mixing of reagents.

Conclusion: A Versatile Platform for Advanced Peptide Therapeutics

The use of Amino-PEG3-Allyl provides a robust and versatile platform for the step-by-step modification of peptides. The initial NHS ester-mediated conjugation offers a reliable method for attaching the PEG linker, while the terminal allyl group opens up a wide array of possibilities for subsequent orthogonal modifications. The thiol-ene click chemistry, in particular, stands out as a highly efficient and biocompatible method for the second conjugation step. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently create complex, precisely engineered peptide conjugates with enhanced therapeutic properties.

References

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Retrieved from [Link]

  • Yu, F., Li, N., & Yates, J. R. (2020). Identification of modified peptides using localization-aware open search.
  • Gasser, G., & Metzler-Nolte, N. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • Liu, Y., Hou, W., Sun, H., Cui, C., Zhang, L., Jiang, Y., ... & Tan, W. (2017). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Science, 8(1), 655-662.
  • Verma, A., & Sim, D. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
  • Zhang, W., & Taimoory, S. M. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2459-2465.
  • Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Parrish, B., & Emrick, T. (2014). PEG−peptide conjugates. Biomacromolecules, 15(4), 1163-1178.
  • AAPPTec. 1209 – Allyl Ester Deprotection and On-Resin Cyclization. Retrieved from [Link]

  • ACS Publications. (2014, April 1).
  • Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]

  • DeForest, C. A., & Anseth, K. S. (2018). A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels. ACS Central Science, 4(7), 889-896.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis.
  • Zhang, J., Xin, L., Shan, B., Chen, W., Xie, M., Yuen, D., ... & Ma, B. (2011). PeaksPTM: Mass Spectrometry-Based Identification of Peptides with Unspecified Modifications. Journal of Proteome Research, 10(7), 2970-2976.
  • Google Patents. US8889837B2 - Purification of pegylated polypeptides.
  • Google Patents. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis.
  • Aimetti, A. A., & Anseth, K. S. (2011). Thiol–ene click hydrogels for therapeutic delivery. Advanced Drug Delivery Reviews, 63(12), 1058-1067.
  • Pharmaceutical Technology. (2025, March 12). Peptide PEGylation: The Next Generation. Retrieved from [Link]

  • ResearchGate. Comprehensive Characterization of Protein Modifications using Mass Spectrometry and Dry Blood Spots. Retrieved from [Link]

  • ResearchGate. Structures of the PEG-linkers: the linear PEG linker MAL24PS and the.... Retrieved from [Link]

  • LifeTein. (2025, November 12). Should My Peptide Be PEGylated?. Retrieved from [Link]

  • Li, S., & Huang, Y. (2023). PEGylated therapeutics in the clinic. Journal of Controlled Release, 362, 735-750.
  • Neuland Labs. (2025, July 28). A Guide to the Basics of Peptide Conjugation. Retrieved from [Link]

  • Gessulat, S., Schmidt, T., Zolg, D. P., Samaras, P., Schnatbaum, K., Zerweck, J., ... & Kuster, B. (2019). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics.
  • Royal Society of Chemistry. (2017).
  • MDPI. (2024, July 4). Expanding (Bio)
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-38.
  • Cochrane, S. A., & Vederas, J. C. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 598822.

Sources

Method

Application Note: A Guide to Site-Specific Protein Labeling Using Allyl-PEG3-Amine

Abstract Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), advanced imaging agents, and preci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), advanced imaging agents, and precisely engineered protein-based tools. This guide provides a comprehensive overview and detailed protocols for using Allyl-PEG3-Amine, a versatile heterobifunctional linker, to achieve site-specific protein labeling. We will delve into a powerful two-step strategy: initial conjugation of the linker to the protein via its primary amine, followed by a bioorthogonal, palladium-catalyzed allylic alkylation targeting surface-accessible tyrosine residues. This document explains the underlying chemical principles, provides step-by-step experimental protocols, and outlines robust analytical methods for the characterization and validation of the final conjugate, empowering researchers to leverage this technology with confidence.

Introduction: The Power of Precise Modification

The ability to attach a molecule of interest—be it a fluorescent dye, a cytotoxic payload, or a stabilizing polymer—to a specific location on a protein is of paramount importance. Site-specificity ensures a homogeneous product, preserves the protein's native structure and function, and optimizes the performance of the final conjugate. Allyl-PEG3-Amine is a uniquely designed chemical tool that facilitates this precision. It comprises three key functional components:

  • A Primary Amine (-NH₂): This group serves as the initial attachment point to the target protein. It can readily react with activated carboxylic acids (e.g., on the protein's surface or on a payload) to form a stable amide bond.

  • A Triethylene Glycol Linker (-PEG3-): This short, hydrophilic polyethylene glycol spacer enhances the solubility of the linker and the final conjugate, minimizes aggregation, and provides spatial separation between the protein and the payload, which can be crucial for maintaining biological activity.

  • An Allyl Group (CH₂=CH-CH₂-): This functional group is the key to site-specificity. It remains inert under typical biological conditions but can be selectively activated by a palladium(0) catalyst to react with specific nucleophilic amino acid residues, such as tyrosine.[1] This type of bioorthogonal reaction, which proceeds without interfering with native biological processes, is central to modern bioconjugation.

This application note will focus on a two-stage labeling workflow that leverages these components for high-precision protein modification.

Chemical Principles and Strategy

The core strategy involves transforming a non-specific conjugation event (amine coupling) into a highly specific one by introducing the palladium-reactive allyl handle.

Overall Workflow

The process is conceptually divided into two main stages:

  • Protein Functionalization: The Allyl-PEG3-Amine linker is first attached to the protein. This can be achieved by targeting the protein's surface-exposed carboxyl groups (Aspartic Acid, Glutamic Acid, or C-terminus) using carbodiimide chemistry.

  • Site-Specific Payload Attachment: The newly introduced allyl group on the protein is then used as a chemical handle for a palladium-catalyzed reaction. This reaction directs the attachment of a payload (e.g., a fluorescent dye with a suitable nucleophile) specifically to a solvent-accessible tyrosine residue.[1]

G cluster_0 Stage 1: Protein Functionalization cluster_1 Stage 2: Site-Specific Labeling Protein Target Protein (with -COOH groups) EDC_NHS EDC / NHS Activation Protein->EDC_NHS 1. Activate Linker Allyl-PEG3-Amine Linker->EDC_NHS 2. React Allyl_Protein Allyl-Functionalized Protein EDC_NHS->Allyl_Protein 3. Conjugate Payload Payload (e.g., Fluorescent Probe) Allyl_Protein->Payload Workflow Progression Pd_Catalyst Pd(0) Catalyst + Ligand Allyl_Protein->Pd_Catalyst 4. Activate Allyl Payload->Pd_Catalyst 5. Add Payload Labeled_Protein Site-Specifically Labeled Protein (Tyrosine-linked) Pd_Catalyst->Labeled_Protein 6. Couple

Caption: High-level workflow for two-stage site-specific protein labeling.

Mechanism 1: Amine Conjugation via EDC/NHS Chemistry

To attach the linker to the protein, we first activate the protein's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[2]

  • Conjugation: The primary amine of Allyl-PEG3-Amine attacks the NHS ester, displacing the NHS group and forming a stable amide bond, thus tethering the allyl linker to the protein.

G cluster_0 Mechanism: EDC/NHS Activation and Amine Coupling start Protein-COOH Carboxyl Group intermediate1 O-Acylisourea Intermediate Highly Reactive start:p1->intermediate1 + EDC edc EDC intermediate1->start Hydrolysis (Side Reaction) intermediate2 NHS Ester Amine-Reactive intermediate1->intermediate2 + NHS nhs NHS final_product Protein-CO-NH-PEG3-Allyl Stable Amide Bond intermediate2->final_product + Linker linker H₂N-PEG3-Allyl Allyl-PEG3-Amine

Caption: EDC/NHS chemistry for conjugating an amine linker to a carboxyl group.

Mechanism 2: Palladium-Catalyzed Tyrosine Alkylation

The key to specificity lies in the palladium-catalyzed π-allyl chemistry. This reaction targets the phenolic side chain of tyrosine, a moderately nucleophilic but often surface-exposed residue.

  • Oxidative Addition: A Palladium(0) complex, typically stabilized by a water-soluble phosphine ligand like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt), reacts with the allyl group on the functionalized protein. This forms an electrophilic π-allylpalladium(II) complex.[1][3]

  • Nucleophilic Attack: The phenoxide ion of a deprotonated tyrosine residue attacks the π-allyl complex.

  • Reductive Elimination: This attack leads to the formation of a new carbon-oxygen bond between the tyrosine and the payload (which was attached to the linker), and the Pd(0) catalyst is regenerated to continue the cycle.[1]

G cluster_1 Mechanism: Palladium-Catalyzed Tyrosine Labeling allyl_protein Protein-Linker-Allyl pi_allyl_complex [π-Allyl-Pd(II)Lₙ]⁺ Complex Electrophilic Intermediate allyl_protein->pi_allyl_complex + Pd(0) pd0 Pd(0)Lₙ labeled_protein Protein-Linker-Tyrosine Site-Specifically Labeled pi_allyl_complex->labeled_protein Reductive Elimination tyrosine Tyrosine-OH Nucleophile on Protein Surface tyrosine->pi_allyl_complex Nucleophilic Attack labeled_protein->pd0 Regenerates Catalyst

Caption: Palladium-catalyzed allylic alkylation of a tyrosine residue.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium compounds and organic solvents should be handled with care.

Protocol 1: Two-Step Tyrosine Labeling of a Model Protein (e.g., Chymotrypsinogen A)

This protocol first functionalizes the protein with the allyl linker and then couples a fluorescent dye to a tyrosine residue.

Materials & Buffers

Reagent/BufferCompositionPurpose
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0EDC/NHS coupling
Conjugation Buffer 1X PBS, pH 7.4Protein stability, purification
Palladium Reaction Buffer 1X PBS, pH 7.4Biocompatible catalysis
Allyl-PEG3-Amine-Linker
EDC (1-Ethyl-3-(3-...)10 mg/mL in ddH₂O (prepare fresh)Carboxyl activation
NHS (N-hydroxysuccinimide)10 mg/mL in ddH₂O (prepare fresh)Stabilize active intermediate
Model Proteine.g., Chymotrypsinogen A, 5 mg/mLTarget biomolecule
Fluorescent Probee.g., Rhodamine-TyraminePayload with nucleophile
Palladium CatalystPalladium(II) acetate, Pd(OAc)₂Catalyst precursor
LigandTPPTS (water-soluble)Solubilize & stabilize catalyst
Quenching Solution 1 M Tris-HCl, pH 8.0Stop EDC/NHS reaction
Desalting Columnse.g., Zeba™ Spin Desalting ColumnsBuffer exchange, purification

Step A: Functionalization of Protein with Allyl-PEG3-Amine

  • Protein Preparation: Dissolve the model protein (e.g., 5 mg Chymotrypsinogen A) in 1 mL of cold Activation Buffer.

  • Prepare Reagents: Immediately before use, prepare fresh 10 mg/mL solutions of EDC and NHS in ultrapure water.

  • Activation: Add a 50-fold molar excess of EDC to the protein solution. Immediately add a 50-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature with gentle mixing.

    • Rationale: A molar excess drives the reaction to completion. Preparing solutions fresh is critical as EDC is susceptible to hydrolysis.[2]

  • Conjugation: Add a 100-fold molar excess of Allyl-PEG3-Amine to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes to quench any unreacted NHS esters.

  • Purification: Remove excess linker and reagents by buffer exchanging the reaction mixture into Conjugation Buffer using a desalting column appropriate for the protein's molecular weight. Repeat the buffer exchange twice to ensure complete removal of small molecules.

  • Characterization (Optional but Recommended): Confirm the addition of the allyl linker using MALDI-TOF Mass Spectrometry. Expect a mass shift corresponding to the mass of the Allyl-PEG3-Amine linker minus one water molecule. Store the allyl-functionalized protein at -20°C or proceed directly to Step B.

Step B: Site-Specific Labeling of Allyl-Functionalized Protein

  • Prepare Solutions:

    • Protein Solution: Adjust the concentration of the purified allyl-functionalized protein from Step A to 200 µM in Palladium Reaction Buffer (PBS, pH 7.4).

    • Payload Solution: Prepare a 10 mM stock solution of the payload (e.g., Rhodamine-Tyramine) in DMSO.

    • Catalyst Pre-mix: Prepare a pre-mix of the catalyst and ligand. For a 1 mL final reaction volume, combine Pd(OAc)₂ (to a final concentration of 40 µM) and TPPTS (to a final concentration of 480 µM) in a small volume of PBS.

    • Rationale: A significant excess of the water-soluble TPPTS ligand is required to stabilize the palladium catalyst in the aqueous buffer and prevent its precipitation.[1]

  • Reaction Setup:

    • To the 200 µM protein solution, add the payload to a final concentration of 1 mM (a 5-fold molar excess).

    • Initiate the reaction by adding the Pd(OAc)₂/TPPTS pre-mix.

  • Incubation: Incubate the reaction at room temperature for 45-90 minutes. The reaction can be monitored by taking aliquots at different time points.

  • Purification: Remove the excess payload and catalyst components by performing two consecutive buffer exchanges into PBS using a desalting column.

  • Final Analysis: Analyze the final product for labeling efficiency and purity using the characterization methods outlined in the next section.

Characterization and Validation of the Final Conjugate

Accurate characterization is essential to confirm the success of the labeling reaction. A combination of techniques should be employed to assess purity, molecular weight, and the site of conjugation.[4]

TechniquePrincipleInformation Gained
SDS-PAGE Separation by sizeVisual confirmation of conjugation (shift in band size), assessment of purity.
HPLC (SEC/RP-HPLC) Separation by size (SEC) or hydrophobicity (RP)Quantification of conjugate vs. unreacted protein, detection of aggregates. Can resolve different degrees of PEGylation.[5]
Mass Spectrometry (MS) Mass-to-charge ratioDefinitive confirmation of covalent modification, precise molecular weight of the conjugate, determination of the number of attached labels.[6][7]
Protocol 2: Analysis by SDS-PAGE
  • Prepare samples of the starting protein, the allyl-functionalized protein, and the final labeled conjugate.

  • Load 5-10 µg of each sample onto a 4-20% Tris-Glycine polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions.

  • Visualize the protein bands using Coomassie Blue staining. If the payload is fluorescent, the gel can also be imaged on a fluorescence scanner before staining.

  • Expected Result: A distinct upward shift in the molecular weight band for the final conjugate compared to the starting material. The allyl-functionalized intermediate may show a slight shift.

Protocol 3: Analysis by Mass Spectrometry (MALDI-TOF)
  • Desalt the protein samples using a C4 ZipTip or similar desalting method.

  • Mix the desalted sample 1:1 with a suitable MALDI matrix (e.g., sinapinic acid).

  • Spot 1 µL of the mixture onto a MALDI target plate and let it air dry.

  • Acquire the mass spectrum in linear mode.

  • Expected Result: The spectrum of the final conjugate should show a new peak with a mass increase corresponding to the mass of the (Allyl-PEG3-Amine + Payload - H₂) adduct, relative to the starting protein. This provides definitive evidence of successful covalent labeling.[4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Labeling in Step A Inactive EDC/NHS (hydrolyzed). Incorrect buffer pH for EDC/NHS coupling. Insufficient accessible carboxyl groups.Always use freshly prepared EDC/NHS solutions. Ensure pH of Activation Buffer is ~6.0. Increase molar excess of reagents.
Low/No Labeling in Step B Inactive palladium catalyst. Tyrosine residues are not solvent-accessible. Steric hindrance.Use fresh palladium stock. Ensure TPPTS ligand is in sufficient excess. Confirm protein structure or try a different protein.
Protein Precipitation Catalyst precipitation. Protein instability in the reaction buffer.Increase the concentration of the TPPTS ligand. Screen different buffer conditions (pH, additives).
Heterogeneous Product Multiple carboxyl groups labeled in Step A. Multiple tyrosines labeled in Step B.Reduce the molar excess of EDC/NHS/Linker in Step A. Shorten the reaction time in Step B. Optimize protein-to-reagent ratios.

Conclusion

Allyl-PEG3-Amine is a powerful and versatile tool for advanced bioconjugation. The two-step labeling strategy, combining robust amine-coupling chemistry with highly selective palladium-catalyzed tyrosine alkylation, provides an effective route to producing homogeneous, site-specifically labeled proteins. The protocols and analytical methods described herein offer a validated framework for researchers in drug development and fundamental science to create precisely engineered biomolecules for a wide array of applications.

References

  • Antos, J. M., & Francis, M. B. (2006). Tyrosine-Selective Protein Alkylation Using π-Allylpalladium Complexes. Journal of the American Chemical Society, 128(1), 10-11. [Link]

  • Lang, K., & Chin, J. W. (2014). Thiol–ene reaction: a versatile tool in site-specific labelling of proteins with chemically inert tags for paramagnetic NMR. Chemical Communications, 50(15), 1839-1841. [Link]

  • Wang, C., et al. (2013). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Communications, 49(88), 10332-10334. [Link]

  • Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry, 55(10), 3019–3023. [Link]

  • Loffet, A., & Zhang, H. (1992). Allyl side chain protection in peptide synthesis. Google Patents.
  • Forstenlehner, I. C., et al. (2013). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86(1), 535–542. [Link]

  • Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1620–1634. [Link]

  • D'Arcy, B., & Tyreman, M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 599181. [Link]

  • Wang, D. Q., et al. (2022). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. LCGC North America. Retrieved from [Link]

  • Forstenlehner, I. C., et al. (2014). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86(1), 535-542. [Link]

  • Li, N., et al. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology, 9(12), 2732–2736. [Link]

Sources

Application

Application Note: Preparation of Allyl-Functionalized Surfaces for Advanced Cell Culture via Thiol-Ene Click Chemistry

Introduction & Mechanistic Rationale The development of chemically defined, tunable biointerfaces is critical for advanced cell culture, tissue engineering, and regenerative medicine. Traditional methods of surface funct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of chemically defined, tunable biointerfaces is critical for advanced cell culture, tissue engineering, and regenerative medicine. Traditional methods of surface functionalization often suffer from slow reaction kinetics, cytotoxicity, or a lack of spatial control. To overcome these limitations, the preparation of allyl-functionalized surfaces coupled with radical-mediated thiol-ene "click" chemistry has emerged as a superior methodology[1].

The Causality of the Chemistry: Allyl-functionalized surfaces provide a dense monolayer of terminal alkenes (double bonds). When exposed to ultraviolet (UV) light in the presence of a photoinitiator, these alkenes undergo rapid hydrothiolation with thiol-containing molecules (such as cysteine-terminated peptides or thiolated polyethylene glycol, PEG-SH)[2].

  • Bio-orthogonality & Cytocompatibility: Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), thiol-ene click chemistry does not require toxic heavy metal catalysts, making it highly compatible with biological systems and live-cell encapsulation[1][2].

  • Spatiotemporal Control: Because the reaction is photo-initiated, researchers can use photomasks to spatially pattern bioactive cues (e.g., RGD peptides) on an otherwise inert background, directing cell adhesion and alignment with micron-level precision[3][4].

  • Photoinitiator Selection: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is utilized over traditional initiators (like Irgacure 2959) due to its superior water solubility and high molar extinction coefficient at 365 nm. This allows for rapid polymerization at low, cytocompatible UV doses, preventing DNA damage to cultured cells[1][5].

SurfaceChemistry A Glass Substrate (SiO2) B Piranha Treatment (Hydroxylation) A->B H2SO4:H2O2 C ATES Silanization (Allyl Anchoring) B->C Allyltriethoxysilane D Thiol-Ene Photoclick (UV + LAP + Peptide) C->D Radical Addition E Bioactive Surface (Cell Culture Ready) D->E Covalent Bonding

Chemical workflow for allyl-functionalization and thiol-ene peptide immobilization.

Experimental Protocols

The following protocols outline a self-validating system for generating allyl-modified glass substrates and subsequently patterning them with cell-adhesive peptides.

Protocol 1: Preparation of Allyl-Functionalized Glass Substrates

Objective: To covalently anchor allyltriethoxysilane (ATES) to glass, providing a stable, reactive alkene monolayer[6][7].

Materials:

  • Glass coverslips (e.g., 18 mm diameter)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) — Danger: Highly corrosive and reactive.

  • Allyltriethoxysilane (ATES, 95%)

  • Anhydrous toluene

  • Ethanol (100% and 70%)

Step-by-Step Methodology:

  • Surface Hydroxylation: Submerge glass coverslips in freshly prepared piranha solution for 30 minutes. Causality: This aggressive oxidation removes organic contaminants and maximizes the density of surface silanol (-OH) groups, which are strictly required for the subsequent silane condensation reaction.

  • Rinsing: Rinse the coverslips exhaustively with ultra-pure deionized (DI) water (5 × 5 min), followed by a final rinse in 100% ethanol. Dry thoroughly under a stream of high-purity nitrogen gas.

  • Silanization: Prepare a 2% (v/v) solution of ATES in anhydrous toluene. Submerge the dried coverslips in this solution and incubate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon). Causality: Anhydrous conditions prevent the bulk self-polymerization of the silane, ensuring a uniform monolayer forms on the glass surface[7].

  • Curing & Washing: Remove the coverslips, rinse sequentially in toluene, 100% ethanol, and DI water to remove unbound silane. Bake the coverslips at 80°C for 30 minutes to drive the condensation reaction to completion, crosslinking the siloxane network.

Protocol 2: Photopatterning of Bioactive Peptides via Thiol-Ene Click

Objective: To spatially immobilize CRGDS (cell-adhesive) peptides onto the allyl-surface using UV-directed thiol-ene click chemistry[3][8].

Materials:

  • Allyl-functionalized coverslips (from Protocol 1)

  • CRGDS peptide (thiol-containing)

  • LAP Photoinitiator

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Photomask (chrome-on-quartz or high-resolution transparency)

  • 365 nm UV light source

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Dissolve the CRGDS peptide at a concentration of 2 mM and the LAP photoinitiator at 2.2 mM in sterile PBS. Causality: PBS maintains the physiological pH required to keep the peptide stable, while the specific LAP concentration ensures rapid radical generation without causing osmotic stress or toxicity[1][9].

  • Substrate Coating: Pipette 30 µL of the reaction mixture onto the allyl-functionalized coverslip. Carefully place a clean, unmodified quartz coverslip on top to create a uniform liquid capillary layer and prevent oxygen inhibition of the radical reaction[3][8].

  • Photopatterning: Place the photomask directly over the quartz coverslip. Irradiate with 365 nm UV light at an intensity of 10 mW/cm² for 2 minutes. Causality: UV light cleaves the LAP initiator, generating radicals that abstract a hydrogen from the peptide's cysteine thiol. The resulting thiyl radical attacks the surface allyl group, forming a stable thioether bond strictly in the UV-exposed regions[1][4].

  • Passivation (Optional but Recommended): To prevent non-specific cell adhesion in the unexposed regions, wash the coverslip with PBS, then repeat Steps 1-3 without a photomask using 5 mM PEG-SH instead of the peptide.

  • Cell Seeding: Wash the substrates extensively in sterile PBS (3 × 10 min) to remove unreacted monomers and photoinitiator. Seed human mesenchymal stem cells (hMSCs) at a density of 10,000 cells/cm².

Photopatterning A Allyl-Functionalized Surface B Apply Photomask (Spatial Control) A->B C UV Irradiation (365 nm) + Thiol-Peptide B->C D Spatially Defined Peptide Arrays C->D Exposed areas only E Cell Seeding (e.g., hMSCs) D->E F Patterned Cell Networks E->F Selective adhesion

Spatiotemporal control of cell adhesion via photomask-guided thiol-ene click chemistry.

Quantitative Data & Characterization

To ensure the self-validating nature of the protocol, surfaces must be characterized before and after functionalization. The tables below summarize expected physicochemical changes and biological readouts based on established literature[5][8].

Table 1: Physicochemical Characterization of Surface Functionalization

Surface StateStatic Water Contact Angle (°)XPS Elemental Shift (Key Indicators)Surface Nature
Piranha-cleaned Glass< 10°High O 1s, High Si 2p, No C 1sHighly Hydrophilic
Allyl-Functionalized (ATES)75.5° ± 4.0°Appearance of C 1s (Alkene carbon)Hydrophobic
PEG-SH Passivated37.5° ± 1.2°Appearance of S 2p (Thioether bond)Hydrophilic / Non-fouling
CRGDS Peptide Functionalized65.6° ± 4.3°Appearance of N 1s (Amide bonds), S 2pModerately Hydrophilic

Note: The sharp increase in contact angle post-silanization confirms successful ATES anchoring, while the subsequent drop confirms successful thiol-ene conjugation of hydrophilic moieties[5].

Table 2: Biological Validation (hMSC Adhesion & Proliferation at 72 hours)

Surface ModificationCell Attachment Efficiency (%)Cell MorphologyNuclear Alignment (Degrees from Axis)
Unmodified Allyl Surface< 15%Rounded, poorly spreadRandom (Unpatterned)
PEG-SH Passivated< 5%Non-adherentN/A
Uniform CRGDS Functionalized> 90%Highly spread, spindle-shapedRandom (Unpatterned)
Photopatterned CRGDS (Lines)> 85% (in patterned areas)Elongated along pattern< 15° (Highly Aligned)

Note: hMSCs require integrin-binding domains (like RGD) to adhere and spread. The stark contrast between PEG-passivated and CRGDS-functionalized surfaces validates the bio-orthogonality and spatial fidelity of the thiol-ene patterning approach[3][4].

References

  • Sawicki, L. A., & Kloxin, A. M. (2014). Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Biomaterials Science, 2(11), 1612-1626.[Link]

  • Ma, S. J., Ford, E. M., Sawicki, L. A., Sutherland, B. P., Halaszynski, N. I., Carberry, B. J., Wagner, N. J., Kloxin, A. M., & Kloxin, C. J. (2020). Surface Chemical Functionalization of Wrinkled Thiol–Ene Elastomers for Promoting Cellular Alignment. ACS Applied Bio Materials, 3(6), 3731-3740.[Link]

  • Tseng, P., Pushkarsky, I., & Di Carlo, D. (2014). Metallization and Biopatterning on Ultra-Flexible Substrates via Dextran Sacrificial Layers. PLoS ONE, 9(8), e106091.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine

Welcome to the technical support center for 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (Allyl-PEG2-Amine). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (Allyl-PEG2-Amine). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges with this versatile heterobifunctional linker. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Solubility and Handling

This section addresses the most common initial hurdles encountered when working with 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine.

Q1: My 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine appears as a viscous liquid/oil. How should I handle and accurately aliquot it?

A1: It is characteristic for short-chain PEG derivatives to exist as viscous liquids or low-melting solids, which can make them challenging to handle.[1][2]

  • Expert Insight: The viscosity is due to the flexible nature of the polyethylene glycol (PEG) backbone and hydrogen bonding between molecules. To ensure accurate measurement, it is not recommended to pipette directly from the stock vial.

  • Protocol for Aliquoting:

    • Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture, which can compromise the compound's integrity.[2]

    • Stock Solution Preparation: The most reliable method for accurate dispensing is to prepare a concentrated stock solution. Dissolve the entire contents of the vial in a known volume of a suitable anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1]

    • Inert Atmosphere: For applications sensitive to oxidation or moisture, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Storage of Stock Solution: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q2: I am having trouble dissolving 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine in an aqueous buffer. What is causing this and how can I fix it?

A2: While the PEG component of the molecule is intended to enhance hydrophilicity, several factors can impede dissolution in aqueous solutions.[4][5]

  • Causality:

    • pH: The terminal primary amine has a pKa that is typically in the basic range. In a neutral or basic aqueous solution (pH > 7), the amine group is largely deprotonated and less polar, which can reduce water solubility.

    • Ionic Strength: High salt concentrations in a buffer can lead to a "salting-out" effect, where the solubility of the PEGylated compound is decreased.

    • Compound Integrity: Degradation of the compound due to improper storage or handling can lead to less soluble byproducts. The allyl ether group can be susceptible to oxidation over time.

  • Troubleshooting Steps:

    • pH Adjustment: The primary amine's solubility is significantly enhanced in acidic conditions where it becomes protonated (ammonium salt). Try dissolving the compound in a slightly acidic buffer (e.g., pH 5.0-6.5).

    • Co-solvents: If your experimental conditions permit, the addition of a small percentage of a water-miscible organic solvent like DMSO or ethanol can aid in dissolution before final dilution in your aqueous system.

    • Gentle Warming and Agitation: Warming the solution to 30-40°C and using gentle agitation (e.g., a vortex mixer on a low setting or sonication) can help overcome kinetic barriers to dissolution.

Q3: What are the recommended solvents for 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine?

A3: Due to its amphiphilic nature, this compound is soluble in a range of solvents. The choice of solvent will depend on the subsequent application (e.g., bioconjugation, surface modification).[2][6]

SolventTypeExpected SolubilityNotes
WaterPolar ProticSoluble (pH dependent)Solubility is enhanced at slightly acidic pH.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleA common solvent for creating stock solutions for bioconjugation.[6]
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleOften used in peptide synthesis and other organic reactions.[6]
Dichloromethane (DCM)NonpolarSolubleUseful for extraction and purification steps in organic synthesis.[6]
ChloroformNonpolarSolubleCan be used for extractions and purification.[6]
Ethanol/MethanolPolar ProticSolubleGood for initial wetting and can be used as a co-solvent.[6]
Diethyl EtherNonpolarNot SolubleOften used as an anti-solvent for precipitation/purification.

Section 2: Troubleshooting Experimental Failures

This section provides guidance on issues that may arise during the application of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine in experimental workflows.

Q4: I am observing precipitation when I add my dissolved Allyl-PEG2-Amine to my reaction mixture. What could be the cause?

A4: Precipitation during a reaction is a common issue that can often be traced back to a change in the solvent environment or pH.

  • Expert Insight: This phenomenon is frequently observed when a concentrated stock solution of the PEG linker in an organic solvent (like DMSO) is added to a larger volume of an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution before it has a chance to react.

  • Troubleshooting Workflow:

start Precipitation Observed check_solvent Is the final concentration of the organic solvent (e.g., DMSO) too high? start->check_solvent check_ph Did the addition of the linker solution significantly change the pH of the reaction buffer? check_solvent->check_ph No solution_solvent Reduce organic solvent percentage. Add stock solution dropwise while vortexing. check_solvent->solution_solvent Yes check_concentration Is the final concentration of the linker exceeding its solubility limit in the reaction mixture? check_ph->check_concentration No solution_ph Verify and re-buffer the final reaction pH. check_ph->solution_ph Yes solution_concentration Lower the final concentration of the linker or add a co-solvent if permissible. check_concentration->solution_concentration Yes

Caption: Troubleshooting workflow for precipitation issues.

Q5: My conjugation reaction with the amine group is inefficient. How can I improve the yield?

A5: Low conjugation efficiency of the amine group often points to issues with pH, buffer composition, or the integrity of the starting material.

  • Causality: The primary amine of the linker acts as a nucleophile. For it to react efficiently with electrophiles (like NHS esters or carboxylic acids activated with EDC), it must be in its deprotonated, nucleophilic state. This is favored at a pH slightly above the pKa of the conjugate acid of the amine.

  • Protocol for Optimizing Amine Conjugation (e.g., to an NHS Ester):

    • Buffer Selection: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer.[1] Buffers containing primary amines (e.g., Tris) will compete for reaction with your substrate.

    • pH Optimization: The optimal pH for reactions with NHS esters is typically between 7.2 and 8.5.[1] Perform small-scale test reactions at different pH values within this range to find the optimum for your specific substrate.

    • Reagent Stoichiometry: Ensure you are using an appropriate molar excess of the PEG linker relative to your substrate. A 5 to 10-fold excess is a common starting point.

    • Reagent Quality: Confirm the reactivity of your substrate (e.g., the NHS ester has not been hydrolyzed). Use freshly prepared solutions of the PEG linker.

Q6: How can I confirm the stability of the allyl group during my experiments and storage?

A6: The allyl group is generally stable under neutral and basic conditions but can be sensitive to strong acids and oxidative environments.[3]

  • Expert Insight: The double bond in the allyl group is the reactive handle for subsequent modifications, such as thiol-ene reactions. It is crucial to maintain its integrity until it is needed.

  • Stability Considerations:

    • Oxidation: Avoid exposure to strong oxidizing agents and minimize exposure to air for long-term storage. The ether linkages in the PEG backbone can also be susceptible to oxidative degradation, which may be catalyzed by trace metal ions.[3]

    • Light: Protect solutions from light, as photo-oxidation can occur.[3] Use amber vials or wrap containers in foil.

  • Verification Method: The integrity of the allyl group can be verified using ¹H NMR spectroscopy. The characteristic peaks for the vinyl protons of the allyl group (typically in the range of 5-6 ppm) should be present with the correct integration.

G cluster_storage Storage and Handling cluster_dissolution Dissolution cluster_reaction Reaction storage Store at -20°C Protect from light and moisture handling Equilibrate to RT before opening Use under inert gas if possible storage->handling dissolution Choose appropriate solvent (e.g., DMSO, slightly acidic buffer) handling->dissolution assist Use gentle warming or sonication if needed dissolution->assist reaction_ph Control pH (typically 7.2-8.5 for amine reactions) dissolution->reaction_ph reaction_buffer Use non-competing buffers (e.g., PBS, Borate) reaction_ph->reaction_buffer

Sources

Optimization

Technical Support Center: Preventing Polymerization of Allyl-PEG-Amine During Storage

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on heterobifunctional polyethylene glycols (PEGs) like Allyl-PEG-Amine for complex bioconjugation, surface modification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on heterobifunctional polyethylene glycols (PEGs) like Allyl-PEG-Amine for complex bioconjugation, surface modification, and hydrogel synthesis[1]. However, the dual nature of this molecule—combining a highly reactive, polymerizable allyl group with a nucleophilic, hygroscopic primary amine—makes it exceptionally prone to degradation during storage.

This guide provides field-proven, mechanistic insights and self-validating protocols to ensure the structural integrity of your Allyl-PEG-Amine reagents.

The Causality of Degradation: Why Does Allyl-PEG-Amine Polymerize?

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of polymerization. Allyl-PEG-Amine degradation is not a single-step failure; it is a cascading chain reaction driven by environmental stressors[2].

  • Free-Radical Initiation: The allyl group contains a terminal carbon-carbon double bond. Exposure to heat, UV light, or trace transition metals provides the activation energy required to cleave the pi-bond, generating free radicals.

  • Auto-Oxidation (The Oxygen Threat): When exposed to atmospheric oxygen, PEG backbones and allyl groups can form hydroperoxides. These peroxides act as potent, auto-catalytic radical initiators that trigger runaway chain polymerization of the allyl groups[2].

  • Amine Hygroscopicity (The Moisture Threat): Primary amines are highly hygroscopic and act as weak bases. If exposed to ambient humidity, the amine terminus absorbs water. This localized moisture accelerates the hydrolysis of trace impurities and promotes the formation of reactive oxygen species (ROS), indirectly accelerating the cross-linking of the allyl tails[3].

G Heat Heat & UV Light Radicals Peroxide / Free Radical Formation Heat->Radicals O2 Oxygen Exposure O2->Radicals Moisture Atmospheric Moisture Amine Amine Hygroscopicity & Basicity Moisture->Amine Allyl Allyl Group Activation Radicals->Allyl Amine->Radicals Accelerates oxidation Chain Chain Polymerization Allyl->Chain Crosslink Insoluble Cross-linked PEG Chain->Crosslink

Figure 1: Mechanistic pathway of Allyl-PEG-Amine degradation and polymerization.

Troubleshooting Guide: Diagnosing Polymerization

Q: How do I know if my Allyl-PEG-Amine has prematurely polymerized? A: Polymerization manifests as a shift in physical state and solubility. Because PEG chains cross-link via the allyl groups, the molecular weight increases exponentially, eventually forming an insoluble macroscopic gel. Before using a stored batch in a critical bioconjugation step, validate its integrity using the quantitative thresholds in Table 1.

Table 1: Quantitative Analytical Thresholds for Allyl-PEG-Amine Integrity
Analytical MethodTarget ParameterHealthy Reagent ThresholdIndicator of Polymerization
Visual Inspection Physical StateFree-flowing powder or clear meltClumping, gelation, or severe yellowing
Solubility Test Dissolution in H₂O/DCMClear solution at 10 mg/mL (< 1 min)Cloudy suspension or insoluble gel particles
¹H-NMR (in CDCl₃) Allyl Protons (~5.8-6.0 ppm)Integration matches theoretical MW ±5%Peak broadening; loss of alkene proton signals
GPC / SEC Polydispersity Index (PDI)PDI < 1.10PDI > 1.20 (High MW shoulder peaks appear)

Step-by-Step Methodology: Self-Validating Aliquoting & Storage Protocol

To prevent the mechanisms outlined above, you must implement a strict, self-validating storage workflow. The core philosophy is isolation from triggers : removing light, heat, oxygen, and moisture[3].

Materials Required:

  • Glove box or Schlenk line equipped with high-purity Argon or Nitrogen.

  • Amber glass vials with PTFE-lined screw caps.

  • Parafilm and indicating desiccant packs.

Step 1: Inert Atmosphere Transfer Immediately upon receiving the reagent, transfer the sealed container into a glove box purged with Argon or Nitrogen. Causality: Argon displaces oxygen, preventing the formation of peroxide radical initiators[3].

Step 2: Aliquoting Divide the bulk PEG into single-use aliquots (e.g., 10 mg to 50 mg) into amber glass vials. Causality: Amber glass blocks UV light, preventing photochemical radical generation[2]. Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure.

Step 3: Sealing and Desiccation Seal the vials with PTFE-lined caps (PTFE is chemically inert and prevents contaminant leaching). Wrap the caps tightly with Parafilm. Place the vials inside a secondary container (like a Mylar bag or a larger jar) containing indicating desiccant.

Step 4: Deep Freeze Storage Store the secondary container at -20°C or -80°C[4]. Causality: Cryogenic temperatures drastically reduce the kinetic rate of thermal decomposition and auto-oxidation.

Step 5: The Thawing Rule (Critical) When retrieving an aliquot, you must allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes ambient moisture to instantly condense on the hygroscopic PEG-amine, ruining the reagent for future use[3].

Step 6: Self-Validation Check Before adding the PEG to your expensive protein or nanoparticle suspension, take 1 mg of the thawed PEG and add it to 100 µL of deionized water. If it dissolves instantly into a clear solution, the storage protocol was successful.

Workflow Receive Receive Allyl-PEG-Amine GloveBox Transfer to Glove Box (Argon/N2) Receive->GloveBox Aliquot Aliquot into Amber Glass Vials GloveBox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store Thaw Thaw to RT Before Opening Store->Thaw When needed

Figure 2: Self-validating workflow for handling and storing reactive PEG reagents.

Frequently Asked Questions (FAQs)

Q: Should I add a radical inhibitor like MEHQ or BHT to my Allyl-PEG-Amine for long-term storage? A: It depends on your downstream application. Some commercial suppliers add 100–500 ppm of MEHQ (4-Methoxyphenol) to highly reactive PEG derivatives (like acrylates or allyls) to quench free radicals and extend shelf life[5]. However, if your downstream protocol involves a radical-initiated thiol-ene click reaction, the presence of MEHQ will severely inhibit your conjugation efficiency. If you add an inhibitor, you must remove it via precipitation or dialysis prior to use. For most researchers, strict inert/cold storage is preferable to chemical inhibition[2].

Q: My PEG amine turned slightly yellow during storage, but it still dissolves. Is it polymerized? A: Not necessarily. Yellowing is typically a symptom of amine oxidation rather than allyl polymerization. Primary amines can oxidize to form trace amounts of colored imines or nitroso compounds when exposed to air. While the allyl groups may still be intact (hence the solubility), the yellowing indicates a breach in your inert storage protocol, and the amine reactivity (e.g., for NHS-ester coupling) may be compromised.

Q: I accidentally left my bulk vial on the benchtop, and it has formed a gel. Can I rescue it? A: No. Once the allyl groups undergo free-radical chain polymerization, they form irreversible covalent carbon-carbon bonds, creating a cross-linked polymer network. The material cannot be un-cross-linked or dissolved. It must be discarded. Prevention is the only cure.

References

  • MDPI. Naturally Derived Silicone Surfactants Based on Saccharides and Cysteamine. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Amino-PEG-Allyl Coupling Reactions

Welcome to the technical support center for optimizing your amino-PEG-allyl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your amino-PEG-allyl coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving successful and reproducible conjugations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for reacting an amino-PEG with an NHS-ester functionalized molecule?

The optimal pH for coupling an N-hydroxysuccinimide (NHS) ester to a primary amine on a PEG linker typically falls between pH 7.2 and 8.5 .[1] Some protocols suggest a narrower optimal range of pH 8.3-8.5.[2][3] This range is a critical compromise between two competing reactions: the desired aminolysis and the undesired hydrolysis of the NHS ester.[4]

Q2: Why is the pH so critical for this reaction?

The pH directly influences the reactivity of both the amine and the stability of the NHS ester.

  • Amine Nucleophilicity: The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the NHS ester.[5][6] At a pH below its pKa (typically around 9-11 for primary aliphatic amines), the amine group is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺), which significantly slows down or prevents the reaction.[4][7][8]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly with rising pH.[4][9][10]

Therefore, the optimal pH range is high enough to ensure a sufficient concentration of deprotonated, reactive amine but low enough to minimize the rapid hydrolysis of your NHS ester reagent.[1][9]

Q3: What happens if my reaction pH is too low?

If the pH is below 7, the concentration of the reactive, unprotonated amine will be very low, leading to a drastically reduced reaction rate and poor conjugation yield.[4] While the NHS ester is more stable against hydrolysis at a lower pH, the lack of a reactive nucleophile will be the limiting factor.[5][11]

Q4: What are the consequences of a pH that is too high?

At a pH above 9.0, the hydrolysis of the NHS ester becomes the dominant reaction. The half-life of the NHS ester can drop to mere minutes, meaning most of your expensive reagent will be inactivated before it has a chance to react with the amino-PEG.[4][10] This will result in very low yields of your desired conjugate.

Q5: Which buffers should I use for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your amino-PEG for the NHS ester. Avoid Tris (tris(hydroxymethyl)aminomethane) buffers. [2][12]

Recommended non-amine-containing buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate buffer

  • Bicarbonate/Carbonate buffer[1][13]

A buffer concentration of 50-100 mM is generally sufficient to maintain the pH throughout the reaction.[1]

Q6: Is the allyl group on my PEG stable across this pH range?

Yes, the allyl group is generally stable under the aqueous conditions and pH range (7.2-8.5) used for NHS-amine coupling. The stability of the allyl group is enhanced by resonance, making it robust enough for typical bioconjugation reactions.[14][15][16]

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses common issues encountered during amino-PEG-allyl coupling reactions.

Problem: Low or No Conjugation Yield

This is the most frequent issue and can stem from several factors related to pH and reaction conditions.

Potential Cause Explanation & Validation Recommended Solution
Incorrect Reaction pH The reactivity of the primary amine is highly pH-dependent.[12] Verify the pH of your final reaction mixture using a calibrated pH meter. Do not rely solely on the pH of the stock buffer solution.Adjust the pH to the optimal range of 7.2-8.5 using small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
Hydrolyzed/Inactive NHS Ester NHS esters are moisture-sensitive. If the reagent has been improperly stored or if stock solutions in aqueous buffers are old, it may be completely hydrolyzed and inactive.[9][12]Use a fresh vial of the NHS ester reagent. Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[2] Avoid repeated freeze-thaw cycles of the stock solution.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) will compete with the amino-PEG, drastically reducing the yield of the desired product.[12] Other buffer additives could also interfere.Switch to a non-amine-containing buffer such as PBS, HEPES, or Borate.[1] If possible, perform a buffer exchange on your starting materials to ensure no interfering substances are present.
Protonated Amino-PEG If the reaction pH is significantly below the pKa of the amine, the majority of your amino-PEG will be in the unreactive protonated state.[1]Confirm the pH is above 7.2. You may need to screen a range of pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for your specific molecule.
Problem: Inconsistent Results Between Batches

Reproducibility is key in scientific research. If you are observing significant variability, consider these factors.

Potential Cause Explanation & Validation Recommended Solution
Inconsistent pH Measurement Small variations in pH can lead to significant differences in reaction efficiency. The accuracy of pH meters can drift over time.Calibrate your pH meter before each use with fresh calibration standards. Ensure the reaction buffer is at the intended temperature when measuring pH, as pH can be temperature-dependent.[13]
Variable Reagent Quality The quality and purity of PEG reagents and coupling agents can vary between suppliers and even between lots from the same supplier.Qualify new lots of reagents with a small-scale test reaction. Whenever possible, purchase reagents from reputable suppliers who provide detailed certificates of analysis.
Reaction Time and Temperature Fluctuations While pH is a primary driver, reaction time and temperature also affect the outcome. Inconsistent incubation times or temperature can lead to variability.Standardize the reaction time and temperature for all experiments. Lowering the temperature (e.g., reacting at 4°C overnight instead of 2 hours at room temperature) can sometimes provide more control and reduce hydrolysis.[1]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the fundamental mechanism of an NHS ester reacting with a primary amine.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R1-PEG-NH₂ (Deprotonated Amine) Intermediate Transient Intermediate Amine->Intermediate Nucleophilic Attack NHS R2-NHS Ester NHS->Intermediate Amide R1-PEG-NH-CO-R2 (Stable Amide Bond) Intermediate->Amide Collapse LeavingGroup NHS (Leaving Group) Intermediate->LeavingGroup

Caption: NHS ester coupling mechanism with a primary amine.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues with your coupling reaction.

TroubleshootingWorkflow Start Low/No Yield Observed CheckpH Is pH between 7.2-8.5? Start->CheckpH CheckBuffer Is buffer amine-free (e.g., PBS, HEPES)? CheckpH->CheckBuffer Yes AdjustpH Adjust pH to 7.2-8.5 CheckpH->AdjustpH No CheckReagent Is NHS ester fresh and properly handled? CheckBuffer->CheckReagent Yes ChangeBuffer Switch to non-amine buffer CheckBuffer->ChangeBuffer No UseFreshReagent Use fresh NHS ester stock CheckReagent->UseFreshReagent No Success Reaction Optimized CheckReagent->Success Yes AdjustpH->CheckpH ChangeBuffer->CheckpH UseFreshReagent->CheckpH

Caption: Workflow for troubleshooting low yield in coupling reactions.

Experimental Protocols

Protocol 1: General Amino-PEG Coupling to an NHS Ester

This protocol provides a starting point for the conjugation reaction. Optimization of molar ratios and reaction time may be required.

Materials:

  • Amino-PEG-Allyl

  • NHS-ester functionalized molecule

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants:

    • Dissolve the Amino-PEG-Allyl in the Reaction Buffer to a final concentration of 10 mg/mL.

    • Immediately before starting the reaction, dissolve the NHS-ester functionalized molecule in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[2]

  • Initiate Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved NHS ester to the Amino-PEG-Allyl solution.[12] The final concentration of DMSO in the reaction mixture should ideally be less than 10% (v/v).

    • Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quench Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting PEG-conjugate from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC).[17]

Protocol 2: pH Optimization Screening

To determine the optimal pH for your specific system, a small-scale screening experiment is highly recommended.

Materials:

  • A series of reaction buffers with varying pH (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Use the same buffer system (e.g., Sodium Phosphate) for all conditions.

  • All other materials as listed in Protocol 1.

Procedure:

  • Set up Parallel Reactions:

    • Set up five separate reaction tubes, each containing the same amount of Amino-PEG-Allyl.

    • To each tube, add the corresponding reaction buffer to bring the final volume and PEG concentration to the desired level.

  • Initiate Reactions:

    • Add the same molar excess of freshly prepared NHS ester stock solution to each tube.

    • Incubate all reactions under identical conditions (time and temperature).

  • Quench and Analyze:

    • Quench all reactions simultaneously using the Quenching Buffer.

    • Analyze the reaction products from each pH condition using a suitable analytical technique (e.g., SDS-PAGE if conjugating to a protein, HPLC, or LC-MS) to determine the condition that yielded the highest amount of the desired conjugate.

References

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. [Link]

  • Lund, K. et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. [Link]

  • Lund, K. et al. (2021, November 11). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. [Link]

  • Grover, G. N., & Maynard, H. D. (2014). PEG–Peptide Conjugates. Biomacromolecules. [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Powers, I. G. et al. (2017). Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study. The Journal of Organic Chemistry. [Link]

  • Bloemen, M. et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE. [Link]

  • Topol, I. A. et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. [Link]

  • Sung, H. W. et al. (2008). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Biomedical Materials Research Part A. [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • SLT. (2025, August 6). Why Allylic Alcohol Is Stable. [Link]

  • Chen, Y. et al. (2022). Overcoming PEG Protein Mutual Repulsion to Improve the Efficiency of PEGylation. Biomacromolecules. [Link]

  • GE Healthcare. Coupling Protocol for Primary Amine of a Ligand. [Link]

  • Liu, Z. et al. (2012). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. International Journal of Medical Physics, Clinical Engineering and Radiation Oncology. [Link]

  • Censi, R. et al. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. IRIS . [Link]

  • Nilsson, J. (2015). Optimization of a PEGylation process. Lund University Publications. [Link]

  • Manifold @CUNY. 9.3 Stability of Alkyl Radicals. [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. [Link]

  • Fiveable. (2026, March 2). 10.4 Stability of the Allyl Radical: Resonance Revisited. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • Reddit. (2025, October 3). What is pka value of amines?[Link]

  • CellMosaic. General Frequently Asked Questions for Bioconjugation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Bioconjugation with Allyl-PEG3-Amine

Welcome to the Technical Support Center for advanced bioconjugation. As biotherapeutics and nanomedicines evolve, researchers frequently encounter the "PEG dilemma": while long polyethylene glycol (PEG) chains (e.g., 5 k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced bioconjugation. As biotherapeutics and nanomedicines evolve, researchers frequently encounter the "PEG dilemma": while long polyethylene glycol (PEG) chains (e.g., 5 kDa to 20 kDa) improve pharmacokinetic stability and circulation time, their massive hydrodynamic volume creates severe steric hindrance. This shielding effect blocks active sites, prevents cellular uptake, and drastically reduces the biological activity of the conjugate[1][2].

Allyl-PEG3-Amine is engineered to resolve this. By providing a discrete, minimal spacer (just three ethylene glycol units), it eliminates the bulky shielding effect while introducing a highly reactive, bioorthogonal allyl handle for downstream thiol-ene click chemistry[3][4]. This guide provides causally-driven troubleshooting protocols, structural data, and self-validating workflows to ensure your bioconjugation experiments succeed.

I. Quantitative Impact of PEG Chain Length on Steric Hindrance

Understanding the physical footprint of your linker is critical. Hydrodynamic radius (


) scales non-linearly with PEG molecular weight. A 20 kDa PEG chain coordinates approximately three water molecules per oxyethylene monomer, causing it to behave like a >300 kDa globular protein in solution[5][6]. In contrast, Allyl-PEG3-Amine maintains a negligible footprint, preserving target bioactivity.

Table 1: Hydrodynamic Radius and Steric Impact by PEG Length

PEG TypeApprox. MW (Da)Hydrodynamic Radius (

)
Steric Hindrance LevelTypical Bioactivity Retention
Allyl-PEG3-Amine ~173< 0.5 nmNegligible > 95%
PEG 5 kDa 5,000~ 2.3 nmModerate60 - 80%
PEG 10 kDa 10,000~ 3.2 nmHigh40 - 60%
PEG 20 kDa 20,000~ 4.0 nmSevere< 40%

(Data synthesized from theoretical contour length calculations and empirical HSA PEGylation studies[5][6][7])

II. Frequently Asked Questions (FAQs)

Q1: How exactly does Allyl-PEG3-Amine bypass the "PEG dilemma"? A: The "PEG dilemma" occurs because long polymer chains wrap around the protein, physically blocking its receptor-binding domain[1][8]. Allyl-PEG3-Amine has a contour length of less than 1.5 nm. This short spacer provides just enough flexibility to make the terminal allyl group accessible for secondary conjugation, without generating the dense hydrophilic cloud that causes steric shielding[8].

Q2: Why should I use the Allyl group for thiol conjugation instead of a traditional Maleimide? A: While maleimides are standard, the resulting thiosuccinimide ring is susceptible to retro-Michael de-alkylation in the presence of blood thiols (like albumin or glutathione), leading to premature payload loss. The allyl group engages in thiol-ene click chemistry , a free-radical reaction that forms a highly stable, irreversible thioether bond[4][9]. Furthermore, thiol-ene reactions are highly biocompatible and can be rapidly photo-initiated without thermal damage to sensitive proteins[3].

Q3: I am using Allyl-PEG3-Amine, but my initial amine conjugation yield is still low. If it isn't the linker's steric bulk, what is causing this? A: If you are using a short PEG3 linker and still seeing low yields, the steric hindrance is likely originating from the protein's native conformation, not the linker. The target functional group (e.g., a specific carboxyl or amine) may be buried in a sterically crowded microenvironment[10]. Alternatively, the issue may be chemical: NHS esters hydrolyze rapidly in aqueous environments, especially at pH > 8.0, rendering them inactive before conjugation can occur[10].

III. Self-Validating Experimental Protocols

To guarantee reproducibility, every bioconjugation workflow must include built-in validation steps. Below is the optimized two-phase protocol for utilizing Allyl-PEG3-Amine.

Phase 1: Amine Conjugation to Carboxylated Proteins (EDC/NHS Chemistry)

Causality: EDC activates carboxyl groups to form an unstable O-acylisourea intermediate. NHS is added to convert this into a semi-stable NHS ester, preventing rapid hydrolysis and allowing the primary amine of Allyl-PEG3-Amine to execute a nucleophilic attack.

  • Buffer Preparation: Dissolve the target protein in 0.1 M MES buffer (pH 6.0).

    • Critical Note: EDC efficiency drops significantly above pH 6.5. Absolutely avoid amine-containing buffers (e.g., Tris or glycine), as they will act as competing nucleophiles and quench the reaction[10].

  • Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.

  • Conjugation: Add a 20-fold molar excess of Allyl-PEG3-Amine. Immediately adjust the pH to 7.2–7.5 using 1M Sodium Bicarbonate. Incubate for 2 hours at room temperature.

    • Causality: The primary amine must be unprotonated to act as a nucleophile; raising the pH facilitates this.

  • Self-Validation Check: Before proceeding, run a small aliquot on MALDI-TOF MS to confirm the mass shift (+155 Da per PEG3 addition). Alternatively, use a TNBSA assay to quantify the appearance of secondary amines.

Phase 2: Thiol-Ene Click Reaction

Causality: UV irradiation in the presence of a photoinitiator generates thiyl radicals from the payload. These radicals attack the terminal allyl double bond of the PEGylated protein, forming a stable thioether[4][9].

  • Preparation: Mix the Allyl-PEGylated protein with the thiol-containing payload in a degassed PBS buffer (pH 7.4).

    • Causality: Degassing the buffer removes dissolved oxygen, which acts as a radical scavenger and inhibits the thiol-ene reaction[4].

  • Initiation: Add a water-soluble photoinitiator (e.g., LAP at 0.05% w/v). LAP is chosen because it absorbs efficiently at 365–405 nm, avoiding the harsh UV-C wavelengths that denature proteins[3].

  • Irradiation: Expose the solution to 365 nm or 405 nm UV light for 5–10 minutes.

  • Self-Validation Check: Perform an Ellman’s Reagent (DTNB) assay on an aliquot. A successful reaction will show a near-complete disappearance of free thiols, validating that the click reaction reached completion.

IV. Troubleshooting Workflows & Pathway Visualizations

Use the following logic trees and pathway diagrams to diagnose failures in your conjugation pipeline.

Pathway Protein Target Protein (Carboxyl Group) EDC EDC/NHS Activation pH 5.5-6.5 Protein->EDC PEG Allyl-PEG3-Amine (Short Spacer) EDC->PEG Intermediate PEGylated Protein (Allyl-Terminated) PEG->Intermediate UV UV Light (405nm) Photoinitiator Intermediate->UV Thiol Thiol-containing Payload Thiol->UV Final Final Bioconjugate (Thioether Linkage) UV->Final Thiol-Ene Click

Chemical pathway of bioconjugation utilizing EDC/NHS activation and Thiol-Ene click chemistry.

Troubleshooting Start Low Conjugation Yield with Allyl-PEG3-Amine? CheckpH Check Buffer pH Start->CheckpH Steric Target site is sterically hidden (buried residue) Start->Steric Hydrolysis NHS Ester Hydrolysis (Reagent degraded) Start->Hydrolysis pH_NHS Amine-NHS Reaction: Is pH 7.2 - 8.0? CheckpH->pH_NHS pH_Thiol Thiol-Ene Click: Is pH 6.5 - 7.5? CheckpH->pH_Thiol FixpH Adjust pH & remove amine-containing buffers pH_NHS->FixpH No pH_Thiol->FixpH No Denature Use mild denaturant (e.g., 1M Urea) Steric->Denature Fresh Prepare reagents fresh immediately before use Hydrolysis->Fresh

Troubleshooting logic tree for resolving low bioconjugation yields with short PEG linkers.

V. References
  • Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery National Institutes of Health (PMC)[Link]

  • Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation National Institutes of Health (PMC)[Link]

  • Thiol–Ene Click Reaction Initiated Rapid Gelation of PEGDA/Silk Fibroin Hydrogels National Institutes of Health (PMC)[Link]

  • Hydrodynamic radius (size) of pegylated HSA by various PEGs ResearchGate[Link]

  • Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods ACS Publications[Link]

  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography National Institutes of Health (PMC)[Link]

  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Purification methods for 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine derivatives

Welcome to the technical support and troubleshooting guide for 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (commonly known as Allyl-PEG3-amine). This heterobifunctional linker presents unique purification challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (commonly known as Allyl-PEG3-amine). This heterobifunctional linker presents unique purification challenges due to its amphiphilic nature, the high basicity of its primary amine, and the chemical sensitivity of its terminal allyl ether.

This guide is designed for researchers and drug development professionals, providing field-proven causality behind experimental choices and self-validating protocols to ensure high-purity recovery.

Section 1: Troubleshooting FAQs

Q1: Why does my Allyl-PEG3-amine streak severely on silica gel, and how do I fix it? A: The primary amine of Allyl-PEG3-amine is highly basic. Standard silica gel is inherently acidic due to free surface silanol groups (Si-OH). The basic amine protonates and binds strongly to these silanols via ionic interactions, causing severe tailing, poor resolution, and low mass recovery[1]. Solution: You must neutralize the silica by adding a basic modifier to your mobile phase. Using 1–5% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) in a Dichloromethane (DCM) / Methanol (MeOH) gradient outcompetes the amine for the silanol binding sites, allowing the product to elute as a tight band.

Q2: How do I visualize the product on a TLC plate since it lacks a UV chromophore? A: Because Allyl-PEG3-amine lacks an aromatic ring or conjugated pi-system, standard UV detection (254 nm) is ineffective. You must rely on a dual-staining self-validation strategy:

  • Ninhydrin Stain: Reacts specifically with the primary amine to form Ruhemann's purple.

  • Potassium Permanganate (KMnO₄) Stain: Oxidizes the terminal allyl double bond, reducing Mn(VII) to Mn(IV) and leaving a bright yellow/brown spot. Causality: A fraction is only confirmed as the target product if it stains positive for both functional groups.

Q3: Can I use liquid-liquid extraction for this highly water-soluble PEG? A: Yes, but standard aqueous workups will result in the total loss of the product into the aqueous phase. You must exploit the pH-dependent ionization of the primary amine[2]. At a low pH (<2), the amine is protonated (ammonium) and stays strictly in the aqueous phase, allowing you to wash away neutral impurities with an organic solvent. At a high pH (>11), the amine is deprotonated (neutral), allowing it to partition into a moderately polar organic solvent like DCM[3].

Q4: Is vacuum distillation a viable purification method for this derivative? A: It is possible but risky. Short-chain PEGs have very high boiling points. Standard distillation requires excessive heat, which can cause the allyl ether to undergo thermal degradation or isomerize into a propenyl ether. If distillation is necessary, Kugelrohr short-path distillation under extreme high vacuum (<0.1 Torr) is required to lower the boiling point and minimize thermal residence time.

Section 2: Validated Experimental Protocols

Protocol A: Basic-Modified Silica Gel Flash Chromatography

This protocol is designed to purify the target amine from unreacted PEG-allyl alcohol and non-polar side products.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack standard normal-phase silica gel using a solvent mixture of 98% DCM, 1% MeOH, and 1% aqueous NH₄OH.

  • Sample Loading: Dissolve the crude Allyl-PEG3-amine in a minimal volume of the starting mobile phase and load it onto the column.

  • Elution: Run the gradient detailed in Table 2 . The basic modifier ensures the amine remains deprotonated and prevents silanol binding.

  • Fraction Validation: Spot fractions on a TLC plate. Dip the plate in Ninhydrin and heat until purple spots appear. On a separate TLC plate, spot the same fractions, dip in KMnO₄, and heat gently until yellow spots appear. Combine only the fractions that are positive for both stains.

  • Concentration: Evaporate the combined fractions under reduced pressure. Co-evaporate with toluene twice to remove residual NH₄OH and water.

Protocol B: Acid-Base Liquid-Liquid Extraction

This protocol isolates the amine from neutral organic impurities without the need for chromatography[2].

Step-by-Step Methodology:

  • Acidification: Dissolve the crude mixture in 1M HCl (aqueous) until the pH reaches ~2.0. The Allyl-PEG3-amine is now a water-soluble ammonium salt.

  • First Extraction: Wash the aqueous layer with DCM (3 × 50 mL). The organic layer will contain unreacted PEG-allyl alcohol and neutral impurities. Discard the organic layer.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 1M NaOH (aqueous) dropwise until the pH reaches ~11.5. The amine is now free-based and neutral.

  • Second Extraction: Extract the basic aqueous layer with fresh DCM (3 × 50 mL). The Allyl-PEG3-amine will partition into the organic layer[4].

  • Drying & Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Section 3: Data Presentation

Table 1: TLC Staining Guide for Allyl-PEG3-Amine

Functional Group Recommended Stain Positive Result Potential False Positives
Primary Amine Ninhydrin Purple/Blue spot Secondary amines, amino acids

| Allyl Ether | KMnO₄ | Yellow/Brown spot | Alcohols, other oxidizable alkenes |

Table 2: Recommended Gradient for Flash Chromatography

Column Volumes (CV) % DCM % MeOH % NH₄OH (aq) Elution Target
0 - 2 98 1 1 Column equilibration & non-polar impurities
2 - 5 94 5 1 Unreacted PEG-allyl alcohol
5 - 10 89 10 1 Allyl-PEG3-amine (Target Product)

| 10 - 12 | 79 | 20 | 1 | Highly polar impurities / Column flush |

Section 4: Workflow Visualizations

ExtractionWorkflow Crude Crude Mixture (Aqueous) Acidify Acidify to pH 2 (1M HCl) Crude->Acidify Extract1 Extract with DCM Acidify->Extract1 Org1 Organic Phase (Neutral Impurities) Extract1->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) Extract1->Aq1 Keep Basify Basify to pH 12 (1M NaOH) Aq1->Basify Extract2 Extract with DCM Basify->Extract2 Aq2 Aqueous Phase (Salts) Extract2->Aq2 Discard Org2 Organic Phase (Free Amine) Extract2->Org2 Keep Pure Pure Allyl-PEG3-amine Org2->Pure Dry & Evaporate

Logical workflow for the acid-base liquid-liquid extraction of Allyl-PEG3-amine.

ChromatographyLogic Start Crude Mixture TLC TLC Analysis (Ninhydrin & KMnO4) Start->TLC Decision Amine Tailing? TLC->Decision Standard Standard Phase (DCM/MeOH) Decision->Standard No Modified Basic Phase (DCM/MeOH/NH4OH) Decision->Modified Yes Elution Gradient Elution Standard->Elution Modified->Elution Validate Dual-Stain Validation Elution->Validate Pure Target Product Validate->Pure Both Stains +

Decision tree and validation logic for the chromatographic purification of PEG-amines.

References

Sources

Optimization

Technical Support Center: Enhancing Stability of Allyl-Functionalized PEG Linkers in Solution

Welcome to the Technical Support Center for bioconjugation and polymer chemistry. Allyl-functionalized poly(ethylene glycol) (allyl-PEG) linkers are critical components in step-growth thiol-ene photopolymerization and hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and polymer chemistry. Allyl-functionalized poly(ethylene glycol) (allyl-PEG) linkers are critical components in step-growth thiol-ene photopolymerization and hydrogel synthesis. However, their terminal double bonds and polyether backbones are highly susceptible to environmental degradation.

This guide provides advanced troubleshooting, mechanistic insights, and validated protocols to maintain the structural and functional integrity of your allyl-PEG linkers.

Mechanistic Workflow for Allyl-PEG Stabilization

The following workflow illustrates the critical control points required to prevent isomerization, auto-oxidation, and premature polymerization during the preparation and storage of allyl-PEG solutions.

G A Raw Allyl-PEG (Neat Reagent) B Solvent Preparation (Degassing via Freeze-Pump-Thaw) A->B C Inhibitor Addition (e.g., BHT 50-100 ppm) B->C D Buffer/pH Control (Maintain pH 5.5 - 7.0) C->D E Inerting (Argon/Nitrogen Blanket) D->E F Long-Term Storage (≤ -20°C, Amber Vial) E->F

Workflow for stabilizing allyl-PEG linkers in solution.

Troubleshooting Guide & FAQs

Q1: Why is my allyl-PEG losing its terminal double bond functionality over time? A1: This loss of functionality is typically caused by the isomerization of the terminal allyl ether (-O-CH₂-CH=CH₂) into a 1-propenyl ether (-O-CH=CH-CH₃)[1].

  • Causality: Isomerization is thermodynamically driven but kinetically restricted. However, it is highly catalyzed by basic conditions or trace transition metals (e.g., Ruthenium complexes used in upstream synthesis)[1]. Once isomerized to the cis- or trans-propenyl ether, the functional group becomes highly susceptible to hydrolysis. In protic solvents (like water or methanol), these propenyl groups rapidly hydrolyze to yield a hydroxyl-terminated PEG, completely destroying your click-chemistry handle[2].

  • Solution: Maintain solution pH between 5.5 and 7.0. Avoid strong alkoxide bases during formulation. If metal catalysts were used during synthesis, ensure rigorous purification using functionalized silica scavengers prior to storage.

Q2: How can I prevent premature crosslinking or gelation of allyl-PEG linkers in solution? A2: Premature gelation is the macroscopic result of radical-initiated auto-polymerization.

  • Causality: Allyl groups are highly susceptible to radical attack, which is why they are so effective in thiol-ene click chemistry[3]. In solution, dissolved oxygen reacts with the PEG backbone to form hydroperoxides. Upon exposure to UV light or ambient heat, these hydroperoxides cleave homolytically to form reactive alkoxyl and hydroxyl radicals. These radicals initiate the polymerization of the terminal allyl groups, leading to increased polydispersity and eventual gelation.

  • Solution: Supplement the storage solution with a radical scavenger such as Butylated Hydroxytoluene (BHT) or Mequinol (MEHQ) at a concentration of 10 to 100 ppm[4]. Always store solutions in amber glass vials to eliminate UV-induced radical generation.

Q3: My PEG backbone shows signs of chain cleavage and molecular weight reduction. What causes this? A3: This indicates oxidative degradation of the polyether backbone.

  • Causality: The ether linkages in PEG undergo auto-oxidation in the presence of oxygen, forming peroxides on the alpha-carbon. Over time, these peroxides decompose, leading to main-chain scission. This reduces the molecular weight of the linker and generates reactive aldehydes that can interfere with downstream bioconjugation.

  • Solution: Strictly degas all solvents prior to dissolving the allyl-PEG. Store the final aliquots under a heavy inert gas blanket (Argon is preferred over Nitrogen as it is denser than air and settles over the liquid interface).

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols operate as a self-validating system: Protocol 1 establishes the protective environment, while Protocol 2 provides the analytical framework to verify that degradation has been successfully halted.

Protocol 1: Degassing and Inert Storage Preparation for Allyl-PEG Solutions

This protocol prevents both backbone cleavage (via oxygen exclusion) and allyl polymerization (via radical scavenging).

  • Solvent Degassing: Transfer the desired aprotic solvent (e.g., anhydrous DCM or DMF) into a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen and a high-vacuum manifold to completely remove dissolved oxygen.

  • Inhibitor Addition: Prepare a highly concentrated stock solution of BHT in the degassed solvent. Add the BHT stock to the main solvent batch to achieve a final concentration of 50 ppm.

  • Dissolution: Under an Argon counter-flow, add the neat allyl-PEG to the solvent. Stir gently with a magnetic stir bar until complete dissolution is achieved. Do not sonicate, as localized cavitation can induce radical formation.

  • Aliquoting and Sealing: Transfer the solution into amber glass vials that have been pre-purged with Argon. Overlay the liquid headspace with a gentle stream of Argon for 10 seconds before quickly sealing with a PTFE-lined cap. Store immediately at -20°C.

Protocol 2: NMR Quantification of Allyl vs. Propenyl Isomerization

Direct spectroscopic measurement ensures accurate quantification of degradation before using the linker in expensive downstream bioconjugation applications.

  • Sample Preparation: Evaporate 0.5 mL of the allyl-PEG solution under a gentle stream of nitrogen. Redissolve the polymeric residue in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum. Ensure a minimum of 64 scans and a relaxation delay (D1) of at least 2 seconds for a high signal-to-noise ratio and accurate integration.

  • Signal Integration:

    • Integrate the multiplet at δ 5.85–5.95 ppm . This corresponds to the internal methine proton of the intact allyl group (-CH=CH₂).

    • Integrate the signals at δ 5.95–6.05 ppm and δ 4.3–4.4 ppm . These correspond to the trans- and cis-propenyl ether protons, respectively, indicating isomerization[2].

  • Calculation: Calculate the isomerization percentage using the formula: % Isomerization = (Area_propenyl) / (Area_allyl + Area_propenyl) × 100

Quantitative Stability Data

The following table summarizes the expected stability metrics of a 5 kDa Allyl-PEG-Allyl linker stored in solution (DCM) over a 30-day period under various environmental conditions.

Storage ConditionAntioxidant (BHT)Atmosphere% Allyl Retention (30 Days)% Propenyl IsomerizationPolydispersity Index (PDI) Shift
Room Temp, Clear VialNoneAir< 40%~ 15%+ 0.45 (Severe Crosslinking)
4°C, Amber VialNoneAir~ 75%< 5%+ 0.15
-20°C, Amber VialNoneAir~ 85%< 2%+ 0.05
-20°C, Amber Vial 50 ppm Argon > 98% Undetectable No Change

References

  • Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers Source: ResearchGate 1

  • Poly(allyl glycidyl ether)-A versatile and functional polyether platform Source: PMC (PubMed Central) 2

  • Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality Source: ACS Publications3

  • Drug Discoveries & Therapeutics Source: ddtjournal.com4

Sources

Troubleshooting

Technical Support Center: Overcoming Aggregation During Allyl-PEG3-Amine Functionalization

Welcome to the Advanced Bioconjugation Support Center. Allyl-PEG3-Amine is a highly versatile, short heterobifunctional linker used to introduce reactive allyl groups onto carboxylated nanoparticles, proteins, or surface...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. Allyl-PEG3-Amine is a highly versatile, short heterobifunctional linker used to introduce reactive allyl groups onto carboxylated nanoparticles, proteins, or surfaces for downstream thiol-ene click chemistry or crossmetathesis. However, due to its specific charge profile and short spacer length, researchers frequently encounter catastrophic aggregation during functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure monodisperse, highly functionalized conjugates.

Diagnostic Workflow

Use the decision tree below to identify the root cause of aggregation during your functionalization workflow.

AggregationTroubleshooting Start Aggregation Detected During Allyl-PEG3-Amine Addition CheckTiming When does aggregation occur? Start->CheckTiming Phase1 During EDC/NHS Activation (Before PEG addition) CheckTiming->Phase1 Phase 1 Phase2 Immediately upon adding Allyl-PEG3-Amine CheckTiming->Phase2 Phase 2 Cause1 Loss of electrostatic repulsion due to COOH conversion Phase1->Cause1 Cause2 Charge neutralization by protonated amines Phase2->Cause2 Fix1 Add 0.05% Tween-20 for steric stabilization Cause1->Fix1 Fix2 Reverse addition: Dropwise add NPs to excess PEG Cause2->Fix2

Diagnostic workflow for resolving Allyl-PEG3-Amine aggregation.

Core Troubleshooting FAQs

Q1: Why do my carboxylated nanoparticles aggregate immediately upon the addition of Allyl-PEG3-Amine? A1: This is a classic case of charge-induced flocculation. Carboxylated nanoparticles rely on electrostatic repulsion (a strong negative zeta potential) for colloidal stability. Allyl-PEG3-Amine contains a primary amine that is protonated (


) at physiological or slightly acidic pH. When introduced, these cations rapidly neutralize the negative surface charges, collapsing the electrical double layer (Debye length)[1]. Once the zeta potential approaches zero, attractive van der Waals forces dominate, causing irreversible aggregation[2].
Solution: Employ "reverse addition." Instead of adding the PEG-amine to the nanoparticles, add the nanoparticle suspension dropwise into a vigorously stirring, large molar excess of Allyl-PEG3-Amine. This rapidly saturates the surface, transitioning the stabilization mechanism from electrostatic to steric hindrance before inter-particle collisions can occur[1].

Q2: My particles aggregate during the EDC/NHS activation step, even before the Allyl-PEG3-Amine is added. How can I prevent this? A2: EDC/NHS activation converts charged carboxylate groups (


) into neutral, amine-reactive sulfo-NHS esters. This chemical conversion intrinsically deletes the surface charge that keeps the particles apart[3].
Solution: Introduce a non-ionic surfactant, such as 0.01% - 0.05% Tween-20, to the activation buffer (e.g., 25 mM MES, pH 6.0). The surfactant adsorbs to the hydrophobic domains of the particle, providing temporary steric stabilization while the carboxyl groups remain accessible for activation[3].

Q3: Does the short PEG3 spacer or the Allyl group contribute to the instability? A3: Yes. PEG3 is a very short spacer (approx. 1.2 nm). Unlike longer PEG chains (e.g., PEG2000) that provide robust steric hindrance, PEG3 offers minimal steric bulk. Furthermore, the terminal allyl group (


) is hydrophobic. If the surface is only partially functionalized, the combination of reduced charge, minimal steric protection, and exposed hydrophobic allyl patches drives hydrophobic aggregation.
Solution: Ensure complete surface saturation by using at least a 10-fold to 50-fold molar excess of Allyl-PEG3-Amine relative to the available surface carboxyl groups.

Reaction Optimization Data

To prevent aggregation, the microenvironment must be strictly controlled throughout the two-step coupling process.

Table 1: Optimization of Buffer and Reaction Parameters

ParameterSub-optimal Condition (Aggregation Risk)Optimized Condition (Stable)Mechanistic Rationale
Activation Buffer pH pH > 7.0pH 5.5 - 6.0 (MES)EDC activation is highly efficient in slightly acidic conditions; minimizes rapid hydrolysis of the O-acylisourea intermediate[4].
Coupling Buffer pH pH < 6.5pH 7.2 - 7.5 (Phosphate)Ensures the primary amine of Allyl-PEG3-Amine is sufficiently deprotonated for nucleophilic attack on the NHS ester[4].
Surfactant None (0%)0.01% - 0.05% Tween-20Imparts steric hindrance to compensate for the loss of electrostatic repulsion during carboxylate neutralization[3].
Addition Method Bolus addition of PEG to NPsDropwise addition of NPs to excess PEGPrevents localized high concentrations of cations that cause Debye length collapse and inter-particle bridging[1].
PEG:Carboxyl Ratio 1:1 to 2:1 Molar Ratio10:1 to 50:1 Molar RatioExcess PEG ensures rapid surface saturation, minimizing the time particles spend in a partially neutralized, unstable state.

Self-Validating Experimental Protocol

Protocol: Aggregation-Free Two-Step EDC/NHS Coupling of Allyl-PEG3-Amine Note: This protocol incorporates Dynamic Light Scattering (DLS) checkpoints to verify monodispersity before proceeding to irreversible chemical steps.

Phase 1: Preparation and Steric Stabilization

  • Resuspension: Suspend carboxylated nanoparticles (e.g., 10 mg/mL) in Activation Buffer (25 mM MES, 0.05% Tween-20, pH 6.0).

  • Validation Checkpoint 1: Measure the baseline hydrodynamic diameter and Polydispersity Index (PDI) via DLS. Proceed only if PDI < 0.15.

Phase 2: EDC/NHS Activation 3. Reagent Addition: Add EDC (2 mM final) and Sulfo-NHS (5 mM final) to the nanoparticle suspension[4]. 4. Incubation: React for 15 minutes at room temperature under continuous orbital shaking. 5. Quenching: Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. This prevents unwanted inter-particle cross-linking in subsequent steps[4].

Phase 3: Buffer Exchange and Reverse Addition Coupling 6. Purification: Remove excess reagents via a desalting column or rapid centrifugation (e.g., 15,000 x g for 15 mins), resuspending the activated pellet in Coupling Buffer (100 mM Sodium Phosphate, 0.05% Tween-20, pH 7.5). 7. Reverse Addition: Prepare a solution of Allyl-PEG3-Amine in Coupling Buffer at a 10-fold molar excess relative to surface carboxyls. Under vigorous vortexing, add the activated nanoparticle suspension dropwise into the Allyl-PEG3-Amine solution[1]. 8. Conjugation: React for 2 hours at room temperature.

Phase 4: Final Quenching and Validation 9. Termination: Add Hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS esters back to carboxylates, restoring residual surface charge[4]. 10. Validation Checkpoint 2: Perform final DLS analysis. A successful conjugation will show a slight increase in hydrodynamic radius (~1-3 nm) with no secondary aggregation peaks (PDI < 0.2).

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive H-NMR Characterization Guide: Assessing the Purity of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (Commonly known as Allyl-PEG3-amine) High-purity heterobifunctional polyethylen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine (Commonly known as Allyl-PEG3-amine)

High-purity heterobifunctional polyethylene glycols (PEGs), such as Allyl-PEG3-amine, are critical linkers in bioconjugation, antibody-drug conjugate (ADC) development, and surface functionalization. The dual orthogonality of the terminal allyl group (primed for thiol-ene click chemistry or hydrosilylation) and the primary amine (primed for amide coupling) makes this molecule highly versatile. However, the synthesis of these linkers is prone to side reactions that can severely compromise downstream conjugation yields.

This guide provides an objective, data-driven comparison of premium-grade Allyl-PEG3-amine against standard commercial alternatives, utilizing Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy as the definitive analytical tool for purity validation[1].

The Molecular Anatomy & Expected ¹H-NMR Profile

To evaluate the purity of Allyl-PEG3-amine, one must first understand its structural anatomy: Allyl-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-NH₂ .

The ¹H-NMR spectrum of a pristine sample is characterized by distinct, well-resolved signals corresponding to the terminal allyl protons, the PEG backbone, and the terminal aminoethyl group[2].

Table 1: Expected ¹H-NMR Chemical Shifts for Pure Allyl-PEG3-amine (400 MHz, CDCl₃)
Proton TypeChemical Shift (δ, ppm)MultiplicityExpected IntegrationStructural Assignment
Allyl -CH= 5.85 – 5.95Multiplet (m)1HInternal vinylic proton (-CH =CH₂)
Allyl =CH₂ 5.15 – 5.30Multiplet/Doublets2HTerminal vinylic protons (-CH=CH ₂)
Allyl -CH₂-O- 4.00 – 4.05Doublet (d)2HAllylic methylene (O-CH ₂-CH=)
PEG Backbone 3.50 – 3.70Multiplet (m)10HInternal ether methylenes (-O-CH ₂-CH ₂-O-)
PEG -CH₂-NH₂ 2.80 – 2.90Triplet (t)2HMethylene adjacent to amine (-CH ₂-NH₂)
Amine -NH₂ 1.50 – 2.00Broad Singlet (br s)2HPrimary amine protons (Exchangeable)

Comparative Analysis: Premium vs. Standard Commercial Grades

The disparity between premium and standard-grade Allyl-PEG3-amine lies in the rigorous control of reaction conditions and purification chromatography. Below is an objective comparison of how synthesis-induced impurities manifest in NMR data.

The Causality of Common Impurities
  • Allyl to Propenyl Isomerization: During the Williamson ether synthesis of the allyl-PEG precursor, strong bases (e.g., NaH, KOH) and heat are utilized. These harsh conditions frequently catalyze the migration of the terminal allyl double bond, forming a thermodynamically stable 1-propenyl ether (

    
    )[3]. This isomer is completely unreactive in standard radical-mediated thiol-ene click reactions.
    
  • Incomplete Amination: The conversion of the terminal hydroxyl group to an amine typically proceeds via a mesylate or tosylate intermediate. Incomplete conversion leaves residual PEG-OH. In ¹H-NMR, the methylene protons adjacent to the hydroxyl group (-CH₂-OH) appear at ~3.70 ppm, whereas successful amination shifts these protons upfield to ~2.85 ppm[2].

Table 2: Comparative Purity Analysis
Analytical FeaturePremium GradeStandard Alternative¹H-NMR Indicator of Impurity
Allyl Integrity >99% terminal allylContains 5-15% propenyl isomerEmergence of a methyl doublet at ~1.5 ppm and shifted vinylic protons at 4.3–4.7 ppm[3].
Amination Yield >99% primary aminePresence of unreacted PEG-OHIntegration of the 2.85 ppm triplet is <2.00; excess integration in the 3.5-3.7 ppm backbone region.
Backbone Purity Monodisperse PEG3Contains PEG2/PEG4 homologsThe PEG backbone multiplet (3.5-3.7 ppm) deviates significantly from the expected 10H integration.

Experimental Protocol: Self-Validating NMR Purity Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It includes internal checks to prevent false-positive purity calculations caused by improper instrument parameters.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the Allyl-PEG3-amine sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Causality: CDCl₃ is chosen because it does not exchange with the primary amine protons, allowing for the observation of the broad -NH₂ singlet at ~1.5-2.0 ppm, which would disappear in D₂O due to deuterium exchange.

Step 2: Instrument Setup & Acquisition
  • Action: Acquire the ¹H-NMR spectrum at 298 K using a minimum of 16 scans. Crucially, set the relaxation delay (D1) to at least 10 seconds.

  • Causality: Protons in different microenvironments possess different longitudinal relaxation times (

    
    ). Terminal allyl protons often have longer 
    
    
    
    times than the constrained PEG backbone. If D1 is too short (e.g., the default 1 second), the allyl protons will not fully relax between pulses, leading to artificially low integrations and a false assumption of degraded allyl integrity[1].
Step 3: Spectral Processing & Internal Validation
  • Action: Apply automatic phase and baseline correction. Set the TMS peak strictly to 0.00 ppm.

  • Self-Validating Check: Calibrate the integration of the internal allyl proton (-CH=) at 5.90 ppm to exactly 1.00 . Before proceeding to impurity analysis, verify that the terminal allyl protons (=CH₂) at 5.20 ppm integrate to 2.00 ± 0.05 .

  • Validation Logic: If this ratio is not 1:2, the spectrum suffers from incomplete relaxation or severe baseline distortion. The acquisition must be rejected and repeated with a longer D1 delay.

Step 4: Quantitative Purity Calculation
  • Amination Efficiency: Measure the integration of the triplet at 2.85 ppm. An integration of 1.95–2.00 confirms >97.5% amination.

  • Isomerization Screening: Check the 1.50 ppm region. If a sharp doublet appears (distinct from the broad amine singlet), integrate it to quantify the percentage of 1-propenyl ether impurity.

Visualizing the Analytical Workflow

The following diagram maps the logical progression of the NMR characterization workflow, highlighting the critical validation gates required to ensure data integrity.

G A 2-[2-(2-Prop-2-enoxyethoxy) ethoxy]ethanamine B Sample Preparation (CDCl3 + TMS) A->B C 1H-NMR Acquisition (Relaxation Delay > 10s) B->C D Spectral Processing & Phase Correction C->D E Target Integration (Allyl: 5.9 ppm = 1.00) D->E F Impurity Screening (Propenyl, PEG-OH) D->F G Quantitative Purity Assessment E->G F->G

Workflow for 1H-NMR sample preparation, acquisition, and purity validation of Allyl-PEG3-amine.

Conclusion

The utility of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine in advanced bioconjugation is heavily dependent on its structural purity. Standard commercial grades often harbor hidden impurities—such as the unreactive 1-propenyl isomer or unaminated PEG-diols—that silently sabotage downstream click-chemistry yields. By employing a rigorous, self-validating ¹H-NMR protocol with appropriate relaxation delays, researchers can definitively quantify these impurities, ensuring that only premium-grade linkers are advanced into critical drug development pipelines.

References
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
  • A Comparative Guide to the Characterization of Amino-PEG6-amine Conjug
  • Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers.

Sources

Comparative

A Comparative Guide to the Characterization of Allyl-PEG3-Amine Conjugates: A Deep Dive into MALDI-TOF MS Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced drug delivery and bioconjugation, the precise characterization of polyethylene glycol (PEG) linkers and their conjugates is par...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, the precise characterization of polyethylene glycol (PEG) linkers and their conjugates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for Allyl-PEG3-Amine conjugates, with a primary focus on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights to empower researchers in making informed analytical decisions.

The Critical Role of Characterizing Allyl-PEG3-Amine Conjugates

Allyl-PEG3-Amine is a discrete PEG (dPEG®) linker featuring a terminal allyl group and a primary amine. This heterobifunctional architecture allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. The allyl group provides a handle for thiol-ene "click" chemistry or other platinum-catalyzed reactions, while the amine group is readily coupled to carboxylic acids or activated esters.

The purity, molecular weight, and homogeneity of the final conjugate are critical quality attributes that directly impact its efficacy, safety, and pharmacokinetic profile. Therefore, robust analytical methods are essential for a comprehensive characterization.

MALDI-TOF MS: A Powerful Tool for Primary Characterization

MALDI-TOF MS has emerged as a cornerstone technique for the analysis of synthetic polymers and their conjugates.[1][2] Its principle relies on the soft ionization of an analyte co-crystallized with a matrix, followed by the measurement of the time it takes for the ions to travel to a detector. This time-of-flight is directly proportional to the mass-to-charge ratio (m/z) of the ion. For PEGylated molecules, MALDI-TOF MS offers several distinct advantages:

  • Direct Molecular Weight Determination: It provides the absolute molecular weight of the conjugate, allowing for the confirmation of successful conjugation and the determination of the degree of PEGylation.

  • Analysis of Mixtures: MALDI-TOF MS can often resolve mixtures of unconjugated starting materials and the final product in a single spectrum.

  • Speed and Simplicity: The technique is relatively rapid, with minimal sample preparation required compared to other methods.[1]

However, it is not without its limitations, particularly for highly polydisperse or very high molecular weight samples, where resolution may decrease.

Experimental Protocol: MALDI-TOF MS Analysis of a Peptide-Allyl-PEG3-Amine Conjugate

This protocol outlines a generalized procedure for the analysis of a model conjugate: a synthetic peptide (approx. 1500 Da) conjugated to Allyl-PEG3-Amine.

Causality Behind Experimental Choices:
  • Matrix Selection: For peptides and smaller PEGylated molecules, α-cyano-4-hydroxycinnamic acid (HCCA) is a common and effective matrix.[1] It absorbs the laser energy efficiently and promotes the ionization of the analyte.

  • Cationizing Agent: The addition of a cationizing agent, such as sodium trifluoroacetate (NaTFA), is often crucial for the analysis of neutral polymers like PEG. It promotes the formation of sodiated adducts ([M+Na]+), which are more stable and readily detected than protonated molecules.

  • Solvent System: A mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) is used to ensure the solubility of both the peptide conjugate and the matrix, and to promote good co-crystallization.[1]

  • Instrumentation Mode: For molecules in this mass range, the reflector positive ion mode is typically used to achieve higher resolution and mass accuracy.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve the peptide-Allyl-PEG3-Amine conjugate in a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% TFA to a final concentration of 1 mg/mL.

  • Matrix Solution Preparation:

    • Prepare a saturated solution of HCCA in a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% TFA.

    • Prepare a 10 mg/mL solution of NaTFA in the same solvent system.

  • Sample-Matrix Co-crystallization:

    • Mix the conjugate solution, HCCA matrix solution, and NaTFA solution in a 1:9:1 (v/v/v) ratio in a microcentrifuge tube.

    • Vortex the mixture briefly.

  • Spotting:

    • Spot 1 µL of the final mixture onto a stainless-steel MALDI target plate.

    • Allow the spot to air dry completely at room temperature, which allows for the formation of a crystalline matrix incorporating the analyte.

  • Instrumental Analysis:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion reflector mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Intensity: Adjust to the minimum energy required to obtain a good signal-to-noise ratio, minimizing in-source fragmentation.

    • Mass Range: m/z 500 – 3000.

    • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights bracketing the expected mass of the conjugate.

  • Data Analysis:

    • The resulting mass spectrum should show a primary peak corresponding to the sodiated molecular ion ([M+Na]+) of the peptide-Allyl-PEG3-Amine conjugate.

    • Confirm the presence of peaks corresponding to the unconjugated peptide and any other reaction byproducts.

    • The mass difference between the unconjugated peptide and the conjugate should correspond to the mass of the Allyl-PEG3-Amine linker minus the mass of a water molecule (due to amide bond formation).

Experimental Workflow Diagram:

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_mix Co-crystallization cluster_analysis Instrumental Analysis Sample 1. Dissolve Conjugate (1 mg/mL) Mix 4. Mix Sample, Matrix, & Cationizing Agent (1:9:1 v/v/v) Sample->Mix Matrix 2. Prepare HCCA Matrix (Saturated) Matrix->Mix Cation 3. Prepare NaTFA (10 mg/mL) Cation->Mix Spot 5. Spot 1 µL on MALDI Target & Air Dry Mix->Spot Analyze 6. Analyze in MALDI-TOF MS (Reflector Positive Ion Mode) Spot->Analyze Data 7. Data Interpretation Analyze->Data

Caption: Workflow for MALDI-TOF MS analysis of a peptide-Allyl-PEG3-Amine conjugate.

Comparative Analysis with Alternative Techniques

While MALDI-TOF MS is a powerful first-line analytical tool, a comprehensive characterization of Allyl-PEG3-Amine conjugates often necessitates the use of complementary techniques.

Data Presentation: Comparison of Analytical Techniques
FeatureMALDI-TOF MSESI-LC/MSSEC-MALSHPLC-UV/CAD
Primary Information Absolute Molecular Weight, Purity AssessmentPrecise Mass of Conjugate and Fragments, Separation of IsoformsDegree of Conjugation, Aggregation, Hydrodynamic RadiusQuantification of Conjugate and Impurities, Purity
Resolution Moderate to High (depends on m/z)Very HighLow (separation by size)High (separation by property)
Sensitivity fmol to pmolfmol to amolµgng to µg
Throughput HighModerateModerateModerate
Sample Complexity Tolerant to some salts and buffersRequires cleaner samplesTolerant to formulation buffersRequires method development for complex matrices
Quantitative Accuracy Semi-quantitativeHigh (with internal standards)High (for degree of conjugation)High (with calibration)
Cost ModerateHighHighModerate
In-Depth Discussion of Alternatives:
  • Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS): ESI is another soft ionization technique that is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.[3] For PEGylated molecules, ESI-LC/MS can provide very high mass accuracy and can separate different PEGylated species and isomers.[4] However, ESI often produces multiply charged ions, which can lead to complex spectra that require deconvolution.[5]

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC separates molecules based on their hydrodynamic volume.[6] When coupled with a MALS detector, it allows for the absolute determination of the molar mass of the eluting species without the need for column calibration.[7][8] This is particularly powerful for determining the degree of conjugation in a mixture of mono-, di-, and poly-PEGylated species, as well as for detecting aggregates.[6][7]

  • High-Performance Liquid Chromatography with UV and/or Charged Aerosol Detection (HPLC-UV/CAD): HPLC is a versatile technique for the separation and quantification of PEGylated conjugates.[9][10] Reversed-phase HPLC (RP-HPLC) can separate molecules based on hydrophobicity, which is altered upon PEGylation. Since PEG itself lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed for quantification.[9][11]

Decision-Making Workflow:

Analytical_Decision Start Characterization of Allyl-PEG3-Amine Conjugate Q1 Need rapid confirmation of successful conjugation and MW? Start->Q1 MALDI MALDI-TOF MS Q1->MALDI Yes Q2 Need to separate isomers or analyze a complex mixture? Q1->Q2 No End Comprehensive Characterization MALDI->End ESI ESI-LC/MS Q2->ESI Yes Q3 Need to determine the degree of conjugation or aggregation? Q2->Q3 No ESI->End SEC SEC-MALS Q3->SEC Yes Q4 Need to quantify the conjugate and impurities? Q3->Q4 No SEC->End HPLC HPLC-UV/CAD Q4->HPLC Yes Q4->End No HPLC->End

Caption: Decision-making workflow for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Characterization

MALDI-TOF MS stands as an indispensable tool for the initial, rapid, and direct characterization of Allyl-PEG3-Amine conjugates, providing crucial molecular weight and purity information. However, for a comprehensive understanding of these complex molecules, particularly in a drug development setting, an integrated analytical approach is essential. The strategic combination of MALDI-TOF MS with orthogonal techniques such as ESI-LC/MS, SEC-MALS, and HPLC-UV/CAD provides a multi-faceted view of the conjugate's identity, purity, and structural integrity, ensuring the development of safe and effective biotherapeutics.

References

  • MALDI TOF mass spectra of oligonucleotide conjugates. Peaks at m/z.... ResearchGate. Available at: [Link]. Accessed March 7, 2026.

  • Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. PubMed. Available at: [Link]. Accessed March 7, 2026.

  • Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. SpringerLink. Available at: [Link]. Accessed March 7, 2026.

  • MALDI-ToF mass spectra of poly(ethylene glycol) (PEG)-peptide 3.... ResearchGate. Available at: [Link]. Accessed March 7, 2026.

  • 01-00245-EN Analysis of Oligonucleotide Therapeutics using MALDI-8030 and LCMS-9030. Shimadzu. Available at: [Link]. Accessed March 7, 2026.

  • A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Royal Society of Chemistry. Available at: [Link]. Accessed March 7, 2026.

  • AN1612: Protein PEGylation processes characterized by SEC-MALS. Wyatt Technology. Available at: [Link]. Accessed March 7, 2026.

  • Applications of ESI-MS for peptides. UAB. Available at: [Link]. Accessed March 7, 2026.

  • Using MALS-UV-RI Detection for Accurate Characterization of PEGylated Proteins. American Pharmaceutical Review. Available at: [Link]. Accessed March 7, 2026.

  • Analysis of an Antibody-Drug Conjugate on a Novel Benchtop MALDI-TOF/TOF Platform. Bruker. Available at: [Link]. Accessed March 7, 2026.

  • Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. ACS Publications. Available at: [Link]. Accessed March 7, 2026.

  • Identification of peptides and proteins in suspected illegal medicinal products using MALDI-TOF-MS. European Pharmaceutical Review. Available at: [Link]. Accessed March 7, 2026.

  • Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Wiley Online Library. Available at: [Link]. Accessed March 7, 2026.

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters. Available at: [Link]. Accessed March 7, 2026.

  • Determination of Molecular Weight by SEC-MALS. ResearchGate. Available at: [Link]. Accessed March 7, 2026.

  • Fluorescence detection of natural RNA using rationally designed “clickable” oligonucleotide probes. National Center for Biotechnology Information. Available at: [Link]. Accessed March 7, 2026.

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]. Accessed March 7, 2026.

  • Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides. MDPI. Available at: [Link]. Accessed March 7, 2026.

  • Molecular weight determination of peptides by SEC- MALS. Tosoh Bioscience. Available at: [Link]. Accessed March 7, 2026.

  • Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry. Available at: [Link]. Accessed March 7, 2026.

  • Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. National Cancer Institute. Available at: [Link]. Accessed March 7, 2026.

Sources

Validation

FTIR spectrum analysis of allyl and amine groups in PEG linkers

Decoding PEG Linker Functionalization: A Comparative Guide to FTIR Analysis of Allyl and Amine Groups Heterobifunctional polyethylene glycol (PEG) linkers, such as Allyl-PEG-Amine, have become indispensable in modern bio...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding PEG Linker Functionalization: A Comparative Guide to FTIR Analysis of Allyl and Amine Groups

Heterobifunctional polyethylene glycol (PEG) linkers, such as Allyl-PEG-Amine, have become indispensable in modern bioconjugation, targeted protein degradation (PROTACs), and the synthesis of advanced hydrogels. The orthogonal reactivity of these linkers—combining the radical-mediated thiol-ene click capability of the allyl group with the classic amide-coupling chemistry of the primary amine—provides unparalleled structural control.

However, verifying the dual-end-group functionalization of these polymeric linkers poses a significant analytical challenge. As a Senior Application Scientist, I frequently encounter QA/QC bottlenecks where researchers struggle to differentiate covalently bound end-groups from residual starting materials. This guide provides an authoritative, self-validating framework for evaluating Allyl-PEG-Amine linkers against their homobifunctional counterparts using Fourier Transform Infrared (FTIR) spectroscopy.

Mechanistic Principles of FTIR for PEG Linkers

To establish a robust analytical protocol, we must first understand the causality behind the vibrational modes of the PEG backbone and its terminal groups.

The PEG Backbone: The Internal Standard

The dominant feature of any PEG linker is the ether backbone. The asymmetric C-O-C stretching vibration is highly diagnostic and consistently appears around 1104–1105 cm⁻¹[1]. Interestingly, the physical state of the PEG dictates this peak's morphology. In semicrystalline PEG (typically higher molecular weights), this absorbance manifests as a sharp triple-peak (1150, 1105, and 1060 cm⁻¹) due to the coexistence of chain-fold regions, extended-chain regions, and amorphous phases[1]. In liquid or amorphous PEG, it collapses into a single strong peak at 1104 cm⁻¹[1]. Because this backbone signal is invariant relative to the end-groups, it serves as the perfect internal standard for ratiometric quantification.

The Allyl End-Group: Symmetry and Dipole Challenges

The allyl group (-CH₂-CH=CH₂) is identified by two primary vibrational modes: the C=C stretch at approximately 1640–1650 cm⁻¹ and the terminal =C-H stretch at ~3080 cm⁻¹[2]. Because the C=C bond in an allyl group is relatively non-polar, the change in dipole moment during vibration is small, resulting in a weak to moderate FTIR signal. This makes high-resolution scanning critical, especially in higher molecular weight PEGs where the end-group-to-backbone ratio is low.

The Primary Amine End-Group: Hydrogen Bonding Dynamics

Primary amines (-NH₂) exhibit a characteristic N-H stretch as a broad doublet in the 3300–3400 cm⁻¹ region, alongside an N-H bending vibration (scissoring) near 1500–1600 cm⁻¹[3]. The causality behind the broadening of the N-H stretch lies in intermolecular hydrogen bonding. In the solid state or concentrated solutions, these hydrogen bonds alter the force constants of the N-H bonds, resulting in a wider distribution of vibrational energies.

Comparative Analysis: Heterobifunctional vs. Homobifunctional PEGs

When selecting a PEG linker, distinguishing a high-purity heterobifunctional Allyl-PEG-Amine from a statistical mixture or a homobifunctional alternative (Allyl-PEG-Allyl or Amine-PEG-Amine) is critical to prevent cross-linking artifacts in bioconjugation.

Table 1: FTIR Diagnostic Matrix for PEG Linker Variants

Linker VariantC-O-C Stretch (~1105 cm⁻¹)C=C Stretch (~1640 cm⁻¹)N-H Stretch (~3300 cm⁻¹)Analytical Expectation & Causality
Allyl-PEG-Amine Strong (Internal Std)Present (1x intensity)Present (1x intensity)Confirms orthogonal heterobifunctionality. Both peaks must be resolved above the baseline noise.
Allyl-PEG-Allyl Strong (Internal Std)Present (2x intensity)AbsentThe C=C peak area relative to the C-O-C peak will be approximately double that of the heterobifunctional variant.
Amine-PEG-Amine Strong (Internal Std)AbsentPresent (2x intensity)Complete absence of the 1640 cm⁻¹ peak confirms no allyl contamination.

Note: As the molecular weight of the PEG linker increases (e.g., from 1 kDa to 5 kDa), the relative intensity of the end-group signals (1640 cm⁻¹ and 3300 cm⁻¹) decreases proportionally due to the dilution effect of the elongating C-O-C backbone.

Experimental Workflow: A Self-Validating Protocol

A common pitfall in FTIR analysis of PEG linkers is the misidentification of water contamination as an amine or allyl group. The H-O-H bending vibration of absorbed water occurs at ~1630 cm⁻¹[4], which directly overlaps with the allyl C=C stretch (~1640 cm⁻¹), while the broad O-H stretch overlaps with the N-H stretch.

To ensure scientific integrity, the following protocol utilizes Attenuated Total Reflectance (ATR-FTIR) and a ratiometric self-validation system to eliminate these false positives.

Step-by-Step Methodology
  • Sample Lyophilization (Critical Step): Dry the PEG linker under high vacuum (lyophilization) for at least 12 hours prior to analysis. Causality: This eliminates the ~1630 cm⁻¹ H-O-H bending artifact, ensuring that any signal at 1640 cm⁻¹ is exclusively derived from the allyl C=C bond.

  • Background Acquisition: Clean the ATR diamond crystal with anhydrous isopropanol. Collect a background spectrum (4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in a dry nitrogen-purged environment.

  • Sample Loading: Apply the neat liquid or solid PEG sample directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Spectral Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Baseline Correction & Integration: Apply a linear baseline correction. Integrate the area under the C-O-C peak (~1105 cm⁻¹), the C=C peak (~1640 cm⁻¹), and the N-H peak (~3300 cm⁻¹).

  • Ratiometric Self-Validation: Calculate the Degree of Substitution (DS) proxy by dividing the end-group peak areas by the backbone peak area (e.g., Area₁₆₄₀ / Area₁₁₀₅). Causality: Absolute absorbance varies based on sample thickness and ATR contact pressure. Normalizing against the invariant C-O-C backbone creates a reproducible, instrument-independent metric.

FTIR_Workflow SamplePrep 1. Sample Lyophilization (Eliminates H₂O interference) Acquisition 2. ATR-FTIR Acquisition (Diamond Crystal, 32 Scans) SamplePrep->Acquisition Baseline 3. Baseline Correction & Spectral Smoothing Acquisition->Baseline Integration 4. Peak Integration (Backbone: 1105 cm⁻¹ | End-groups: 1640, 3300 cm⁻¹) Baseline->Integration Validation 5. Ratiometric Validation (A_endgroup / A_backbone) Integration->Validation

Fig 1. Self-validating ATR-FTIR workflow for PEG linker characterization.

Data Interpretation & Troubleshooting

Even with pristine sample preparation, spectral interpretation requires nuance:

  • Differentiating Residual Starting Material from Covalent Linkers: If your synthesis utilized allyl bromide or allylamine, residual unreacted monomers can artificially inflate the 1640 cm⁻¹ or 3300 cm⁻¹ peaks. To validate that the functional groups are covalently attached to the PEG, perform a solvent wash (e.g., cold diethyl ether precipitation). PEG will precipitate, while small-molecule impurities will remain in the supernatant. A retained ratiometric value (Area₁₆₄₀ / Area₁₁₀₅) post-precipitation confirms covalent attachment.

  • Deconvolution of the Amine Region: If the linker contains secondary amides (often formed if the amine was protected/deprotected improperly), you will observe an Amide I band at ~1650 cm⁻¹ and an Amide II band at ~1550 cm⁻¹. The presence of a sharp Amide I band can obscure the allyl C=C stretch. In such cases, rely on the =C-H stretch at 3080 cm⁻¹ to verify the presence of the allyl group[2].

Conclusion

FTIR spectroscopy is a highly effective, non-destructive tool for validating the structural integrity of Allyl-PEG-Amine linkers. By understanding the vibrational causality of the PEG backbone[1], the allyl group[2], and the primary amine[3], and by strictly controlling for water interference[4], researchers can confidently differentiate heterobifunctional linkers from homobifunctional impurities. Implementing the ratiometric self-validation protocol outlined above ensures that your bioconjugation workflows are built on a foundation of analytically verified reagents.

References

  • Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG Source: MDPI (Polymers) URL:[Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Characterization of Functional Cellulose–Ether-Based PCL- and PLA-Grafts-Copolymers Source: National Institutes of Health (PMC) URL:[Link]

  • FTIR characterization of PEG, native pemetrexed, and PEGylated pemetrexed Source: ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Surface Coverage with Amino-PEG3-Allyl Linkers

For fellow researchers, scientists, and drug development professionals, the precise control of surface chemistry is not merely a procedural step; it is the bedrock upon which reliable and reproducible data are built. In...

Author: BenchChem Technical Support Team. Date: March 2026

For fellow researchers, scientists, and drug development professionals, the precise control of surface chemistry is not merely a procedural step; it is the bedrock upon which reliable and reproducible data are built. In the realm of bioconjugation, diagnostics, and biomaterials, the ability to tailor a surface with specific functionalities dictates the success of an assay, the efficacy of a therapeutic, or the biocompatibility of an implant. This guide provides an in-depth, objective comparison of Amino-PEG3-Allyl linkers for surface functionalization, with a focus on robust validation methodologies. We will delve into the "why" behind experimental choices, ensuring that every protocol is a self-validating system.

The Critical Role of Surface Functionalization

The initial interaction between a biological system and a synthetic surface is a critical determinant of the subsequent cascade of events. Uncontrolled, non-specific binding can lead to false positives in diagnostic assays, reduced efficacy of targeted therapeutics, and adverse inflammatory responses to biomaterials. Poly(ethylene glycol) (PEG) linkers have become a cornerstone in surface modification due to their ability to create a hydrophilic, biocompatible, and protein-repellent barrier.[1][2][3] The Amino-PEG3-Allyl linker, in particular, offers a versatile heterobifunctional platform: the terminal amine group allows for covalent attachment to a variety of surfaces (e.g., carboxylated or N-hydroxysuccinimide (NHS)-ester activated surfaces), while the allyl group provides a reactive handle for subsequent "click" chemistry reactions, such as thiol-ene coupling.[4][5][6] This dual functionality allows for a multi-step, controlled surface modification process.

Core Principles of Surface Coverage Validation

To ensure the reliability of any surface-dependent application, a rigorous validation of the linker immobilization is paramount. This validation should not be a single-point check but rather a multi-faceted approach that provides a comprehensive picture of the surface chemistry. The three pillars of our validation strategy are:

  • Chemical Composition: Does the surface possess the expected elemental and functional group signatures of the linker?

  • Surface Wettability: Has the surface hydrophilicity changed as expected following PEGylation?

  • Functional Reactivity: Is the terminal functional group of the linker (in this case, the allyl group) accessible and reactive for subsequent conjugation?

Comparative Analysis of Surface Functionalization Linkers

While Amino-PEG3-Allyl linkers offer significant advantages, it is crucial to understand their performance in the context of other available options. The choice of linker should always be guided by the specific application requirements.

Linker TypeSpacerTerminal GroupsKey AdvantagesKey Limitations
Amino-PEG3-Allyl Short, discrete PEGAmine, AllylVersatile for two-step conjugations; allyl group enables efficient thiol-ene click chemistry.[4][5]Amine reactivity can be pH-dependent; short PEG may offer less steric hindrance protection than longer chains.
Thiol-PEG-NHS Ester Variable length PEGThiol, NHS EsterThiol group provides strong attachment to gold surfaces; NHS ester reacts efficiently with amines.Thiol groups can be susceptible to oxidation; NHS esters have limited stability in aqueous solutions.
Carboxy-PEG-Carboxy Variable length PEGCarboxylic AcidCan be attached to amine-functionalized surfaces via carbodiimide chemistry (e.g., EDC/NHS).[7]Requires activation steps which can add complexity; potential for cross-linking.
Polysarcosine (PSar) Linkers PolypeptoidVariousConsidered a "stealth" polymer with potentially lower immunogenicity than PEG; biodegradable.[8]Less commercially available in a wide variety of functionalized forms compared to PEG.
Alkyl Chains (e.g., Aminopropyltriethoxysilane - APTES) AlkylAmine, SilaneForms stable self-assembled monolayers (SAMs) on hydroxylated surfaces like glass and silica.[9][10]Can be prone to multilayer formation; lacks the protein-repellent properties of PEG.

Experimental Validation Protocols

The following protocols are designed to be self-validating, providing a logical and rigorous workflow for confirming successful surface functionalization with Amino-PEG3-Allyl linkers.

Workflow for Surface Functionalization and Validation

Surface Functionalization and Validation Workflow cluster_0 Surface Preparation & Functionalization cluster_1 Validation cluster_2 Functional Reactivity Assessment A Substrate Cleaning B Surface Activation (e.g., Carboxylation) A->B C Amino-PEG3-Allyl Incubation B->C D X-ray Photoelectron Spectroscopy (XPS) C->D E Contact Angle Goniometry C->E F Fluorescence Microscopy C->F G Thiol-Ene Click Reaction with Fluorescent Thiol F->G If successful H Fluorescence Quantification G->H

Caption: A comprehensive workflow for surface functionalization and subsequent validation.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[11][12]

Protocol:

  • Sample Preparation: Mount the functionalized substrate on a sample holder suitable for the XPS instrument.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey scan to identify all elements present on the surface.

    • Acquire high-resolution scans of the C 1s, O 1s, and N 1s regions.

  • Data Analysis:

    • Survey Scan: Confirm the presence of nitrogen from the amine group of the linker.

    • High-Resolution C 1s Scan: Deconvolute the C 1s peak to identify the characteristic C-O-C ether peak from the PEG backbone (typically around 286.5 eV) and the C-N peak from the amine linkage.[11][13]

    • High-Resolution N 1s Scan: Confirm the presence of nitrogen in an amine environment (typically around 400 eV).[14]

Expected Outcome for Successful Functionalization:

ElementExpected Observation
Nitrogen (N) Presence of a N 1s peak.
Carbon (C) Increase in the C 1s signal and the appearance of a distinct C-O-C peak in the high-resolution scan.
Oxygen (O) Increase in the O 1s signal due to the ether oxygens in the PEG chain.
Contact Angle Goniometry for Surface Wettability

This technique measures the angle at which a liquid-vapor interface meets a solid surface, providing a measure of the surface's hydrophilicity or hydrophobicity.[15][16][17][18] A successful PEGylation should result in a more hydrophilic surface.

Protocol:

  • Instrument Setup: Ensure the contact angle goniometer is level and the camera is focused on the substrate surface.

  • Droplet Deposition: Place a small droplet (typically 2-5 µL) of deionized water onto the functionalized surface using an automated or manual syringe.

  • Image Acquisition: Immediately capture a high-resolution image of the droplet on the surface.

  • Angle Measurement: Use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-gas) interface.

  • Data Collection: Repeat the measurement at multiple locations on the surface to ensure homogeneity.

Expected Outcome for Successful Functionalization:

SurfaceExpected Water Contact Angle
Unmodified (e.g., carboxylated glass) Higher contact angle (less hydrophilic).
Amino-PEG3-Allyl Functionalized Lower contact angle (more hydrophilic), typically < 50°.[19]
Fluorescence Microscopy for Functional Reactivity

This method validates that the terminal allyl groups are present and accessible for subsequent reactions. This is achieved by performing a thiol-ene "click" reaction with a fluorescently-labeled thiol.[20]

Thiol-Ene Click Reaction cluster_0 Surface-Bound Linker cluster_1 Reactants cluster_2 Functionalized Surface linker Surface-PEG-Allyl product Surface-PEG-S-Fluorescent linker->product Thiol-Ene Reaction thiol Fluorescent-Thiol thiol->product Thiol-Ene Reaction initiator Photoinitiator + UV Light initiator->product Thiol-Ene Reaction

Caption: Schematic of the thiol-ene click reaction for validating allyl group reactivity.

Protocol:

  • Prepare Thiol Solution: Dissolve a thiol-containing fluorescent dye (e.g., Rhodamine B thiol) and a suitable photoinitiator (e.g., DMPA) in an appropriate solvent (e.g., a 1:1 mixture of methanol and water).

  • Reaction:

    • Cover the Amino-PEG3-Allyl functionalized surface with the thiol solution.

    • Expose the surface to UV light (e.g., 365 nm) for a defined period (e.g., 10-30 minutes) to initiate the thiol-ene reaction.

  • Washing: Thoroughly wash the surface with the solvent to remove any unreacted fluorescent thiol.

  • Imaging:

    • Dry the surface under a stream of nitrogen.

    • Image the surface using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Expected Outcome for Successful Functionalization:

  • Positive Control (Amino-PEG3-Allyl surface): Uniform fluorescence across the surface, indicating a successful reaction and the presence of accessible allyl groups.

  • Negative Control (Unmodified or amine-only surface): Minimal to no fluorescence, confirming that the fluorescence is due to the specific thiol-ene reaction and not non-specific binding of the dye.

Conclusion

The validation of surface coverage is a non-negotiable aspect of robust scientific research and development. By employing a multi-pronged approach that combines XPS, contact angle goniometry, and a functional reactivity assay, researchers can be confident in the quality and consistency of their Amino-PEG3-Allyl functionalized surfaces. This guide provides a framework for not only executing these validation steps but also understanding the underlying principles, thereby empowering you to make informed decisions and generate reliable, high-quality data.

References

  • Joshi, P., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). An outline of surface functionalization with the chemical linkers... ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2022). Traceless linkers used for reversible protein–polymer conjugations. Polymer Chemistry. Available at: [Link]

  • Kim, H., et al. (2021). Slippery Behavior of PEGylated Surfaces. ACS Applied Materials & Interfaces. Available at: [Link]

  • Haque, S., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... Polymers. Available at: [Link]

  • Eteshola, E., et al. (2012). A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels. Lab on a Chip. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative XPS Analysis of PEG-Modified Silicon Surfaces. ResearchGate. Available at: [Link]

  • ResearchGate. (2008). Characterisation of morphology of self-assembled PEG monolayers: A comparison of mixed and pure coatings optimised for biosensor applications. ResearchGate. Available at: [Link]

  • American Chemical Society. (2024). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • arXiv.org. (2022). Stability and strength of monolayer polymeric C

    
    . arXiv.org. Available at: [Link]
    
  • Svec, F., et al. (2012). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Separation Science. Available at: [Link]

  • OPUS. (n.d.). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). OPUS. Available at: [Link]

  • American Chemical Society. (2019). Quantitative Scanning-Free Confocal Fluorescence Microscopy for the Characterization of Fast Dynamic Processes in Live Cells. Analytical Chemistry. Available at: [Link]

  • American Chemical Society. (2016). Characterizing Self-Assembled Monolayers on Gold Nanoparticles. Bioconjugate Chemistry. Available at: [Link]

  • CONICET. (n.d.). Simple thiol-ene click chemistry modification of SBA-15 silica pores with carboxylic acids. CONICET. Available at: [Link]

  • PubMed. (2025). Characterizing Mixed Polyethylene Glycol Monolayers with Surface-Bound Ferrocene for Label-Free Immunosensing. PubMed. Available at: [Link]

  • MDPI. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. Available at: [Link]

  • MDPI. (2025). Surface Grafting of Graphene Flakes with Fluorescent Dyes: A Tailored Functionalization Approach. MDPI. Available at: [Link]

  • MDPI. (2018). XPS Analysis of 2- and 3-Aminothiophenol Grafted on Silicon (111) Hydride Surfaces. MDPI. Available at: [Link]

  • PubMed. (n.d.). Surface Functionalization with Polyethylene Glycol and Polyethyleneimine Improves the Performance of Graphene-Based Materials for Safe and Efficient Intracellular Delivery by Laser-Induced Photoporation. PubMed. Available at: [Link]

  • MDPI. (2022). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI. Available at: [Link]

  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Nanoscience Instruments. Available at: [Link]

  • RSC Publishing. (n.d.). Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. RSC Publishing. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. MDPI. Available at: [Link]

  • MDPI. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI. Available at: [Link]

  • Guillaume Paumier. (n.d.). Surface functionalization for fluorescence immunoassays and microsystems. Guillaume Paumier. Available at: [Link]

  • Wiley Online Library. (2022). XPS Examination of the Chemical Composition of PEGMUA-Coated Gold Nanoparticles. Wiley Online Library. Available at: [Link]

  • National Library of Medicine. (n.d.). Comparison of Cyclic and Linear PEG Conjugates. National Library of Medicine. Available at: [Link]

  • Johannes Kepler University Linz. (2016). Functionalization of Surfaces with Short Acetal Linker. Johannes Kepler University Linz. Available at: [Link]

  • Royal Society of Chemistry. (2021). Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2020). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. ACS Publications. Available at: [Link]

  • OPUS. (n.d.). Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligand. OPUS. Available at: [Link]

  • Central European Journal of Energetic Materials. (2020). Synthesis and Curing of Allyl Urethane NIMMO-THF Copolyether with Three Functional Groups as a Potential Energetic Binder. Central European Journal of Energetic Materials. Available at: [Link]

  • Biolin Scientific. (2024). Measuring contact angle with low surface tension liquids. Biolin Scientific. Available at: [Link]

  • Royal Society of Chemistry. (2013). CHAPTER 12: Surface Engineering with Thiol‐click Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. Biolin Scientific. Available at: [Link]

  • Google Patents. (n.d.). Monomeric and polymeric linkers useful for conjugating biological molecules and other substances. Google Patents.
  • International Research Journal of Engineering and Technology. (2024). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. International Research Journal of Engineering and Technology. Available at: [Link]

Sources

Validation

Allyl-PEG3-Amine vs. PEG-Diamine: Selecting the right crosslinker

The strategic selection of a polyethylene glycol (PEG) crosslinker is a defining factor in the success of bioconjugation workflows, directly dictating the homogeneity, stability, and functional efficacy of the final cons...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of a polyethylene glycol (PEG) crosslinker is a defining factor in the success of bioconjugation workflows, directly dictating the homogeneity, stability, and functional efficacy of the final construct. While PEG linkers universally enhance aqueous solubility and reduce steric hindrance, their terminal reactivities serve entirely different mechanistic purposes.

This guide provides an in-depth comparative analysis of Allyl-PEG3-Amine (a discrete, heterobifunctional linker) and PEG-Diamine (a polymeric, homobifunctional linker). By examining the causality behind their chemical behaviors, we will establish field-proven frameworks for selecting the right crosslinker for advanced applications, ranging from precision antibody-drug conjugates (ADCs) to bulk hydrogel synthesis.

Structural and Mechanistic Divergence

The primary distinction between these two crosslinkers lies in their symmetry and the resulting orthogonality of their reactive groups[1].

Allyl-PEG3-Amine (Heterobifunctional): The Precision Instrument Allyl-PEG3-Amine possesses two distinct reactive termini: a primary amine (-NH2) and an allyl group (-CH=CH2). This asymmetry enables orthogonal bioconjugation . The primary amine can be reacted first (e.g., via EDC/NHS coupling to a carboxyl group) without any risk of the allyl group participating in the reaction[2]. Once the first molecule is anchored, the allyl group can be activated in a completely independent second step—typically via a radical-mediated thiol-ene "click" reaction under UV irradiation[3]. Furthermore, the "PEG3" designation indicates a discrete, exact-mass spacer. This precise chain length prevents the shielding effects often seen in highly polydisperse polymeric PEGs, ensuring high availability of the reactive ends.

PEG-Diamine (Homobifunctional): The Network Builder PEG-Diamine (NH2-PEG-NH2) features identical primary amines at both ends of a polymeric PEG chain (typically 2 kDa to 10 kDa). Its symmetrical nature makes it highly efficient for bulk crosslinking of identical molecules or extending polymer chains[1]. However, this symmetry introduces a thermodynamic challenge when attempting to link two different molecules: it inevitably yields a statistical mixture of A-A, B-B, and A-B conjugates. Additionally, if attached to a flexible polymer backbone, the free amine can loop back and react with the same chain (intramolecular looping) rather than forming a functional bridge to a new chain[4].

Comparative Performance & Selection Matrix

To guide experimental design, the physicochemical properties and primary use cases of both crosslinkers are summarized below.

FeatureAllyl-PEG3-AminePEG-Diamine
Linker Class Heterobifunctional (Orthogonal)Homobifunctional (Symmetrical)
Reactive Groups Primary Amine (-NH2), Allyl (-CH=CH2)Two Primary Amines (-NH2)
Primary Chemistries Amide coupling (EDC/NHS), Thiol-ene clickAmide coupling (EDC/NHS), Schiff base
Molecular Weight Discrete (Exact mass, e.g., ~199 Da core)Polymeric (Polydisperse, e.g., 2 kDa - 10 kDa)
Risk of Self-Conjugation Extremely LowHigh (if used for distinct molecule linking)
Optimal Applications ADCs, sequential bioconjugation, surface functionalization, micelle synthesis[5]Hydrogel formation, bulk crosslinking, nanoparticle aggregation

Visualizing the Reaction Pathways

The following diagrams illustrate the fundamental differences in how these crosslinkers dictate molecular architecture.

G A Molecule A (Carboxyl/NHS) C Intermediate (Allyl-PEG3-Mol A) A->C Amide Coupling (Step 1) B Allyl-PEG3-Amine (Heterobifunctional) B->C NH2 reacts E Final Conjugate (Mol A-PEG3-Mol B) C->E Thiol-Ene Click (Step 2, UV light) D Molecule B (Thiol) D->E SH reacts

Figure 1: Sequential orthogonal bioconjugation workflow using Allyl-PEG3-Amine.

G A Polymer Backbone (e.g., Alginate-COOH) C 3D Hydrogel Network (Symmetrical Crosslinking) A->C EDC/NHS Activation D Intramolecular Looping (Side Reaction) A->D Reacts with self B PEG-Diamine (Homobifunctional) B->C Bridges chains B->D Low concentration

Figure 2: Symmetrical network formation and side reactions using PEG-Diamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, crosslinking workflows must include built-in validation steps. Below are optimized, step-by-step methodologies for both linkers, explaining the causality behind the reaction conditions.

Protocol A: Sequential Nanoparticle Functionalization (Allyl-PEG3-Amine)

Objective: Conjugate a carboxylated nanoparticle (NP) to a thiolated targeting peptide without inducing NP aggregation[2].

  • Carboxyl Activation: Suspend NP-COOH in MES buffer (pH 5.5). Causality: A slightly acidic pH optimizes the half-life of the highly reactive O-acylisourea intermediate formed by EDC[2]. Add EDC and NHS (1:2 molar ratio) and incubate for 15 minutes.

  • Amine Coupling: Raise the pH to 7.4 using 10x PBS and immediately add a 10-fold molar excess of Allyl-PEG3-Amine. Incubate for 2 hours at room temperature. The primary amine reacts with the NHS-ester to form a stable amide bond.

  • First Validation (Zeta Potential): Purify via spin filtration. Perform Dynamic Light Scattering (DLS) and Zeta potential analysis. A successful reaction is validated by a shift toward a more neutral surface charge (due to the consumption of negative carboxyls) and no increase in hydrodynamic size (confirming the absence of crosslinking/aggregation).

  • Thiol-Ene Click: Resuspend the Allyl-PEG3-NP in PBS. Add the thiolated peptide and a water-soluble photoinitiator (e.g., LAP or DMPA).

  • UV Irradiation: Irradiate the solution with 365 nm UV LED for 10–15 minutes. Causality: UV light cleaves the initiator to generate radicals, which abstract hydrogen from the thiol. The resulting thiyl radical attacks the allyl double bond, forming a stable thioether[3].

  • Second Validation (Ellman’s Assay): Quantify the remaining free thiols in the supernatant using Ellman's reagent (DTNB). A decrease in absorbance at 412 nm confirms the successful consumption of the peptide's thiol groups via the click reaction.

Protocol B: Covalent Hydrogel Synthesis (PEG-Diamine)

Objective: Synthesize a covalently crosslinked Alginate-PEG hydrogel for sustained drug delivery[4].

  • Polymer Preparation: Dissolve Alginate (3% w/v) in MES buffer (pH 6.0). Causality: High polymer concentrations are strictly required to force the PEG-Diamine to bridge adjacent chains rather than looping back onto the same chain.

  • Activation: Add EDC and NHS (0.5:1:2 molar ratio relative to alginate carboxyls) and stir for 15 minutes.

  • Crosslinking: Rapidly mix in PEG-Diamine. The dual amines will act as symmetrical bridges between the activated alginate chains.

  • Gelation & Washing: Cast the mixture into molds and allow it to crosslink at 21°C for 24 hours. Punch the resulting hydrogels into disks and soak in distilled water for 24 hours to leach out unreacted PEG-Diamine and urea byproducts[4].

  • Validation (Ninhydrin Assay): To validate crosslinking efficiency, perform a Ninhydrin assay on both the initial reaction solution and the post-gelation wash buffer. Ninhydrin reacts with primary amines to produce a purple complex (Ruhemann's purple) readable at 570 nm. By subtracting the unreacted amines in the wash from the initial input, you can accurately quantify the degree of covalent crosslinking[4].

Conclusion

The choice between Allyl-PEG3-Amine and PEG-Diamine dictates the fundamental architecture of your bioconjugate. PEG-Diamine is the optimal choice for creating robust, symmetrical networks like hydrogels, provided the reaction kinetics and concentrations are tuned to prevent intramolecular looping. Conversely, Allyl-PEG3-Amine is the superior choice for complex, multi-step bioconjugations. Its orthogonal reactivity and discrete spacer length guarantee precise, 1:1 molecular linkages without the risk of unwanted polymerization, making it indispensable for modern targeted therapeutics and advanced surface engineering.

References

1.[1]1 - BenchChem 2.[4]4 - Frontiers in Bioengineering and Biotechnology 3.[2]2 - PLOS One 4.[3]3 - RSC Advances 5.[5]5 - PubMed / Journal of Biomedical Nanotechnology

Sources

Comparative

A Senior Application Scientist's Guide to the Verification of Free Amine Groups in Allyl-PEG3-Amine Samples

For researchers and drug development professionals, the terminal primary amine of an Allyl-PEG3-Amine linker is its most critical feature. This functional group is the reactive handle for conjugating payloads, linking to...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the terminal primary amine of an Allyl-PEG3-Amine linker is its most critical feature. This functional group is the reactive handle for conjugating payloads, linking to surfaces, or building complex molecular architectures. Incomplete amination, side reactions, or improper storage can lead to a batch of linkers with diminished or non-existent reactivity, compromising entire experiments and leading to costly delays. Therefore, robust verification and quantification of the free, accessible amine groups are not just a quality control step—they are a prerequisite for reproducible science.

This guide provides an in-depth comparison of common analytical techniques for verifying the primary amine in Allyl-PEG3-Amine. We move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to select and implement the most appropriate method for your specific needs, from rapid qualitative checks to rigorous quantitative analysis and absolute structural confirmation.

The First Line of Inquiry: Qualitative Colorimetric Screening

Before committing to time-intensive quantitative methods, a rapid qualitative test can confirm the presence of primary amines, providing a crucial " go/no-go " decision point. The Kaiser test, based on the reaction of ninhydrin with primary amines, is a classic and highly sensitive method for this purpose.[1]

The Kaiser (Ninhydrin) Test: A Visual Confirmation

Principle of Action: The test involves the reaction of ninhydrin with the primary amine of the Allyl-PEG3-Amine. At elevated temperatures, this reaction leads to the formation of a highly conjugated chromophore known as Ruhemann's purple, which produces a characteristic deep blue or purple color.[2][3] The intensity of the color provides a rough, non-quantitative indication of the amine concentration.

When to Use It:

  • As a quick screening tool for new batches of Allyl-PEG3-Amine.

  • To monitor the progress of reactions that consume the amine group.

  • In solid-phase synthesis to confirm the deprotection of an N-terminal amine.[1]

Experimental Workflow: Qualitative Kaiser Test

cluster_prep Sample Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Observation prep_sample Place a small sample (1-2 mg) of Allyl-PEG3-Amine in a glass test tube. add_A Add 2-3 drops of Kaiser Solution A (KCN in Pyridine) prep_sample->add_A add_B Add 2-3 drops of Kaiser Solution B (Ninhydrin in n-Butanol) add_A->add_B add_C Add 2-3 drops of Kaiser Solution C (Phenol in n-Butanol) add_B->add_C heat Heat the tube at 100-110°C for 5 minutes. add_C->heat observe Observe the color. Deep Blue/Purple = Primary Amine Present. Yellow/No Change = Primary Amine Absent. heat->observe

Caption: Workflow for the qualitative Kaiser test for primary amines.

Causality and Trustworthiness: The use of three separate, freshly prepared solutions is critical for the test's reliability.[1] Pyridine provides the necessary basic environment, while phenol acts as a catalyst. Heating provides the activation energy for the oxidative deamination required to form the chromophore.[4] Running a positive control (e.g., a simple amino acid like glycine) and a negative control (the solvent alone) alongside your sample is essential to validate that the reagents are active and not contaminated.

Getting Quantitative: Spectrophotometric Assays

When a simple "yes" or "no" is insufficient, spectrophotometric assays provide a quantitative measure of the amine concentration. These methods rely on a stoichiometric reaction between an amine-reactive reagent and the sample, producing a colored or fluorescent product that can be measured.

Method 1: The Ninhydrin Assay (Quantitative)

Principle of Action: This assay leverages the same chemistry as the qualitative test, but instead of a visual check, the absorbance of the resulting Ruhemann's purple solution is measured at 570 nm.[2] The concentration of amine is determined by comparing the sample's absorbance to a standard curve generated with a known primary amine.

Method 2: The TNBS Assay

Principle of Action: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts specifically with primary amines under mild alkaline conditions (pH 8.5-10) to form a water-soluble, yellow-orange N-trinitrophenyl (TNP) derivative.[5][6] The absorbance of this derivative is measured at approximately 335-420 nm. The choice of wavelength is a trade-off: 340 nm corresponds to the final product's maximal absorption, while 420 nm relates to an intermediate complex but is often preferred.[6]

Method 3: The Fluorescamine Assay

Principle of Action: Fluorescamine is a highly sensitive reagent that reacts almost instantaneously with primary amines at neutral to slightly basic pH to form a fluorescent pyrrolinone moiety.[7][8] The key advantage is that fluorescamine itself is non-fluorescent, and its hydrolysis products are also non-fluorescent, leading to very low background signals and high sensitivity.[9] The fluorescence is typically measured with excitation around 365-390 nm and emission around 470-490 nm.

Experimental Workflow: General Quantitative Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_std Prepare Standard Curve: Create serial dilutions of a known primary amine (e.g., Glycine). add_reagent To both Standards and Sample, add the assay reagent (Ninhydrin, TNBS, or Fluorescamine). prep_std->add_reagent prep_sample Prepare Sample: Accurately weigh and dissolve Allyl-PEG3-Amine in buffer. prep_sample->add_reagent incubate Incubate under specified conditions (time, temp). add_reagent->incubate measure Measure Absorbance or Fluorescence. incubate->measure calculate Plot Standard Curve and calculate the concentration of amine in the sample. measure->calculate

Caption: General workflow for quantitative amine assays.

Comparative Analysis of Quantitative Assays

The choice of assay depends critically on the required sensitivity, sample matrix, and available equipment.

FeatureNinhydrin AssayTNBS AssayFluorescamine Assay
Principle ColorimetricColorimetricFluorometric
Detection λ ~570 nm~340 nm or ~420 nm[6]Ex: ~390 nm / Em: ~475 nm[9]
Sensitivity Moderate (μmol range)[10]Moderate (μmol range)[5]High (pmol to nmol range)[7]
Specificity Reacts with primary amines.[3]Highly specific for primary amines.[6]Highly specific for primary amines.[9]
Reaction Speed Slow (requires heating, 5-20 min)[2]Moderate (can be slow, up to 4h)[5]Very Fast (seconds to minutes)[7]
Ease of Use Moderate; requires heating step.Simple; performed at room temp.Simple; requires fresh reagent.
Key Limitation Requires heating; lower sensitivity.Reagent is light-sensitive and hydrolyzes over time.[6]Reagent hydrolyzes rapidly in aqueous buffer; must be added last in a non-hydroxylic solvent like acetone or DMSO.[8]
Best For Routine, cost-effective quantification.Robust and reliable quantification where high sensitivity is not required.Low-concentration samples or when sample material is limited.

The Gold Standard: Absolute Structural Verification

While spectrophotometric assays quantify the number of reactive amines, they do not confirm that those amines are attached to the correct molecular scaffold. For unequivocal verification, spectroscopic methods are indispensable.

¹H NMR Spectroscopy

Principle of Action: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure of a molecule.[11] For Allyl-PEG3-Amine, specific proton signals corresponding to the allyl group, the PEG backbone, and, crucially, the methylene group adjacent to the amine (-CH₂-NH₂) can be identified by their characteristic chemical shifts. By integrating the area under these peaks and comparing them to the integral of a known internal standard, one can achieve absolute quantification without needing an amine-specific standard curve.[12][13]

Why It's Authoritative: NMR provides a direct, non-destructive view of the molecule's structure. The appearance of the correct signals in the expected ratios confirms not only the presence of the amine but also the integrity of the entire Allyl-PEG3-Amine molecule.[14] For example, the disappearance of a signal for a precursor's leaving group and the appearance of a new signal for the methylene protons next to the amine provides definitive proof of successful synthesis.[14]

Challenges and Considerations: The large, repeating signal from the PEG backbone can sometimes obscure adjacent signals.[15] Using a high-field NMR spectrometer can improve resolution. Careful selection of an NMR solvent (e.g., CDCl₃, D₂O) that does not exchange with the amine protons is also important.

Mass Spectrometry (ESI-MS & MALDI-TOF)

Principle of Action: Mass spectrometry (MS) measures the mass-to-charge ratio of ions, allowing for precise molecular weight determination.[16] For a discrete PEG linker like Allyl-PEG3-Amine, MS can confirm the presence of the amine group by verifying that the molecular weight of the final product matches the theoretical value.[14] This technique is exceptionally powerful for assessing the purity of the sample and identifying any side products from the synthesis.[17]

Why It's a Validating System: MS provides a clear pass/fail on the identity of the compound. If the measured mass corresponds to Allyl-PEG3-OH instead of Allyl-PEG3-Amine, it's clear the amination step failed. This makes it an essential tool for quality control and troubleshooting synthesis.[16][18]

Decision-Making Framework for Method Selection

Caption: Decision tree for selecting an amine verification method.

Detailed Experimental Protocols

Protocol 1: Quantitative TNBS Assay

This protocol is adapted for the quantification of amine groups in a soluble PEG sample.

  • Reagent Preparation:

    • Bicarbonate Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.5.

    • TNBS Reagent: Prepare a fresh 0.01 M solution of TNBS in the bicarbonate buffer. Protect from light.

    • Standard Solution: Prepare a stock solution of a primary amine standard (e.g., 10 mM glycine) in the bicarbonate buffer. Create a dilution series (e.g., 0, 50, 100, 250, 500, 1000 µM) to generate a standard curve.

  • Sample Preparation: Accurately weigh and dissolve the Allyl-PEG3-Amine sample in the bicarbonate buffer to a final concentration within the range of the standard curve.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each standard and sample solution to separate wells.

    • Add 50 µL of the TNBS reagent to all wells.

    • Incubate the plate at 37°C for 2-4 hours, or at room temperature for a longer period, protected from light.[5]

    • Measure the absorbance at 335 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their concentration and perform a linear regression to generate a standard curve.

    • Use the equation of the line to calculate the amine concentration in your Allyl-PEG3-Amine sample.

Protocol 2: ¹H NMR for Amine Verification

This protocol provides a general framework for using ¹H NMR.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the Allyl-PEG3-Amine sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Accurately weigh and add a known amount of an internal standard (e.g., dimethyl sulfone) that has a sharp singlet peak in a clear region of the spectrum.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of the protons between scans, which is critical for accurate integration.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[11]

    • Identify the characteristic peaks for Allyl-PEG3-Amine (e.g., allyl protons at ~5.2-5.9 ppm, PEG backbone at ~3.6 ppm, and the methylene protons adjacent to the amine, typically ~2.8-3.0 ppm).

    • Integrate the peak for the methylene protons adjacent to the amine (-CH₂-NH₂) and the peak for the internal standard.

    • Calculate the molar quantity of the amine using the ratio of the integrals and the known molar quantity of the internal standard.

Conclusion

Verifying the free amine group in Allyl-PEG3-Amine samples is a multi-faceted process that can be tailored to specific experimental needs. For rapid, routine checks, colorimetric assays like the Kaiser test or quantitative TNBS assay offer a balance of simplicity and reliability. For applications demanding the highest sensitivity with limited material, the fluorescamine assay is the superior choice. However, for absolute certainty in the structural integrity and purity of the linker—a non-negotiable requirement in drug development and cGMP environments—a combined approach using ¹H NMR and Mass Spectrometry stands as the definitive gold standard. By understanding the principles and limitations of each method, researchers can confidently validate their reagents, ensuring the integrity and success of their subsequent conjugation chemistries.

References

  • Sun, Y., Kunc, F., Balhara, V., Coleman, B., Kodra, O., Raza, M., Chen, M., Brinkmann, A., Lopinski, G. P., & Johnston, L. J. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. RSC Advances, 9(12), 6654-6663. Available at: [Link]

  • Puskas, J. E., et al. (2022). Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). Express Polymer Letters, 16(9), 933–938. Available at: [Link]

  • Noel, C., Liberelle, B., Robitaille, L., & De Crescenzo, G. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Bioconjugate chemistry, 22(8), 1690–1700. Available at: [Link]

  • Mout, R., & G-Fernández, R. (2022). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Organic Process Research & Development, 26(1), 2-14. Available at: [Link]

  • Kunc, F., Nirmalananthan-Budau, N., Rühle, B., Sun, Y., Johnston, L. J., & Resch-Genger, U. (2021). Interlaboratory Comparison on the Quantification of Total and Accessible Amine Groups on Silica Nanoparticles with qNMR and Optical Assays. Analytical Chemistry, 93(44), 14733–14741. Available at: [Link]

  • Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available at: [Link]

  • ResearchGate. (n.d.). Reaction process of TNBS with tested primary amines at room temperature. ResearchGate. Available at: [Link]

  • Saffer, N. A., & Leighton, J. L. (2016). Synthesis and facile end-group quantification of functionalized PEG azides. Tetrahedron Letters, 57(24), 2655–2658. Available at: [Link]

  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872. Available at: [Link]

  • Correia, M., Ribeiro, H., Gírio, F., & Carvalheiro, F. (2016). Poly(amidoamine)–BSA conjugates synthesised by Michael addition reaction retained enzymatic activity. Polymer Chemistry, 7(46), 7088-7091. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent. Available at: [Link]

  • BioTek Instruments. (n.d.). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. BioTek. Available at: [Link]

  • Wilson, J. T., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(3), 3505-3514. Available at: [Link]

  • BYJU'S. (2019). Ninhydrin test. BYJU'S. Available at: [Link]

  • Plapp, B. V., Moore, S., & Stein, W. H. (1997). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. Analytical biochemistry, 248(1), 167-172. Available at: [Link]

  • Aapptec. (n.d.). Kaiser Test (Ninhydrin Test). Aapptec. Available at: [Link]

  • Impact Analytical. (n.d.). Determination of Activated PEG Content on Substrate by 1H NMR Assay. Impact Analytical. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine

The core principle of this guide is self-validation: by understanding the why behind each step, you can confidently manage the waste stream, ensuring personnel safety and regulatory compliance. Hazard Assessment: Underst...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is self-validation: by understanding the why behind each step, you can confidently manage the waste stream, ensuring personnel safety and regulatory compliance.

Hazard Assessment: Understanding the "Why"

The disposal protocol for any chemical is dictated by its intrinsic hazards. The structure of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine contains three key functional groups—an amine, multiple ether linkages, and a terminal allyl group—each contributing to its hazard profile.

  • Corrosivity (Amine Group): The primary amine group renders the molecule basic and corrosive. Analogous amine-containing compounds are classified as causing severe skin burns and eye damage.[1][2][3] Direct contact can cause significant chemical burns to the skin, eyes, and respiratory tract.[2][4]

  • Peroxide Formation (Ether Linkages): Like many ethers, the multiple ether linkages present a significant, often overlooked, hazard: the potential to form explosive peroxides upon exposure to air and light, especially with age.[5] These peroxides can detonate when subjected to heat, friction, or shock. Therefore, a pre-disposal check for peroxides is a non-negotiable safety step for any container that has been opened or stored for an extended period.[5]

  • Reactivity (Allyl Group): The prop-2-enoxy (allyl) group introduces a site of unsaturation, which can be susceptible to polymerization or other reactions, although this is generally a lower immediate hazard compared to corrosivity and peroxide formation.

Hazard Summary Table
Hazard TypeFunctional GroupPrimary RiskRegulatory Consideration (U.S. EPA)
Corrosivity Primary AmineSevere skin burns and serious eye damage.[1][2][3]Likely qualifies as D002 Corrosive Waste (pH > 12.5).[6]
Reactivity Ether LinkagesFormation of explosive peroxides upon aging.[5]May qualify as D003 Reactive Waste if peroxides are present.[6][7]
Toxicity Amine/EtherHarmful if swallowed or in contact with skin.[4]May be subject to specific toxicity characteristic rules.

Pre-Disposal Safety & Verification

Before initiating disposal, you must perform critical safety checks and don the appropriate protective equipment. This preparation is paramount.

A. Essential Personal Protective Equipment (PPE)

Given the corrosive nature of the compound, a comprehensive PPE ensemble is mandatory.

  • Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[2]

  • Hand Protection: Use solvent-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected for integrity before each use.[2]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used.[2]

B. Mandatory Protocol: Peroxide Detection

For any previously opened container of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine, you must test for the presence of peroxides before proceeding with disposal.[5]

Methodology:

  • Work within a certified chemical fume hood.

  • Visually inspect the container for signs of peroxide formation, such as the presence of white crystals or a viscous liquid layer.[5] If crystals are observed, do not touch or attempt to open the container. This is a high-risk situation. Segregate the container, post a warning sign, and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If no crystals are visible, proceed with testing using commercially available peroxide test strips.

  • Dip the test strip into the chemical sample as per the manufacturer's instructions.

  • Interpretation:

    • Negative Test (< 30 ppm): The material can be disposed of following the standard procedure outlined in Section 3.

    • Positive Test (> 30 ppm): The material is highly hazardous. Do not proceed with standard disposal. Label the container "DANGER - PEROXIDE FORMER" and contact your EHS office for specialized disposal.

Step-by-Step Disposal Plan

This chemical must be disposed of as regulated hazardous waste.[8] It is illegal and unsafe to dispose of it down the drain or in regular trash.[9][10]

Step 1: Waste Characterization Based on its properties, this chemical is classified as hazardous waste. The primary EPA hazardous waste code is likely D002 (Corrosive) .[6]

Step 2: Use a Designated Hazardous Waste Container

  • Select a container that is compatible with the chemical (e.g., glass or high-density polyethylene) and has a secure, leak-proof screw cap.[7][11]

  • The container must be clean and in good condition. Never reuse a container that previously held an incompatible chemical.[12]

  • Ensure the container is not overfilled; leave at least 10-15% of headspace to allow for vapor expansion.[11]

Step 3: Segregate Your Waste Chemical incompatibility can lead to dangerous reactions. Store this waste stream separately.

  • Do NOT mix with: Strong acids (violent reaction), oxidizing agents, or other reactive chemicals.[9] Refer to a chemical compatibility chart for detailed guidance.[13]

Step 4: Label the Waste Container Proper labeling is a critical regulatory requirement.

  • Affix a "HAZARDOUS WASTE" label to the container.

  • Clearly write the full chemical name: "Waste 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine".

  • List all constituents and their approximate percentages if it is a mixture.

  • Indicate the hazards: "Corrosive," "Toxic."

  • Write the accumulation start date (the date the first drop of waste was added to the container).

Step 5: Arrange for Disposal

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your lab. This area must be under the control of the laboratory staff.[11]

  • Follow your institution's specific procedures to request a hazardous waste pickup from your EHS department.[14]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine.

G Disposal Workflow for 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine start Assess Material (Previously Opened Container?) peroxide_check Perform Peroxide Test start->peroxide_check positive_test High Hazard! Isolate & Contact EHS Immediately peroxide_check->positive_test Positive negative_test Peroxides Not Detected (Proceed with Caution) peroxide_check->negative_test Negative spill_or_bulk Spill or Bulk Waste? negative_test->spill_or_bulk spill_cleanup Follow Spill Cleanup Protocol (Section 4) spill_or_bulk->spill_cleanup Spill bulk_disposal Follow Bulk Disposal Protocol (Section 3) spill_or_bulk->bulk_disposal Bulk end_spill Package & Label Spill Debris as Hazardous Waste spill_cleanup->end_spill end_bulk Containerize & Label as Hazardous Waste bulk_disposal->end_bulk final_pickup Arrange for EHS Pickup end_spill->final_pickup end_bulk->final_pickup

Sources

Handling

Personal protective equipment for handling 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine

Definitive Safety & Operational Guide for Handling 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine, commonly referred to as Allyl-PEG3-amine , is a highly versatile heterobifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Safety & Operational Guide for Handling 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine, commonly referred to as Allyl-PEG3-amine , is a highly versatile heterobifunctional linker utilized in bioconjugation, PROTAC synthesis, and targeted drug delivery. While its terminal allyl group and primary amine make it invaluable for thiol-ene "click" chemistry and amidation, the unique molecular architecture dictates stringent safety and handling protocols.

As a laboratory professional, understanding the causality behind chemical hazards is the foundation of a self-validating safety culture. This guide provides field-proven insights, extrapolating critical safety parameters from homologous PEG-amines to establish a rigorous operational and disposal framework.

Mechanistic Hazard Analysis: The "Why" Behind the Safety

The hazards of Allyl-PEG3-amine are driven by the synergistic effects of its three structural components:

  • Primary Amine Group: Inherently nucleophilic and basic. Upon contact with biological tissues, it causes rapid saponification of lipids and protein denaturation, leading to severe skin burns and irreversible corneal damage (GHS Hazard Codes H314, H318)[1].

  • Polyethylene Glycol (PEG) Backbone: The ethoxy repeating units render the molecule amphiphilic. In the context of safety, the PEG chain acts as a potent permeation enhancer. It facilitates the transport of the corrosive amine group deeper into the epidermal layers than a simple aliphatic amine could achieve, exacerbating tissue necrosis.

  • Physical State: Handled as a combustible liquid (H227), it presents aerosolization and flammability risks if mishandled near ignition sources or during pressurized transfers[2].

ExposureMechanism Chem 2-[2-(2-Prop-2-enoxyethoxy) ethoxy]ethanamine Amine Primary Amine Group (Basic/Nucleophilic) Chem->Amine PEG PEG Backbone (Hydrophilic/Permeable) Chem->PEG Allyl Allyl Group (Reactive Alkene) Chem->Allyl Skin Dermal Exposure Amine->Skin Lipid Saponification Eye Ocular Exposure Amine->Eye Corneal Damage PEG->Skin Enhances Penetration Corrosion Tissue Necrosis & Severe Irritation Skin->Corrosion Eye->Corrosion

Diagram 1: Mechanistic pathways of tissue damage upon exposure to Allyl-PEG3-amine.

Quantitative Hazard Data & Mandatory PPE Matrix

To establish a foolproof safety protocol, all quantitative hazard data and Personal Protective Equipment (PPE) requirements are summarized below. Strict adherence to precautionary codes (e.g., P280) is mandatory[3].

Property / PPE CategorySpecification / ValueCausality & Rationale
Storage Temperature 0–10°C (Refrigerated)Prevents thermal degradation and minimizes vapor pressure[2][3].
GHS Hazards H314, H315, H318, H335Corrosive to skin/eyes; respiratory irritant[1].
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥ 5 mil)PEG enhances dermal penetration; standard latex offers insufficient chemical resistance against basic amines.
Eye Protection ANSI Z87.1 Chemical Splash GogglesAmine basicity causes rapid corneal saponification. Standard safety glasses with side shields are strictly inadequate.
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene ApronProtects against splashes and mitigates risks associated with its combustible liquid classification[2].
Respiratory Fume Hood (80-120 FPM) or NIOSH ABEK RespiratorPrevents inhalation of aerosols (H335) during transfer or accidental pressurization[1].

Step-by-Step Operational Methodology

The following protocol ensures both operator safety and reagent integrity. Primary amines rapidly react with atmospheric


 to form carbamate salts, which degrades the reagent purity and can cause dangerous pressure buildup in sealed vials.

Phase 1: Preparation and Dispensing

  • Environmental Verification: Ensure the chemical fume hood is fully operational with a verified face velocity between 80 and 120 FPM. Never handle this chemical on an open bench.

  • PPE Donning: Equip heavy-duty nitrile gloves, chemical splash goggles, and an FR lab coat. Test glove integrity by trapping air and checking for micro-punctures prior to handling.

  • Inert Atmosphere Setup: Connect an Argon or Nitrogen line to the Schlenk line or manifold. Purge the reaction vessel to displace atmospheric

    
     and moisture.
    
  • Chemical Transfer:

    • Retrieve the stock vial from refrigerated storage (0–10°C) and allow it to equilibrate to room temperature in a desiccator to prevent internal condensation[2][3].

    • Using a glass or PTFE syringe (avoid LDPE plastics which may leach), pierce the septum and withdraw the required volume.

    • Dispense slowly into the reaction vessel over a secondary containment tray lined with acid-treated absorbent pads to immediately neutralize micro-spills.

Phase 2: Post-Operation and Storage

  • Headspace Purging: Before returning the stock vial to storage, flush the headspace with Argon for 10–15 seconds to displace any introduced ambient air.

  • Sealing: Seal the septum tightly with Parafilm and place the vial inside a secondary containment vessel (e.g., a sealed conical tube).

  • Storage: Return immediately to refrigerated storage (0–10°C), strictly segregated from strong oxidizing agents and acids[2][3].

Emergency Response & Spill Disposal Plan

A rapid, systematic response is required to mitigate the severe corrosive effects of PEG-amines.

Spill Management Protocol:

  • Evacuation & Assessment: If the spill exceeds 50 mL outside of a fume hood, evacuate the immediate area.

  • Neutralization: Do NOT use water directly on a large spill, as it may spread the corrosive agent. Instead, apply a weak solid acid neutralizer (e.g., sodium bisulfate or a commercial citric acid spill kit) to the perimeter and work inward. This neutralizes the basic amine, significantly reducing its volatility and corrosivity.

  • Absorption & Collection: Once neutralized, use inert absorbent pads or vermiculite to collect the liquid.

  • Disposal: Sweep the absorbed material into a compatible hazardous waste bag. Label clearly as "Corrosive Amine Waste (Aqueous/Organic)" and submit to Environmental Health and Safety (EHS) for proper incineration.

Personnel Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing (GHS Precautionary Code: P303 + P361 + P353)[2]. Rinse the affected area under a safety shower for a minimum of 15 minutes. Do not attempt to neutralize the skin with acids, as the exothermic neutralization reaction will worsen tissue damage.

  • Eye Contact: Force eyelids open and flush at an eyewash station for 15 minutes. Seek immediate ophthalmological emergency care.

Workflow Start Pre-Operation: PPE & Fume Hood Check Transfer Chemical Transfer (Syringe/Pipette) Start->Transfer Reaction Bioconjugation Reaction (Thiol-Ene/Amidation) Transfer->Reaction Spill Spill Event? Reaction->Spill Clean Neutralize with Weak Acid & Absorb Spill->Clean Yes Waste Collect in Corrosive Waste Container Spill->Waste No Clean->Waste Dispose EHS Hazardous Waste Disposal Waste->Dispose

Diagram 2: Step-by-step operational and disposal workflow for handling PEG-amines.

References

  • [1] Title: 2-(2-(2-Propynyloxy)ethoxy)ethylamine | C7H13NO2 | CID 55219291 - PubChem. Source: National Center for Biotechnology Information (nih.gov). URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.